Picosulfuric acid
Description
Structure
3D Structure
Properties
Key on ui mechanism of action |
Picosulfuric acid, as sodium picosulfate, is a contact laxative. Sodium picosulfate inhibits the absorption of water and electrolytes, and increases their secretion into the intestinal lumen. It is hydrolyzed by colonic bacterial enzyme, sulfatase, to form an active metabolite bis-(p-hydroxy-phenyl)-pyridyl-2-methane (BHPM), which acts directly on the colonic mucosa to stimulate colonic peristalsis. |
|---|---|
CAS No. |
10040-34-3 |
Molecular Formula |
C18H15NO8S2 |
Molecular Weight |
437.4 g/mol |
IUPAC Name |
[4-[pyridin-2-yl-(4-sulfooxyphenyl)methyl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C18H15NO8S2/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25/h1-12,18H,(H,20,21,22)(H,23,24,25) |
InChI Key |
UJIDKYTZIQTXPM-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)O)C3=CC=C(C=C3)OS(=O)(=O)O |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)O)C3=CC=C(C=C3)OS(=O)(=O)O |
Other CAS No. |
10040-34-3 |
Origin of Product |
United States |
Foundational & Exploratory
Picosulfuric Acid: A Technical Guide to its Colonic Mechanism of Action
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sodium picosulfate is a stimulant laxative that functions as a prodrug, requiring bio-activation within the colon.[1] Its mechanism is localized and relies on the metabolic activity of the gut microbiota to convert it into its active form, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[2] BHPM exerts a dual action on the colonic mucosa: it stimulates sensory nerve endings to increase peristalsis and directly modulates epithelial transport to inhibit water absorption and promote water and electrolyte secretion into the intestinal lumen.[3][4] This comprehensive guide details the pharmacokinetic profile, bio-activation pathway, cellular and molecular mechanisms, and key experimental methodologies used to elucidate the action of picosulfuric acid.
Introduction
This compound, administered as its sodium salt (sodium picosulfate), is a member of the diphenylmethane class of stimulant laxatives.[4] Unlike osmotic laxatives that act by retaining water in the bowel through osmotic pressure, sodium picosulfate's therapeutic effect is contingent upon its conversion to an active metabolite.[5][6] This conversion occurs almost exclusively in the colon, mediated by resident bacterial enzymes, which ensures a localized action with minimal systemic absorption or activity in the upper gastrointestinal tract.[4][7] The active metabolite, BHPM, is the same active principle as that of bisacodyl, though the activation pathway differs.[2][4] This document provides a detailed examination of the molecular and physiological processes underlying its efficacy.
Pharmacokinetics
Sodium picosulfate itself is pharmacologically inert and undergoes negligible absorption in the small intestine.[5][7] Its clinical effect is dependent on its transit to the colon, where it is metabolized. The resulting active metabolite, BHPM, is also poorly absorbed, contributing to the drug's local action. A small fraction of BHPM that is absorbed is subsequently conjugated (primarily glucuronidated) in the intestinal wall and liver before being excreted in the urine.[7]
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of sodium picosulfate following oral administration.
| Parameter | Value | Reference |
| Mean Peak Plasma Concentration (Cmax) | 2.3 - 3.2 ng/mL | [3][8] |
| Time to Peak Plasma Concentration (Tmax) | 2 - 7 hours | [3][8] |
| Terminal Half-Life | 7.4 hours | [3][8] |
| Urinary Excretion (unchanged drug) | < 0.2% | [8] |
| Onset of Action | 6 - 12 hours | [7] |
Core Mechanism of Action
The mechanism of this compound is a two-step process involving bio-activation followed by direct action on the colonic mucosa.
Step 1: Bio-activation by Gut Microbiota
Sodium picosulfate transits the upper gastrointestinal tract unchanged. Upon reaching the colon, it is hydrolyzed by enzymes produced by the gut microbiota into its pharmacologically active, lipid-soluble metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[3][9] This conversion is essential for its laxative effect.[8] There is some discrepancy in the literature regarding the precise bacterial enzyme responsible, with studies identifying both sulfatases and novel sulfotransferases.[3][10][11] This biotransformation is highest in the cecum region.[10] The dependence on colonic bacteria means that the drug's efficacy can be reduced in patients with significantly altered gut flora, for instance, due to recent antibiotic use.[12]
References
- 1. Sodium picosulfate - Wikipedia [en.wikipedia.org]
- 2. Bis-(p-hydroxyphenyl)-pyridyl-2-methane: The common laxative principle of Bisacodyl and sodium picosulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C18H15NO8S2 | CID 5243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Effectiveness of Sodium Picosulfate/Magnesium Citrate (PICO) for Colonoscopy Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mims.com [mims.com]
- 8. droracle.ai [droracle.ai]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. The role of intestinal bacteria in the transformation of sodium picosulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
A Technical Guide to the Chemical Synthesis of Picosulfuric Acid from 2-Pyridinecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide for the chemical synthesis of picosulfuric acid, commonly used as its disodium salt (sodium picosulfate), starting from 2-pyridinecarboxaldehyde. The synthesis is a two-step process involving an acid-catalyzed condensation followed by a sulfonation reaction. The protocols detailed herein are compiled from established chemical literature and patents, offering a comprehensive resource for laboratory-scale synthesis.
Overall Synthetic Pathway
The synthesis of this compound from 2-pyridinecarboxaldehyde proceeds via a two-step reaction. The first step is the electrophilic addition of 2-pyridinecarboxaldehyde to two equivalents of phenol, forming the key intermediate, 4,4'-(2-pyridinylmethylene)bisphenol.[1][2] This reaction is typically catalyzed by a strong acid.[3][4] The second step involves the sulfonation of the phenolic hydroxyl groups of the bisphenol intermediate, followed by neutralization to yield the final product, sodium picosulfate.[3][4][5]
Caption: Overall two-step synthesis of this compound.
Step 1: Synthesis of 4,4'-(2-Pyridinylmethylene)bisphenol
This condensation reaction, a form of electrophilic aromatic substitution, forms the core structure of the target molecule.[6][7] Concentrated sulfuric acid is a commonly employed catalyst for this transformation.[3][4]
Experimental Protocol
The following protocol is adapted from published patent literature.[3][4]
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer and a cooling bath, add 2-pyridinecarboxaldehyde and phenol.
-
Catalyst Addition: Cool the mixture to between 0°C and 15°C. Slowly add concentrated sulfuric acid dropwise to the stirred mixture, ensuring the temperature is maintained within this range.
-
Reaction: Stir the reaction mixture vigorously for approximately 2 hours at 0-15°C.
-
Work-up and Neutralization: After the reaction is complete, carefully neutralize the mixture by adding a 2mol/L sodium hydroxide solution until the pH reaches 7.0. This will cause the product to precipitate.
-
Isolation: Collect the precipitated solid by suction filtration.
-
Purification: The crude product, which contains the desired 4,4'-isomer and the ortho-isomer 2',4''-dihydroxydiphenyl-(2-pyridines)-methane, can be purified by recrystallization.[1] A mixture of methanol and ethyl acetate (e.g., 1:8 volume ratio) is an effective solvent system for this purpose.[1]
Quantitative Data for Step 1
| Parameter | Value | Reference |
| Reactants | ||
| 2-Pyridinecarboxaldehyde | 1.0 mol equivalent | [3][4] |
| Phenol | 2.5 - 3.5 mol equivalents | [3][4] |
| Catalyst | ||
| Concentrated Sulfuric Acid (98%) | 2.5 - 3.5 mass equivalents (to aldehyde) | [3][4] |
| Reaction Conditions | ||
| Temperature | 0 - 15 °C | [3][4] |
| Reaction Time | 2 hours | [3][4] |
| Product Yield | ||
| 4,4'-(2-Pyridinylmethylene)bisphenol | ~65% | [1] |
Experimental Workflow Diagram for Step 1
Caption: Experimental workflow for the synthesis of the bisphenol intermediate.
Step 2: Synthesis of Sodium Picosulfate
In this step, the phenolic intermediate is sulfonated and converted to its disodium salt. Chlorosulfonic acid is a common and effective sulfonating agent for this transformation.[3][4]
Experimental Protocol
The following protocol is based on established procedures.[3][4]
-
Reaction Setup: Dissolve the purified 4,4'-(2-pyridinylmethylene)bisphenol in pyridine in a reaction vessel equipped with a stirrer and a cooling bath.
-
Sulfonating Agent Addition: Cool the solution to between 0°C and 5°C. Add chlorosulfonic acid dropwise, maintaining the temperature within the specified range.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for approximately 7 hours.
-
Quenching: Pour the reaction mixture into ice-cold water.
-
Neutralization and Extraction: Make the solution alkaline by adding a 30% sodium hydroxide solution. Wash the aqueous solution with dichloromethane to remove the majority of the pyridine.
-
Decolorization and pH Adjustment: Decolorize the solution with activated carbon and filter. Adjust the pH of the filtrate to 8.0 with hydrochloric acid.
-
Isolation and Purification: Concentrate the solution under reduced pressure at 40-45°C. The product is then precipitated or crystallized by adding absolute ethanol. Collect the solid by filtration and dry under a vacuum to obtain sodium picosulfate as a white solid.[4]
Quantitative Data for Step 2
| Parameter | Value | Reference |
| Reactants | ||
| 4,4'-(2-Pyridinylmethylene)bisphenol | 1.0 mol equivalent | [3][4] |
| Pyridine | Sufficient amount as solvent | [3][4] |
| Chlorosulfonic Acid | >2.0 mol equivalents | [3][4] |
| Reaction Conditions | ||
| Addition Temperature | 0 - 5 °C | [3][4] |
| Reaction Temperature | Room Temperature | [3][4] |
| Reaction Time | 7 hours | [3][4] |
| Product | ||
| Sodium Picosulfate | White solid | [4] |
Experimental Workflow Diagram for Step 2
Caption: Experimental workflow for the sulfonation and isolation of sodium picosulfate.
Summary of Materials and Products
| Compound | Role | Molecular Formula | Molecular Weight |
| 2-Pyridinecarboxaldehyde | Starting Material | C₆H₅NO | 107.11 g/mol |
| Phenol | Starting Material | C₆H₆O | 94.11 g/mol |
| 4,4'-(2-Pyridinylmethylene)bisphenol | Intermediate | C₁₈H₁₅NO₂ | 277.32 g/mol |
| This compound | Final Product (Acid Form) | C₁₈H₁₅NO₈S₂ | 437.44 g/mol |
| Sodium Picosulfate | Final Product (Salt Form) | C₁₈H₁₃NNa₂O₈S₂ | 481.41 g/mol |
Disclaimer: This guide is intended for informational purposes for qualified scientific professionals. The described procedures involve hazardous materials and should only be performed in a well-equipped laboratory with appropriate personal protective equipment and safety protocols in place. All chemical handling should be done in accordance with institutional and governmental safety regulations.
References
- 1. Preparation method of sodium picosulfate - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN105884678A - Sodium picosulfate intermediate and sodium picosulfate preparation method - Google Patents [patents.google.com]
- 3. CN105294544B - A kind of preparation method of high purity sodium picosulfate - Google Patents [patents.google.com]
- 4. CN105294544A - Method for preparing high-purity sodium picosulfate - Google Patents [patents.google.com]
- 5. CN113387877B - Preparation method of sodium picosulfate - Google Patents [patents.google.com]
- 6. US7132575B2 - Process for the synthesis of bisphenol - Google Patents [patents.google.com]
- 7. diva-portal.org [diva-portal.org]
An In-depth Technical Guide to Picosulfuric Acid: Structure, Properties, and Therapeutic Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of picosulfuric acid, a widely used stimulant laxative. The document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies. All quantitative data is presented in structured tables for ease of comparison, and key processes are visualized using diagrams to facilitate understanding.
Chemical Structure and Properties
This compound, most commonly utilized as its sodium salt, sodium picosulfate, is a triarylmethane derivative. Its chemical identity and fundamental properties are summarized below.
Table 1: Chemical Identification of this compound and Sodium Picosulfate
| Identifier | This compound | Sodium Picosulfate |
| IUPAC Name | [4-[pyridin-2-yl-(4-sulfooxyphenyl)methyl]phenyl] hydrogen sulfate[1] | disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate[2][3] |
| Chemical Formula | C₁₈H₁₅NO₈S₂[1] | C₁₈H₁₃NNa₂O₈S₂[2][3] |
| CAS Number | 10040-34-3[1] | 10040-45-6[2] |
| Molecular Weight | 437.4 g/mol [1] | 481.4 g/mol [2][3] |
| 2D Structure | ||
|
|
|
Table 2: Physicochemical Properties of this compound and Sodium Picosulfate
| Property | Value | Source |
| Melting Point (Sodium Picosulfate) | 272-275 °C (decomposes) | [4] |
| Solubility (Sodium Picosulfate) | Freely soluble in water; Slightly soluble in ethanol.[5] | [5] |
| pKa (this compound) | pKa1 ≈ -3 (estimated, for the first sulfuric acid proton); pKa2 ≈ 2 (estimated, for the second sulfuric acid proton) | N/A |
Mechanism of Action: A Prodrug Approach
This compound is a prodrug, meaning it is administered in an inactive form and requires metabolic activation to exert its therapeutic effect. This activation occurs in the colon, mediated by the gut microbiota.
Activation by Gut Microbiota
Upon oral administration, sodium picosulfate is not significantly absorbed in the upper gastrointestinal tract.[6] It travels to the colon, where it is hydrolyzed by bacterial sulfatase enzymes. This enzymatic cleavage removes the two sulfate groups, converting this compound into its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).
Pharmacological Effects of BHPM
BHPM is a stimulant laxative that acts locally on the colonic mucosa to induce a dual effect:
-
Increased Motility: BHPM directly stimulates the colonic smooth muscle, leading to an increase in peristaltic contractions. This effect is mediated, at least in part, by the influx of calcium through L-type Ca²⁺ channels.
-
Altered Fluid and Electrolyte Transport: BHPM promotes the secretion of water and electrolytes (primarily potassium, chloride, and bicarbonate) into the colonic lumen and inhibits their reabsorption. This increases the water content of the stool, softening it and further facilitating its passage.
The following diagram illustrates the activation and mechanism of action of this compound.
References
- 1. Forced Degradation Studies on Sodium Picosulfate and Separation of 15 Process Related Impurities/Degradants by HPLC [scirp.org]
- 2. CN113354574A - Synthetic method of sodium picosulfate - Google Patents [patents.google.com]
- 3. CN103086957A - Method for preparing high purity sodium picosulfate - Google Patents [patents.google.com]
- 4. Acid dissociation constant - Wikipedia [en.wikipedia.org]
- 5. Comparing the bowel cleansing efficacy between sodium picosulfate vs. 2L polyethylene glycol electrolyte lavage solution for colonoscopy: a prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Appendix: Selected Acid Dissociation Constants at 25°C – Introductory Chemistry – 1st Canadian / NSCC Edition [pressbooks.atlanticoer-relatlantique.ca]
Picosulfuric Acid: A Technical Guide to Aqueous Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the aqueous solubility and stability of picosulfuric acid, commonly used in its salt form, sodium picosulfate. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, formulation, and analytical sciences.
Introduction
This compound, chemically known as 4,4'-(2-pyridinylmethylene)bisphenol bis(hydrogen sulfate), is a stimulant laxative. It is a prodrug that is administered as its sodium salt, sodium picosulfate. The therapeutic activity of this compound is dependent on its stability during formulation and storage, as well as its solubility characteristics which influence its behavior in vitro and in vivo. This guide delves into the critical physicochemical properties of this compound in aqueous environments, presenting key data and experimental methodologies.
Aqueous Solubility of Sodium Picosulfate
Summary of Quantitative Solubility Data
The following table presents the available quantitative data on the solubility of sodium picosulfate in various solvents.
| Solvent System | Temperature | Solubility | Citation(s) |
| Water | Not Specified | ≥ 100 mg/mL | [2] |
| Physiological Saline (0.9% NaCl) | Not Specified | 96.0 mg/mL | [3] |
| Phosphate Buffered Saline (PBS) | Not Specified | 100 mg/mL | [4] |
| DMSO | Not Specified | 100 mg/mL | [2] |
| Methanol | Not Specified | Slightly Soluble | [5] |
Note: The designation "Slightly Soluble" generally corresponds to a solubility range of 1-10 mg/mL.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard approach for determining the equilibrium solubility of a compound. The following protocol is a general guideline that can be adapted for sodium picosulfate.
Objective: To determine the equilibrium solubility of sodium picosulfate in a specific aqueous buffer at a controlled temperature.
Materials:
-
Sodium picosulfate powder
-
Selected aqueous buffer (e.g., phosphate buffer, citrate buffer) at the desired pH
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Validated analytical method for the quantification of sodium picosulfate
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of sodium picosulfate powder to a series of scintillation vials containing a known volume of the desired aqueous buffer. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. The equilibration time should be established by preliminary experiments, confirming that the concentration of dissolved sodium picosulfate does not change with further shaking.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solids, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the supernatant, taking care not to disturb the solid pellet.
-
Filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining fine particles.
-
Dilute the filtered sample with the appropriate mobile phase to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated stability-indicating HPLC method.
-
Determine the concentration of sodium picosulfate in the original supernatant by back-calculating from the diluted sample concentration.
-
-
Data Reporting:
-
The solubility is reported as the mean concentration from at least three replicate experiments, typically in mg/mL or µg/mL.
-
Stability of this compound in Aqueous Solutions
The stability of this compound is a critical factor for the quality, efficacy, and safety of pharmaceutical formulations. Degradation can occur under various stress conditions, including exposure to acidic or basic conditions, oxidation, and light.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following table summarizes the conditions and outcomes of forced degradation studies on sodium picosulfate.
| Stress Condition | Reagent/Parameters | Duration | Temperature | Major Degradation Products | Extent of Degradation | Citation(s) |
| Acid Hydrolysis | 1.0 N HCl | 1 hour | Room Temperature | Not specified | Not significant | [6] |
| Base Hydrolysis | 5.0 N NaOH | 24 hours | 60 °C | 4-[(pyridin-2-yl)(4-hydroxyphenyl)methyl]phenyl sodium sulfate | Significant | [6][7] |
| Oxidation | 1% - 10% H₂O₂ | 90 - 120 minutes | 60 °C | Sodium Picosulfate Benzyl alcohol impurity, N-oxides | Significant | [8][9] |
| Thermal Degradation | Dry Heat | 24 hours | 80 °C | Not specified | Not significant | [6] |
| Photodegradation | UV Light (ICH conditions) | 48 hours | Not specified | Not specified | Not significant | [9] |
Degradation Kinetics
A study on the alkaline hydrolysis of sodium picosulfate has provided quantitative kinetic data, demonstrating that the degradation follows pseudo-first-order kinetics.[7]
| NaOH Concentration | Temperature (°C) | Rate Constant, k (min⁻¹) | Activation Energy, Ea (kJ/mol) | Citation(s) |
| 0.1 M | 25 | Not reported | Not reported | [7] |
| 0.1 M | 40 | Not reported | Not reported | [7] |
| 0.1 M | 60 | Not reported | Not reported | [7] |
| 0.5 M | 25 | Not reported | 83.19 | [10] |
| 0.5 M | 40 | Not reported | 83.19 | [10] |
| 0.5 M | 60 | Not reported | 83.19 | [10] |
| 1.0 M | 25 | Not reported | Not reported | [7] |
| 1.0 M | 40 | Not reported | Not reported | [7] |
| 1.0 M | 60 | Not reported | Not reported | [7] |
Note: While the specific rate constants were not provided in a readily extractable format in the cited literature, the study confirms the temperature and hydroxide ion concentration dependence of the degradation rate.
Experimental Protocol: Forced Degradation Study
The following is a representative protocol for conducting a forced degradation study of sodium picosulfate.
Objective: To investigate the degradation of sodium picosulfate under various stress conditions and to identify the resulting degradation products.
Materials:
-
Sodium picosulfate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of sodium picosulfate in a suitable solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).
-
-
Acidic Degradation:
-
To an aliquot of the stock solution, add an equal volume of a strong acid (e.g., 1 N HCl).
-
Incubate the solution at room temperature or an elevated temperature (e.g., 60 °C) for a specified period.
-
At various time points, withdraw samples, neutralize with a suitable base (e.g., 1 N NaOH), and dilute with mobile phase for HPLC analysis.
-
-
Alkaline Degradation:
-
To an aliquot of the stock solution, add an equal volume of a strong base (e.g., 1 N NaOH).
-
Incubate the solution at room temperature or an elevated temperature (e.g., 60 °C).
-
At various time points, withdraw samples, neutralize with a suitable acid (e.g., 1 N HCl), and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate the solution at room temperature.
-
At various time points, withdraw samples and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Store a sample of solid sodium picosulfate and a solution of sodium picosulfate at an elevated temperature (e.g., 80 °C).
-
At various time points, withdraw samples, dissolve the solid sample in a suitable solvent, and dilute both samples with mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose a sample of solid sodium picosulfate and a solution of sodium picosulfate to UV and visible light in a photostability chamber according to ICH guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At the end of the exposure period, prepare the samples for HPLC analysis.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method, preferably with a PDA detector to assess peak purity and a MS detector to aid in the identification of degradation products.
-
Visualizations
Metabolic Activation Pathway of Sodium Picosulfate
This compound is a prodrug that requires activation by intestinal microflora to exert its pharmacological effect.
References
- 1. uspbpep.com [uspbpep.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scribd.com [scribd.com]
- 6. scirp.org [scirp.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Forced Degradation Studies on Sodium Picosulfate and Separation of 15 Process Related Impurities/Degradants by HPLC [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Picosulfuric Acid as a Prodrug: A Technical Guide to its Active Metabolite BHPM
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picosulfuric acid is a widely utilized stimulant laxative that functions as a prodrug, undergoing activation within the colon by the gut microbiota. Its therapeutic effects are mediated by its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM). This technical guide provides a comprehensive overview of the core pharmacology of this compound, focusing on its conversion to BHPM and the subsequent mechanisms of action. It includes a detailed summary of quantitative pharmacokinetic data, methodologies for key experimental protocols, and visualizations of the metabolic and signaling pathways. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and gastroenterological research.
Introduction: this compound as a Prodrug
This compound, commonly administered as sodium picosulfate, is a member of the diphenylmethane family of stimulant laxatives.[1][2] It is a pharmacologically inactive compound that passes through the upper gastrointestinal tract without significant absorption or activity.[3][4] Its laxative effect is entirely dependent on its conversion to the active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), by the enzymatic activity of the gut microbiota in the colon.[3][5][6] This localized activation is a key feature of its pharmacological profile, minimizing systemic exposure and targeting its action to the large intestine.[7][8]
The Active Metabolite: Bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM)
The conversion of this compound to BHPM is a critical step for its laxative effect. This biotransformation is carried out by sulfatase enzymes produced by colonic bacteria.[5][6] Once formed, BHPM exerts a dual mechanism of action locally on the colonic mucosa, leading to both increased motility and enhanced secretion of water and electrolytes into the intestinal lumen.[7][9][[“]]
Mechanism of Action of BHPM
BHPM's primary effects are:
-
Stimulation of Colonic Motility: BHPM directly stimulates the sensory nerve endings in the colonic mucosa, which in turn increases the frequency and force of peristaltic contractions.[7][11] This prokinetic effect accelerates the transit of stool through the colon.[9]
-
Induction of Fluid and Electrolyte Secretion: BHPM inhibits the absorption of water and electrolytes from the colon and promotes their secretion into the intestinal lumen.[5][7] This increase in luminal fluid content softens the stool and facilitates its passage.[9]
Quantitative Data
The following tables summarize key quantitative data related to the pharmacokinetics of this compound and its active metabolite, BHPM.
Table 1: Pharmacokinetic Parameters of this compound (as Sodium Picosulfate) in Healthy Adults
| Parameter | Value | Reference |
| Mean Peak Plasma Concentration (Cmax) - First Dose | 2.3 ng/mL | [5] |
| Time to Mean Peak Plasma Concentration (Tmax) - First Dose | 2 hours | [5] |
| Mean Peak Plasma Concentration (Cmax) - Second Dose (6 hours after first) | 3.2 ng/mL | [5] |
| Time to Mean Peak Plasma Concentration (Tmax) - Second Dose | 7 hours | [5] |
| Terminal Half-Life | 7.4 hours | [5][8] |
| Unchanged Drug Excreted in Urine | ~0.1% - 0.2% | [5][8] |
Table 2: Pharmacokinetic Parameters of the Active Metabolite BHPM in Healthy Adults
| Parameter | Value | Reference |
| Plasma Concentration | Generally below the lower limit of quantification (0.1 ng/mL) | [8][12] |
| Primary Form in Urine | Glucuronide-conjugate | [5] |
Table 3: Efficacy of Sodium Picosulfate in Patients with Chronic Constipation
| Parameter | Sodium Picosulfate (7 mg) | Placebo | p-value | Reference |
| Treatment Response (Improved Stool Frequency and Straining) | 82.8% | 50% | 0.010 | [13] |
Experimental Protocols
This section details representative methodologies for preclinical and clinical studies investigating the effects of this compound and BHPM.
In Vitro Assessment of BHPM on Intestinal Contractility and Secretion
-
Objective: To evaluate the direct effects of BHPM on intestinal smooth muscle tone and epithelial ion transport.
-
Methodology:
-
Tissue Preparation: Obtain macroscopically normal human small and large intestinal tissue from surgical resections.[14] Dissect the mucosa and submucosa from the muscle layers.
-
Muscle Tone Measurement: Mount circular and longitudinal muscle strips in organ baths containing Krebs solution and record isometric force with transducers.[14] After an equilibration period, add increasing concentrations of BHPM (e.g., 0.5-5 μM) and record changes in muscle tone.[14]
-
Epithelial Ion Flux Measurement (Ussing Chamber): Mount mucosal/submucosal preparations in Ussing chambers.[14][15] Measure the short-circuit current (Isc), an indicator of net ion transport, and tissue resistance.[14] Apply BHPM to either the apical or basolateral side of the tissue and record changes in Isc.[14]
-
Pharmacological Blockade: To investigate the mechanism of action, pre-treat tissues with specific channel blockers (e.g., nifedipine for L-type Ca2+ channels, iberiotoxin for BK channels) or nerve blockers (e.g., tetrodotoxin) before adding BHPM.[14]
-
In Vivo Assessment of Laxative Activity in a Rodent Model
-
Objective: To evaluate the laxative efficacy of this compound in a living organism.
-
Methodology:
-
Animal Model: Use male Wistar rats or Kunming mice.[16][17] Acclimatize the animals to standard laboratory conditions with free access to food and water.[16]
-
Induction of Constipation (Optional): To model constipation, administer an agent like loperamide (a μ-opioid receptor agonist) orally to reduce gastrointestinal motility and secretion.[16][18]
-
Treatment Administration: Divide animals into groups: a control group (vehicle), a positive control group (a known laxative like bisacodyl or sodium picosulfate), and treatment groups receiving different doses of the test substance (e.g., this compound).[16][17][19] Administer treatments orally.
-
Fecal Parameter Assessment: House individual animals in metabolic cages to collect feces over a specific period (e.g., 6-8 hours).[16][20] Measure the total number of fecal pellets, wet weight, and dry weight to determine the fecal water content.[16][21]
-
Gastrointestinal Transit Time: Administer a charcoal meal (activated charcoal in a vehicle like gum arabic) orally.[21] After a set time, euthanize the animals and measure the distance the charcoal has traveled through the small intestine as a percentage of the total intestinal length.[21]
-
Visualizations
The following diagrams illustrate the key pathways and workflows related to this compound and BHPM.
References
- 1. researchgate.net [researchgate.net]
- 2. Bisacodyl | C22H19NO4 | CID 2391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sodium picosulfate - Wikipedia [en.wikipedia.org]
- 4. Sodium picosulfate/magnesium citrate: a review of its use as a colorectal cleanser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C18H15NO8S2 | CID 5243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The role of intestinal bacteria in the transformation of sodium picosulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. drugs.com [drugs.com]
- 9. What is the mechanism of Bisacodyl? [synapse.patsnap.com]
- 10. consensus.app [consensus.app]
- 11. droracle.ai [droracle.ai]
- 12. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 13. Randomised, placebo-controlled, double-blind study to investigate the efficacy and safety of the acute use of sodium picosulphate in patients with chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM)-the active metabolite of the laxatives bisacodyl and sodium picosulfate-enhances contractility and secretion in human intestine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Laxative activities of Mareya micrantha (Benth.) Müll. Arg. (Euphorbiaceae) leaf aqueous extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
In-Vitro Hydrolysis of Picosulfuric Acid by Gut Microbiota: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Picosulfuric acid, a widely used stimulant laxative, is a prodrug that requires metabolic activation by the gut microbiota to exert its therapeutic effect. This technical guide provides an in-depth overview of the in-vitro hydrolysis of this compound, focusing on the enzymatic processes mediated by intestinal bacteria. Contrary to the long-held belief of simple hydrolysis by sulfatases, seminal research reveals that a novel bacterial sulfotransferase is the key enzyme responsible for this biotransformation. This guide details the experimental protocols for assessing this enzymatic activity, presents quantitative data from key studies, and visualizes the metabolic pathway and experimental workflows.
The Core Mechanism: A Paradigm Shift from Sulfatase to Sulfotransferase
The laxative action of sodium picosulfate is dependent on its conversion to the active metabolite, 4,4'-dihydroxydiphenyl-(2-pyridyl)methane (DPM, also known as BHPM).[1][2] This conversion was initially presumed to be a straightforward hydrolysis reaction catalyzed by bacterial sulfatases. However, pivotal research has demonstrated that the biotransformation is, in fact, catalyzed by a novel sulfotransferase produced by intestinal flora.[1] This enzymatic reaction is notably activated by the presence of phenolic compounds.[1]
The highest enzymatic activity for this transformation is found in the cecum region of the intestine.[1] Studies have identified a novel arylsulfotransferase from Eubacterium A-44, a predominant bacterium in the human intestine, which is capable of catalyzing the transfer of a sulfate group from a phenolic sulfate ester to a phenolic acceptor.[2][3][4] This enzyme's production is induced by phenylsulfate esters.[3] Kinetic studies of the sulfotransferase from Eubacterium A-44 suggest that the sulfate transfer reaction proceeds via a ping pong bi-bi mechanism.[4]
Quantitative Data on this compound Hydrolysis
The following tables summarize the key quantitative data from in-vitro studies on the microbial metabolism of this compound.
Table 1: Enzyme Activity of Sulfotransferase in Fecal Samples [1]
| Source of Fecal Sample | Enzyme Activity (µmole/hr/g wet feces) | pH of Assay |
| Human | 3.0 | 8.0 |
| Rat | 0.75 | 8.0 |
Optimal pH for the enzyme activity was determined to be 9.0.[1]
Table 2: Kinetic Parameters of Sulfotransferase from Eubacterium A-44 with Phenolic Antibiotics [5]
| Substrate (Phenolic Antibiotic) | Km (mM) | Vmax (µmol/min/mg protein) |
| Amoxicillin | 6.9 | 8.3 |
| Cefadroxil | 4.3 | 3.3 |
| Cefoperazone | 22.2 | 1.6 |
Note: While these kinetic data are not for this compound itself, they provide valuable insight into the substrate affinity and turnover rate of the bacterial sulfotransferase for phenolic compounds.
Experimental Protocols
This section outlines detailed methodologies for the in-vitro investigation of this compound hydrolysis by gut microbiota, synthesized from established protocols for in-vitro gut models and enzyme assays.
Preparation of Fecal Microbiota Inoculum
-
Fecal Sample Collection: Obtain fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.[6] Samples should be processed as quickly as possible, ideally within 2 hours of defecation, to maintain the viability of anaerobic bacteria.[7]
-
Homogenization: In an anaerobic chamber, homogenize the fecal sample (1:10 w/v) in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline with 0.05% L-cysteine).
-
Filtration: Filter the homogenate through several layers of sterile cheesecloth to remove large particulate matter.
-
Centrifugation: Centrifuge the filtrate at a low speed (e.g., 500 x g for 5 minutes) to pellet remaining large debris. The supernatant, containing the bacterial suspension, will serve as the inoculum.
In-Vitro Hydrolysis Assay
-
Reaction Mixture Preparation: In an anaerobic environment, prepare reaction tubes containing:
-
Fecal microbiota inoculum (e.g., 10% v/v).
-
A suitable anaerobic culture medium (e.g., Brain Heart Infusion broth supplemented with yeast extract, hemin, and vitamin K).
-
Sodium picosulfate at a defined concentration (e.g., 1 mM).
-
A phenolic activator (e.g., 0.1 mM phenol or acetaminophen).[1]
-
Control tubes should be prepared, including a no-substrate control and a heat-inactivated inoculum control.
-
-
Incubation: Incubate the reaction tubes under strict anaerobic conditions at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each reaction tube for analysis.
-
Sample Processing: Immediately stop the enzymatic reaction in the collected aliquots, for example, by adding an organic solvent like acetonitrile or by flash-freezing in liquid nitrogen. Centrifuge the samples to pellet bacterial cells and proteins. The supernatant is then collected for analysis.
Quantification of 4,4'-dihydroxydiphenyl-(2-pyridyl)methane (DPM) by HPLC
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is suitable for the quantification of DPM.
-
Column: A C18 reversed-phase column is appropriate for separating DPM from other components in the reaction mixture.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., potassium phosphate buffer) and an organic solvent (e.g., acetonitrile) can be optimized for the separation.
-
Detection: DPM can be detected by UV absorbance at a wavelength determined by its absorption maximum.
-
Quantification: A standard curve of known concentrations of pure DPM is used to quantify the amount of DPM produced in the experimental samples. The results are typically expressed as the concentration of DPM formed over time.
Visualizations: Pathways and Workflows
Metabolic Activation of this compound
The following diagram illustrates the single-step metabolic activation of the prodrug this compound into its active form, DPM, by a bacterial sulfotransferase in the presence of a phenolic activator.
Caption: Metabolic activation of this compound by bacterial sulfotransferase.
Experimental Workflow for In-Vitro Hydrolysis Assay
This diagram outlines the key steps in the experimental protocol for studying the in-vitro hydrolysis of this compound by gut microbiota.
Caption: Experimental workflow for the in-vitro hydrolysis of this compound.
References
- 1. The role of intestinal bacteria in the transformation of sodium picosulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cloning, expression and purification of arylsulfate sulfotransferase from Eubacterium A-44 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction and inhibition of novel sulfotransferase in a human intestinal bacterium, Eubacterium sp. A-44 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic studies on a novel sulfotransferase from Eubacterium A-44, a human intestinal bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfation of phenolic antibiotics by sulfotransferase obtained from a human intestinal bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for fecal microbiota transplantation: A microaerophilic approach for mice housed in a specific pathogen-free facility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
The Impact of Picosulfuric Acid on Intestinal Water and Electrolyte Transport: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms by which picosulfuric acid, a widely used stimulant laxative, modulates water and electrolyte transport in the intestine. The document delves into the core molecular interactions, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying biological processes.
Core Mechanism of Action
This compound itself is a prodrug with no direct physiological effect.[1] Following oral administration, it passes through the small intestine largely unabsorbed and unchanged.[2] Upon reaching the colon, it is hydrolyzed by bacterial enzymes, specifically aryl sulfatases, into its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[1][2][3] BHPM is the primary mediator of the laxative effect, exerting a dual action on the colonic mucosa: stimulation of peristalsis and alteration of water and electrolyte transport.[4][5] This guide focuses on the latter, detailing the pro-secretory and anti-absorptive effects of BHPM.
Quantitative Data on Intestinal Ion and Water Transport
The effects of BHPM on intestinal ion transport have been quantified in vitro using human colonic mucosal preparations in Ussing chambers. These studies measure the short-circuit current (Isc), which is a direct measure of net ion transport across the epithelium.
Table 1: Effect of Apical BHPM on Short-Circuit Current (Isc) in Human Colon
| BHPM Concentration (µM) | Change in Isc (µA/cm²) | Predominant Ion Flux | Reference |
| 0.5 | -5.8 ± 1.2 | K+ Secretion | [6] |
| 1 | -10.5 ± 2.1 | K+ Secretion | [6] |
| 5 | -18.3 ± 3.5 | K+ Secretion | [6] |
Data presented as mean ± SEM. A negative change in Isc indicates a net movement of positive ions from the serosal to the mucosal side (secretion) or negative ions in the opposite direction.
Table 2: Effect of Basolateral BHPM on Short-Circuit Current (Isc) in Human Colon
| BHPM Concentration (µM) | Change in Isc (µA/cm²) | Predominant Ion Flux | Reference |
| 0.5 | +8.2 ± 1.5 | Cl- and HCO3- Secretion | [6] |
| 1 | +15.7 ± 2.8 | Cl- and HCO3- Secretion | [6] |
| 5 | +29.4 ± 5.1 | Cl- and HCO3- Secretion | [6] |
Data presented as mean ± SEM. A positive change in Isc indicates a net movement of negative ions from the serosal to the mucosal side (secretion) or positive ions in the opposite direction.
Signaling Pathways and Molecular Mechanisms
The pro-secretory and anti-absorptive effects of BHPM are mediated by complex signaling pathways within intestinal epithelial cells and the enteric nervous system.
Epithelial Secretion
When acting from the luminal (apical) side, BHPM primarily stimulates potassium (K+) secretion.[6] This effect is mediated by the opening of large-conductance K+ (BK) channels (KCa1.1).[6] The application of iberiotoxin, a specific blocker of BK channels, reverses the BHPM-induced decrease in Isc.[6]
Once absorbed and acting from the basolateral side, BHPM induces a nerve-driven secretion of chloride (Cl-) and bicarbonate (HCO3-).[6] This response is sensitive to tetrodotoxin, a neurotoxin, indicating the involvement of the enteric nervous system.[6]
Smooth Muscle Contraction
In addition to its secretory effects, BHPM directly stimulates intestinal smooth muscle contraction, which contributes to its peristalsis-enhancing properties.[6] This effect is mediated by the influx of calcium (Ca2+) through L-type Ca2+ channels.[6] The contractile response to BHPM can be blocked by nifedipine, an L-type Ca2+ channel blocker, but not by tetrodotoxin, indicating a direct effect on the muscle cells independent of neural input.[6]
Role of Aquaporins
While the primary mechanism of this compound involves altered ion transport, there is evidence to suggest that changes in water channel (aquaporin) expression may also play a role. Some stimulant laxatives have been shown to downregulate the expression of aquaporin-3 (AQP3) in the colon, which would reduce water reabsorption from the lumen and contribute to the laxative effect. However, direct studies confirming the effect of BHPM on AQP3 expression are still needed for a conclusive statement.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the effects of this compound and its active metabolite, BHPM, on intestinal water and electrolyte transport.
Ussing Chamber for In Vitro Measurement of Ion Transport
The Ussing chamber is an apparatus used to measure epithelial ion transport in vitro. It allows for the isolation of the intestinal mucosa and the independent measurement of ion fluxes across the apical and basolateral membranes.[4][7][8]
Protocol:
-
Tissue Preparation:
-
Obtain fresh human or animal colonic tissue and immediately place it in ice-cold, oxygenated Krebs-Ringer bicarbonate buffer.
-
The composition of the Krebs-Ringer buffer is typically (in mM): 115 NaCl, 25 NaHCO3, 2.4 K2HPO4, 1.2 CaCl2, 1.2 MgCl2, 0.4 KH2PO4, and 10 glucose. The solution should be gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.
-
Carefully dissect the mucosa from the underlying muscle layers.
-
Mount the mucosal sheet between the two halves of the Ussing chamber, with an exposed surface area typically ranging from 0.5 to 1.0 cm².
-
-
Experimental Setup:
-
Fill both the mucosal and serosal reservoirs of the Ussing chamber with equal volumes of pre-warmed (37°C) and oxygenated Krebs-Ringer buffer.
-
Connect Ag/AgCl electrodes to the chamber to measure the transepithelial potential difference (PD) and to pass a current.
-
Use a voltage clamp apparatus to maintain the PD at 0 mV. The current required to do this is the short-circuit current (Isc).
-
-
Data Acquisition:
-
Allow the tissue to equilibrate for 30-60 minutes until a stable baseline Isc is achieved.
-
Introduce BHPM or other test compounds to either the mucosal or serosal reservoir at desired concentrations.
-
Record the change in Isc over time. Specific ion channel blockers (e.g., iberiotoxin for BK channels, bumetanide for NKCC1) can be used to identify the specific ions being transported.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) by subtracting the baseline Isc from the peak or steady-state Isc after drug addition.
-
Results are typically expressed as µA/cm².
-
In Vivo Intestinal Perfusion
This technique allows for the study of water and electrolyte transport in a more physiologically relevant setting, with intact blood supply and neural regulation.[9][10]
Protocol:
-
Animal Preparation:
-
Anesthetize the animal (typically a rat or mouse) and maintain body temperature at 37°C.
-
Perform a midline laparotomy to expose the intestine.
-
Select a segment of the colon (e.g., 10 cm) and cannulate both ends with flexible tubing.
-
Gently flush the segment with warm saline to remove fecal content.
-
-
Perfusion:
-
Connect the inlet cannula to a perfusion pump and the outlet cannula to a collection tube.
-
Perfuse the intestinal segment with a test solution (e.g., isotonic saline with or without BHPM) at a constant flow rate (e.g., 0.2-1.0 mL/min).
-
Include a non-absorbable marker (e.g., ¹⁴C-polyethylene glycol 4000) in the perfusate to measure net water flux.
-
-
Sample Collection and Analysis:
-
After an equilibration period, collect the effluent from the outlet cannula at timed intervals.
-
Measure the volume of the collected perfusate and the concentration of the non-absorbable marker to calculate the net water flux.
-
Analyze the concentrations of electrolytes (e.g., Na+, K+, Cl-, HCO3-) in the initial perfusate and the collected effluent to determine the net electrolyte transport.
-
-
Data Calculation:
-
Net water flux (Jv) is calculated using the formula: Jv = V_in - (V_out * [marker]_in / [marker]_out), where V is volume and [marker] is the concentration of the non-absorbable marker.
-
Net electrolyte flux (Je) is calculated as: Je = (V_in * [E]_in) - (V_out * [E]_out), where [E] is the electrolyte concentration.
-
Conclusion
This compound, through its active metabolite BHPM, exerts a potent effect on intestinal water and electrolyte transport. The quantitative data and mechanistic insights presented in this guide demonstrate a dual action of BHPM, involving direct stimulation of epithelial secretion and an increase in smooth muscle contractility. The detailed experimental protocols provided serve as a valuable resource for researchers investigating the intricate mechanisms of laxative action and for professionals involved in the development of novel therapies for gastrointestinal motility disorders. Further research is warranted to fully elucidate the role of aquaporins in the mechanism of action of this compound and to further delineate the downstream signaling cascades initiated by BHPM.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. Ussing chamber experiments for distension evoked secretion in mucosa/submucosa preparations from human colon [protocols.io]
- 4. physiologicinstruments.com [physiologicinstruments.com]
- 5. worthe-it.co.za [worthe-it.co.za]
- 6. bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM)-the active metabolite of the laxatives bisacodyl and sodium picosulfate-enhances contractility and secretion in human intestine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Ussing chamber system for measuring intestinal permeability in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method for successive absorptions with intestinal perfusion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. revistas.unav.edu [revistas.unav.edu]
- 10. ijpsonline.com [ijpsonline.com]
The Genesis of a Widely Used Laxative: A Technical Guide to the Discovery and History of Picosulfuric Acid
Introduction
Picosulfuric acid, most commonly utilized as its sodium salt, sodium picosulfate, is a stimulant laxative that has been in clinical use for decades for the treatment of constipation and for bowel cleansing prior to medical procedures such as colonoscopies.[1][2] Its unique mode of action, relying on the metabolic activation by the gut microbiota, sets it apart from many other laxatives. This technical guide provides an in-depth exploration of the discovery, history, mechanism of action, and the pivotal experiments that established sodium picosulfate as a staple in gastroenterology.
Discovery and Synthesis
Sodium picosulfate, chemically named 4,4'-(pyridin-2-ylmethylene) bisphenyl bissulfate sodium salt monohydrate, was developed by the DeAngeli Company in Italy.[3] The synthesis of sodium picosulfate typically involves a multi-step process, which has been refined over the years for improved yield and purity.
A common synthetic route starts with the condensation of pyridine-2-formaldehyde and phenol under acidic conditions to form the intermediate 4,4'-(2-pyridylmethylene)-bisphenol.[3][4] This intermediate is then subjected to a sulfonation reaction, followed by neutralization with a sodium-containing base to yield sodium picosulfate.[3][5]
Another described method utilizes bisacodyl as the starting material, which is hydrolyzed under alkaline conditions to 4,4'-dihydroxyphenyl-(2-pyridine) methane. This product then undergoes sulfuric acid esterification to produce sodium picosulfate.[6]
Below is a generalized representation of a synthetic pathway for sodium picosulfate.
Pharmacological Profile and Mechanism of Action
Sodium picosulfate is a prodrug, meaning it is administered in an inactive form and is metabolized in the body into an active compound.[1][7] It has negligible absorption in the small intestine and reaches the colon unchanged.[8] In the colon, it is hydrolyzed by gut bacteria to its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[1][7]
This biotransformation is carried out by sulfatases produced by the intestinal flora.[9][10] BHPM, a stimulant laxative, then exerts its effect locally on the colonic mucosa.[2][8] It stimulates nerve endings in the intestinal wall, leading to an increase in peristalsis, the wave-like muscle contractions that move stool through the bowel.[2][8] Additionally, BHPM promotes the accumulation of water and electrolytes in the colonic lumen, which softens the stool and further facilitates its passage.[8][11] The onset of action for sodium picosulfate is typically between 6 to 12 hours after oral administration, corresponding to the time it takes for the drug to reach the colon and be metabolized.[8]
The following diagram illustrates the mechanism of action of sodium picosulfate.
Preclinical and Clinical Development
The development of sodium picosulfate involved extensive preclinical and clinical studies to establish its efficacy and safety.
Key Preclinical Experiments
Initial preclinical studies focused on elucidating the unique activation mechanism of sodium picosulfate. A key study identified that the biotransformation to BHPM occurs in the gut and is dependent on the presence of intestinal flora.[9][10] The enzyme activity responsible for this transformation was found to be highest in the cecum.[9][10]
Clinical Trials
Numerous clinical trials have been conducted to evaluate the efficacy and safety of sodium picosulfate for both constipation and bowel preparation. In a randomized, placebo-controlled, double-blind study in patients with chronic constipation, sodium picosulfate produced a significant treatment response.[12][13] For bowel cleansing, sodium picosulfate, often in combination with an osmotic agent like magnesium citrate, has been shown to be as effective as other bowel preparation agents like polyethylene glycol (PEG).[7][14] The efficacy of bowel cleansing is often assessed using validated scales such as the Boston Bowel Preparation Scale (BBPS) or the Ottawa Scale.[2]
The following diagram outlines a typical workflow for a clinical trial evaluating a laxative agent.
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy and safety of sodium picosulfate.
Table 1: Efficacy of Sodium Picosulfate in Chronic Constipation
| Parameter | Sodium Picosulfate (7 mg) | Placebo | p-value | Reference |
| Treatment Response | 82.8% | 50% | 0.010 | [12][13] |
Table 2: Pharmacokinetic Properties of Sodium Picosulfate
| Parameter | Value | Reference |
| Onset of Action | 6-12 hours | [8] |
| Absorption | Negligible | [8] |
| Metabolism | By gut bacteria in the colon | [8] |
| Active Metabolite | BHPM | [1][7] |
| Excretion | Primarily in feces |
Detailed Experimental Protocols
In-vitro Gut Microbiota Activation Assay
Objective: To determine the activation of sodium picosulfate by intestinal bacteria.
Methodology:
-
Fecal samples are collected from healthy human donors.
-
The fecal samples are homogenized and incubated under anaerobic conditions in a medium containing sodium picosulfate.
-
Samples are collected at various time points.
-
The concentration of the active metabolite, BHPM, is quantified using High-Performance Liquid Chromatography (HPLC).
-
Control experiments are conducted with heat-inactivated fecal samples to confirm the role of viable bacteria.
Randomized Controlled Trial for Chronic Constipation
Objective: To evaluate the efficacy and safety of sodium picosulfate in patients with chronic constipation.
Methodology:
-
Patient Population: Adults with a diagnosis of chronic constipation according to Rome IV criteria.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Intervention: Patients are randomized to receive either sodium picosulfate (e.g., 5-10 mg daily) or a matching placebo for a predefined period (e.g., 4 weeks).
-
Efficacy Endpoints:
-
Primary: Change from baseline in the number of spontaneous bowel movements per week.
-
Secondary: Changes in stool consistency (measured by the Bristol Stool Form Scale), straining, and patient-reported outcomes on quality of life.
-
-
Safety Assessments: Monitoring of adverse events, vital signs, and clinical laboratory parameters.
The discovery and development of this compound as a laxative agent represent a significant advancement in the management of constipation and bowel cleansing. Its unique reliance on activation by the gut microbiota underscores the intricate interplay between the host, its microbiome, and therapeutic agents. Through rigorous preclinical and clinical investigation, sodium picosulfate has been established as an effective and well-tolerated treatment option for a broad range of patients. Further research continues to explore its optimal use and potential applications in various clinical settings.
References
- 1. Sodium picosulfate - Wikipedia [en.wikipedia.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Preparation method of sodium picosulfate - Eureka | Patsnap [eureka.patsnap.com]
- 4. A kind of preparation method of sodium picosulfate - Patent CN-113387877-B - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN113354574A - Synthetic method of sodium picosulfate - Google Patents [patents.google.com]
- 6. CN103086957A - Method for preparing high purity sodium picosulfate - Google Patents [patents.google.com]
- 7. Sodium picosulfate/magnesium citrate: a review of its use as a colorectal cleanser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mims.com [mims.com]
- 9. The role of intestinal bacteria in the transformation of sodium picosulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. India's own health assistant | Ashadidi [ashadidi.com]
- 12. Randomised, placebo-controlled, double-blind study to investigate the efficacy and safety of the acute use of sodium picosulphate in patients with chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effectiveness of Sodium Picosulfate/Magnesium Citrate (PICO) for Colonoscopy Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Picosulfuric Acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic analysis of picosulfuric acid, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The information is presented to aid in the identification, characterization, and quality control of this active pharmaceutical ingredient.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound, primarily based on its more commonly analyzed form, sodium picosulfate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound.
The ¹H NMR spectrum of sodium picosulfate, the disodium salt of this compound, has been reported in deuterated dimethyl sulfoxide (DMSO-d₆). The observed chemical shifts (δ) are presented in Table 1. The assignments are based on the molecular structure and established chemical shift ranges for aromatic and methine protons.
Table 1: ¹H NMR Chemical Shifts of Sodium Picosulfate in DMSO-d₆
| Chemical Shift (δ, ppm) | Proton Assignment (Probable) |
| ~8.40 | Pyridinyl H (α to N) |
| ~7.80 | Pyridinyl H |
| ~7.60 | Pyridinyl H |
| ~7.40 | Pyridinyl H |
| ~7.20 - 7.30 | Phenyl H (ortho to CH) |
| ~7.00 - 7.10 | Phenyl H (ortho to OSO₃) |
| ~5.90 | Methine H (-CH) |
Note: Multiplicities and coupling constants were not available in the reviewed literature. The exact chemical shifts can vary slightly depending on experimental conditions.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| Phenyl C-OSO₃ | 145 - 155 |
| Phenyl C-CH | 135 - 145 |
| Phenyl CH | 125 - 135 |
| Phenyl CH (adjacent to C-OSO₃) | 115 - 125 |
| Pyridinyl C (α to N) | 148 - 152 |
| Pyridinyl C (β to N) | 122 - 126 |
| Pyridinyl C (γ to N) | 135 - 140 |
| Methine C (-CH) | 55 - 65 |
Infrared (IR) Spectroscopy
The Fourier-Transform Infrared (FTIR) spectrum of sodium picosulfate provides valuable information about the functional groups present in the molecule. The key absorption bands are summarized in Table 3.
Table 3: Key IR Absorption Bands of Sodium Picosulfate
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3100 - 3000 | Aromatic C-H Stretch |
| ~1600, ~1480, ~1450 | Aromatic C=C Bending |
| 1250 - 1200 | S=O Asymmetric Stretch (Sulfate) |
| 1050 - 1000 | S=O Symmetric Stretch (Sulfate) |
| 1000 - 950 | S-O Stretch (Sulfate) |
| 860 - 680 | Aromatic C-H Bending (Out-of-plane) |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound (as its sodium salt).
NMR Spectroscopy Protocol
Objective: To obtain ¹H and ¹³C NMR spectra of sodium picosulfate for structural confirmation and purity assessment.
Materials and Equipment:
-
Sodium picosulfate sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
Volumetric flask and pipette
-
NMR spectrometer (e.g., Varian CFT-20, Bruker Avance series, or equivalent) with a proton and carbon probe.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sodium picosulfate sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Set the spectrometer to the appropriate proton frequency.
-
Acquire the spectrum using standard parameters, which may include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (can be adjusted based on sample concentration)
-
-
-
¹³C NMR Acquisition:
-
Tune the probe to the carbon frequency.
-
Acquire the proton-decoupled ¹³C NMR spectrum using parameters such as:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks in both spectra based on chemical shifts, multiplicities, and correlation experiments if performed.
-
FTIR Spectroscopy Protocol
Objective: To obtain an IR spectrum of sodium picosulfate to identify its functional groups.
Materials and Equipment:
-
Sodium picosulfate sample
-
Potassium bromide (KBr), spectroscopic grade
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Gently grind a small amount of KBr powder in an agate mortar to ensure it is dry and free of clumps.
-
Weigh approximately 1-2 mg of the sodium picosulfate sample and about 100-200 mg of the ground KBr.
-
Combine the sample and KBr in the agate mortar and grind them together until a fine, homogeneous mixture is obtained.
-
Transfer a portion of the mixture to the pellet die.
-
Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
-
Data Processing:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
-
Assign the absorption bands to the corresponding functional groups.
-
Visualization
Metabolic Activation Pathway of this compound
This compound is a prodrug that requires metabolic activation in the colon to exert its laxative effect. The following diagram illustrates this process.
Methodological & Application
Application Note: HPLC-UV Method for Quantification of Picosulfuric Acid in Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Picosulfuric acid, commonly used as its sodium salt (sodium picosulfate), is a stimulant laxative. Accurate and precise quantification of this active pharmaceutical ingredient (API) in various formulations is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a powerful and widely used analytical technique for this purpose.[1] This application note details a robust HPLC-UV method for the determination of this compound in pharmaceutical preparations. The method is designed to be specific, accurate, and precise, making it suitable for routine quality control and stability studies.[1][2]
Principle
The method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other formulation excipients and potential degradation products.[2][3] The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a phosphate buffer and an organic modifier (acetonitrile). The addition of an ion-pairing agent, such as cetyltrimethylammonium bromide, to the mobile phase can enhance the retention and peak shape of the acidic analyte.[1] Detection and quantification are performed by monitoring the UV absorbance of the eluate at a specific wavelength where this compound exhibits significant absorption.[2][3]
Experimental Protocols
Apparatus and Reagents
-
Apparatus:
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
pH meter.
-
Sonicator.
-
Syringe filters (0.45 µm).
-
-
Reagents:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Disodium hydrogen phosphate (analytical grade).
-
Potassium dihydrogen phosphate (analytical grade).
-
Cetyltrimethylammonium bromide (analytical grade).
-
Phosphoric acid (analytical grade).
-
Water (HPLC grade).
-
Methanol (HPLC grade).
-
Chromatographic Conditions
The following chromatographic conditions have been optimized for the robust quantification of this compound.
| Parameter | Condition |
| Column | Purospher® STAR, RP-18e (250 x 4.0 mm, 5 µm) or equivalent |
| Mobile Phase | Buffer: Acetonitrile: Isopropyl Alcohol (55:43:2, v/v/v) |
| Buffer Preparation: Dissolve disodium hydrogen phosphate and cetyltrimethylammonium bromide in water. Adjust pH to 7.0 with phosphoric acid. | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 4 µL |
| Column Temperature | 40 °C |
| UV Detection | 263 nm |
Table 1: Optimized HPLC-UV Chromatographic Conditions.[1]
Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh about 50 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 10-100 µg/mL).
Preparation of Sample Solutions (for Oral Liquid Formulation)
-
Accurately measure a volume of the oral liquid formulation equivalent to a known amount of sodium picosulfate.
-
Transfer the measured volume to a suitable volumetric flask.
-
Dilute with the mobile phase to obtain a theoretical concentration of this compound within the calibration range.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Summary
The described HPLC-UV method has been validated according to the International Council for Harmonisation (ICH) guidelines.[4] The key validation parameters are summarized below.
| Validation Parameter | Result |
| Specificity | No interference from excipients or degradation products at the retention time of this compound. |
| Linearity (r²) | > 0.999 over the concentration range of 10-100 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% (for both repeatability and intermediate precision). |
| Limit of Detection (LOD) | To be determined experimentally. |
| Limit of Quantification (LOQ) | To be determined experimentally. |
| Robustness | The method is robust to minor variations in mobile phase composition, pH, flow rate, and column temperature. |
Table 2: Summary of Method Validation Data.
Experimental Workflow
The overall workflow for the quantification of this compound in pharmaceutical formulations is depicted in the following diagram.
Caption: Experimental workflow for HPLC-UV analysis of this compound.
Conclusion
The presented HPLC-UV method provides a reliable and efficient means for the quantification of this compound in pharmaceutical formulations. The method is simple, accurate, precise, and specific, making it well-suited for quality control and stability testing in a pharmaceutical laboratory. The validation results demonstrate that the method is fit for its intended purpose.[1][3] Further validation for specific formulations should be performed as per regulatory requirements.
References
Application Notes & Protocols: Picosulfuric Acid-Induced Constipation Model in Rodents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Constipation is a prevalent gastrointestinal disorder characterized by infrequent bowel movements, difficulty in defecation, and hard, dry stools. Rodent models are indispensable tools for investigating the pathophysiology of constipation and for the preclinical evaluation of novel therapeutic agents. Sodium picosulfate, a stimulant laxative, is widely used to induce a reliable and reproducible constipation model in rodents.[1][2] This document provides detailed protocols for establishing this model and methods for assessing the key parameters of constipation.
Mechanism of Action of Sodium Picosulfate
Sodium picosulfate is a prodrug that is hydrolyzed by colonic bacteria into its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[3][4] BHPM exerts its laxative effect through a dual mechanism:
-
Stimulation of Colonic Motility: BHPM directly stimulates the sensory nerve endings in the colonic mucosa.[3] This action increases the frequency and force of peristaltic contractions, thereby accelerating colonic transit.[3][4]
-
Inhibition of Water Absorption: The compound reduces water and electrolyte absorption from the colon, leading to increased water content in the intestinal lumen.[5][6] This hydrates and softens the fecal matter, facilitating easier passage.[5][6]
The onset of action is typically within 6-12 hours after oral administration, corresponding to the time required for the compound to reach the colon and be metabolized by the gut microbiota.[6][7]
Experimental Protocols
The following protocols provide a framework for inducing constipation in rodents using sodium picosulfate and assessing the relevant physiological parameters.
General Experimental Workflow
The overall process involves animal acclimatization, baseline data collection, induction of the constipation model, and subsequent evaluation of constipation-related endpoints.
Protocol: Induction of Constipation Model
This protocol describes the oral administration of sodium picosulfate to induce constipation. While this method is effective, other chemical inducers like loperamide or diphenoxylate are also commonly used.[1][2]
-
Materials:
-
Sodium Picosulfate (CAS 10042-31-6)
-
Vehicle (e.g., Normal Saline or distilled water)
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice, 8-10 weeks old)
-
Oral gavage needles
-
Metabolic cages for fecal collection
-
-
Procedure:
-
Acclimatization: House animals in a controlled environment (22±2°C, 55±5% humidity, 12h light/dark cycle) for at least one week with free access to standard chow and water.
-
Baseline Measurement: For 2-3 days prior to induction, place animals in individual metabolic cages to measure baseline fecal pellet count, total fecal weight, and water intake.
-
Preparation of Dosing Solution: Dissolve sodium picosulfate in the vehicle to the desired concentration. A commonly used dosage is 25 mg/kg for rats.[8]
-
Administration: Administer the sodium picosulfate solution orally via gavage once daily. The control group should receive an equivalent volume of the vehicle.
-
Duration: Continue administration for the duration of the study, which can range from a few days to several weeks depending on the experimental design.
-
Monitoring: Throughout the study, monitor animals daily for clinical signs, body weight, food and water intake, and fecal parameters.
-
Protocol: Assessment of Fecal Parameters
This is a non-invasive method to evaluate the severity of constipation.[9]
-
Procedure:
-
Place each animal in an individual metabolic cage.
-
Collect all fecal pellets excreted over a defined period (e.g., 8 or 24 hours).[8][10]
-
Fecal Pellet Count: Count the total number of pellets.
-
Fecal Weight (Wet): Immediately weigh the collected pellets to determine the wet weight.
-
Fecal Water Content: a. Dry the pellets in an oven at 60°C for 24 hours.[9][11] b. Weigh the dried pellets to obtain the dry weight. c. Calculate the water content using the formula: Fecal Water Content (%) = [(Wet Weight - Dry Weight) / Wet Weight] x 100.[9][11]
-
Protocol: Gastrointestinal (GI) Transit Time Assay
The charcoal meal transit test is a standard method to measure the rate of intestinal propulsion.[12][13]
-
Materials:
-
Charcoal meal suspension (e.g., 5% activated charcoal in 10% gum acacia or water).[10]
-
Oral gavage needles.
-
-
Procedure:
-
Fasting: Fast the animals for a period of 6 to 18 hours prior to the test, with water available ad libitum.[14] A shorter fasting period of 6 hours is often sufficient and reduces animal stress.[14]
-
Administration: Administer the charcoal meal suspension orally (e.g., 0.3 mL for mice).[10]
-
Transit Time: After a specific period (e.g., 20-30 minutes), euthanize the animals by cervical dislocation.[13]
-
Measurement: a. Carefully dissect the small intestine from the pyloric sphincter to the ileocecal valve. b. Lay the intestine flat without stretching. c. Measure the total length of the small intestine. d. Measure the distance traveled by the charcoal front from the pylorus.
-
Calculation: GI Transit Rate (%) = (Distance traveled by charcoal / Total length of small intestine) x 100.[15]
-
Data Presentation & Expected Outcomes
Animals in the sodium picosulfate-induced constipation model are expected to exhibit the following changes compared to the control group.
Table 1: Expected Changes in Fecal Parameters
| Parameter | Control Group | Picosulfate Model Group | Expected Outcome |
| Fecal Pellet Count (per 24h) | Higher | Lower | Significant Decrease |
| Fecal Wet Weight ( g/24h ) | Higher | Lower | Significant Decrease |
| Fecal Water Content (%) | Higher | Lower | Significant Decrease |
Table 2: Expected Changes in Gastrointestinal Transit
| Parameter | Control Group | Picosulfate Model Group | Expected Outcome |
| GI Transit Rate (%) | Higher (e.g., ~60-70%)[15] | Lower (e.g., ~40-50%)[15] | Significant Decrease |
| Time to First Black Stool (min) | Shorter (e.g., ~90-100 min)[15] | Longer (e.g., ~150-210 min)[15] | Significant Increase |
Note: The values presented are illustrative and can vary based on the specific rodent strain, age, and experimental conditions.
Troubleshooting & Considerations
-
Dosage Optimization: The optimal dose of sodium picosulfate may vary between rodent species and strains. A dose-response study is recommended to establish the most effective concentration for inducing constipation without causing excessive toxicity.
-
Animal Welfare: Monitor animals closely for signs of distress, such as severe dehydration or abdominal cramping. Long-term use should be avoided as the bowel can become reliant on the stimulant.[7]
-
Diet: Ensure a consistent standard diet throughout the experiment, as dietary changes can influence gastrointestinal function.
-
Alternative Methods: For measuring fecal water content, the Karl Fischer method provides a highly precise and reproducible alternative to oven drying.[16][17][18]
References
- 1. e-century.us [e-century.us]
- 2. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Sodium picosulfate - Wikipedia [en.wikipedia.org]
- 5. India's own health assistant | Ashadidi [ashadidi.com]
- 6. mims.com [mims.com]
- 7. patient.info [patient.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. wjgnet.com [wjgnet.com]
- 11. Fecal Water Content Assay [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a novel mouse constipation model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring water content of feces by the Karl Fischer method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Measuring water content of feces by the Karl Fischer method. | Semantic Scholar [semanticscholar.org]
- 18. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Picosulfuric Acid with Magnesium Citrate for Gut Cleansing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of picosulfuric acid in combination with magnesium citrate for bowel cleansing prior to diagnostic procedures such as colonoscopy. The information is compiled from various clinical studies to guide research and development.
Mechanism of Action
The combination of this compound (as sodium picosulfate) and magnesium citrate offers a dual-action approach to bowel cleansing.[1][2][3][4][5] Sodium picosulfate acts as a stimulant laxative, while magnesium citrate functions as an osmotic laxative.[1][2][3][4][5]
-
Sodium Picosulfate: This compound is a locally acting stimulant laxative.[3][4][6] After oral ingestion, it is hydrolyzed by colonic bacteria into its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[6] BHPM then directly stimulates the colonic mucosa, leading to increased peristalsis and propulsive contractions of the colon, which helps to evacuate bowel contents.[4][6]
-
Magnesium Citrate: Formed from the reaction of magnesium oxide and citric acid in water, magnesium citrate is an osmotic laxative.[1][3][5][6] It works by drawing a large amount of water into the intestinal lumen. This excess water softens the stool, increases its volume, and stimulates bowel movements.[4][6]
The synergistic effect of these two components results in a thorough cleansing of the colon.[2][4]
Quantitative Data from Clinical Studies
The following tables summarize the efficacy, patient satisfaction, and adverse events associated with the use of sodium picosulfate and magnesium citrate (SPMC) from various studies.
Table 1: Bowel Cleansing Efficacy
| Study/Comparison | Cleansing Scale | Successful Preparation Rate | Excellent Preparation Rate | Notes |
| Observational Study[1] | Ottawa Bowel Preparation Scale (OBPS) | 93.55% ("qualified") | 67.74% | OBPS score ≤ 7 considered qualified; OBPS ≤ 4 considered excellent. |
| vs. Oral Sulfate Solution (OSS)[7] | 4-point scale | 85.7% | 26% | OSS showed a higher success rate (94.7%) and excellent rate (54%). |
| vs. Polyethylene Glycol (PEG)[8] | Validated Tools | Slightly better than PEG (RR 1.06) | - | Meta-analysis of 13 randomized controlled trials. |
| Multicentre Observational Study[9] | Excellent/Adequate Rating | 93.0% (right colon), 96.2% (left colon) | - | Data from 606 evaluable patients. |
| vs. PEG + Ascorbic Acid (PRECOL Trial)[10] | Boston Bowel Preparation Score (BBPS) | 95.7% (BBPS > 6) | - | No statistically significant difference compared to PEG + Ascorbic Acid (94.4%). |
| Same-Day Preparation Study[11][12] | Boston Bowel Preparation Score (BBPS) | 97.1% (adequate) | - | Mean total BBPS was 8.3 ± 1.2. |
| vs. Ascorbic acid-enriched PEG + Bisacodyl[13] | Ottawa Score | 75.8% (score ≤7) | - | Non-inferior to the comparator (81.4%). |
Table 2: Patient-Reported Outcomes and Adverse Events
| Study | Nausea | Vomiting | Abdominal Pain/Distension | Dizziness | Patient Satisfaction/Tolerability |
| Observational Study[1] | 15.63% (mild to moderate) | 4.69% (mild) | 7.81% (pain), 20.31% (distension) | 4.69% (mild) | High subjective acceptance; VAS scores of 10 for ease of taking and taste. |
| vs. Oral Sulfate Solution (OSS)[7] | Better scores than OSS (small difference) | - | - | - | No difference in treatment-emergent adverse events. |
| vs. Polyethylene Glycol (PEG)[8] | - | Lower with single-dose SPMC vs. split-dose | - | Higher with SPMC (RR 1.71) | Better tolerated than PEG. |
| Same-Day Preparation Study[11][12] | 0.73% | 0.73% | 1.5% (pain) | - | 99.2% of patients preferred this preparation for future colonoscopies. |
| Pediatric Study[14] | 18% | 2% | 20% | - | 70% considered the taste very palatable. |
Experimental Protocols
Detailed methodologies for gut cleansing using this compound with magnesium citrate vary between studies, but generally follow one of the regimens below.
Split-Dose Regimen (Preferred Method)
This is the most commonly recommended and studied protocol, generally associated with higher efficacy.[6][15]
-
Dietary Restrictions: Patients are typically instructed to follow a low-residue diet for at least one day before the procedure.[1] On the day before the colonoscopy, a clear liquid diet is initiated.[15]
-
Preparation of Solution: Each packet of sodium picosulfate/magnesium citrate powder (containing approximately 10 mg sodium picosulfate, 3.5 g magnesium oxide, and 12 g citric acid) is dissolved in about 150 mL (5 ounces) of cold water.[1][2] The powder should be stirred for 2-3 minutes until fully dissolved.[16]
-
Dosing Schedule:
-
Hydration: Following the first dose, patients are required to drink a significant amount of clear liquids, often around 1.5 to 2 liters, consumed over several hours.[1][16] After the second dose, additional clear liquids are consumed up to 2 hours before the procedure.[15][16]
Day-Before Regimen (Alternative Method)
This regimen may be used when the split-dose method is not suitable for the patient.[6][15]
-
Dietary Restrictions: Same as the split-dose regimen.
-
Preparation of Solution: Same as the split-dose regimen.
-
Dosing Schedule:
-
Hydration: Similar to the split-dose regimen, adequate hydration with clear liquids is crucial after each dose.
Same-Day Regimen
Recent studies have explored the efficacy of administering both doses on the day of the colonoscopy.[11][12]
-
Dietary Restrictions: Clear liquid diet on the day of the procedure.
-
Preparation of Solution: Same as the split-dose regimen.
-
Dosing Schedule: Both sachets are administered on the day of the colonoscopy, with the second dose taken a few hours after the first.[11][12]
-
Hydration: Patients are instructed to consume a specified amount of clear liquid (e.g., 1200 mL or more) after dissolving the sachets.[11][12]
Assessment of Bowel Cleansing
The efficacy of the bowel preparation is typically assessed during the colonoscopy using validated scoring systems.
-
Boston Bowel Preparation Scale (BBPS): This is a 9-point scale that scores three segments of the colon (right, transverse, and left) from 0 to 3, with 0 being an unprepared colon segment with solid stool that cannot be cleared, and 3 being an entire mucosa of a colon segment seen well with no residual staining, stool, or opaque liquid. A total score of ≥ 6 with each segment score ≥ 2 is generally considered adequate preparation.[10]
-
Ottawa Bowel Preparation Scale (OBPS): This scale separately evaluates the cleanliness of the right, mid, and recto-sigmoid colon on a scale of 0 (excellent) to 4 (inadequate), and also includes a score for the amount of fluid in the entire colon from 0 to 2. Lower scores indicate better preparation.[1][13]
Safety and Tolerability Considerations
-
The combination of sodium picosulfate and magnesium citrate is generally well-tolerated.[1][3][8]
-
Common adverse events are typically mild to moderate and include nausea, vomiting, abdominal distension, and pain.[1]
-
Due to the osmotic effect, there is a potential for fluid and electrolyte shifts. Therefore, adequate hydration is critical.[3][4]
-
Caution is advised in patients with pre-existing electrolyte disturbances, renal impairment, or congestive heart failure.[18]
-
Direct ingestion of the undissolved powder is not recommended as it may increase the risk of nausea, vomiting, and dehydration.[6][16]
References
- 1. Cleansing efficacy and safety of bowel preparation protocol using sodium picosulfate/magnesium citrate considering subjective experiences: An observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effectiveness of Sodium Picosulfate/Magnesium Citrate (PICO) for Colonoscopy Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium picosulfate/magnesium citrate: a review of its use as a colorectal cleanser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effectiveness of Sodium Picosulfate/Magnesium Citrate (PICO) for Colonoscopy Preparation [coloproctol.org]
- 6. Sodium Picosulfate, Magnesium Oxide, and Citric Acid: Package Insert / Prescribing Info / MOA [drugs.com]
- 7. A comparison of oral sulfate solution with sodium picosulfate: magnesium citrate in split doses as bowel preparation for colonoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systematic review and meta-analysis: Sodium picosulphate with magnesium citrate as bowel preparation for colonoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A multicentre, observational study of sodium picosulfate and magnesium citrate as a precolonoscopy bowel preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | A multicenter randomized phase 4 trial comparing sodium picosulphate plus magnesium citrate vs. polyethylene glycol plus ascorbic acid for bowel preparation before colonoscopy. The PRECOL trial [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and safety of same-day preparation with sodium picosulfate plus magnesium citrate on the day of colonoscopy for bowel preparation: Multicenter, single-arm, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of Sodium Picosulfate/Magnesium Citrate for Bowel Preparation in a Physically Disabled Outpatient Population: A Randomized, Endoscopist-Blinded Comparison With Ascorbic Acid-Enriched Polyethylene Glycol Solution Plus Bisacodyl (The PICO-MOVI Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bowel Preparation for Gastrointestinal Endoscopic Procedures With Sodium Picosulphate-Magnesium Citrate Is an Effective, Safe, and Well-Tolerated Option in Pediatric Patients: A Single-Center Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. Sodium picosulfate, magnesium, and citric acid (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 17. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 18. my.clevelandclinic.org [my.clevelandclinic.org]
Application Notes and Protocols for Studying the Effect of Picosulfuric Acid on Colonic Motility In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Picosulfuric acid is a stimulant laxative widely used for the treatment of constipation and for bowel cleansing before medical procedures. It is a prodrug that is hydrolyzed by colonic bacteria into its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[1][2] BHPM exerts its effects by directly stimulating colonic peristalsis and by altering fluid and electrolyte transport across the colonic mucosa.[1][2] These application notes provide a detailed protocol for studying the direct effects of BHPM on the contractility of colonic smooth muscle in an in vitro organ bath setting. This method is a foundational screening tool in pharmacology for assessing the effects of various substances on smooth muscle function.[3][4][5]
Mechanism of Action of this compound's Active Metabolite (BHPM)
This compound requires conversion by gut microbiota to its active form, BHPM, to elicit its laxative effect.[6][7] BHPM has a dual action: it enhances propulsive motility and promotes secretion in the colon.[1][6] In vitro studies on human intestinal tissue have demonstrated that BHPM directly increases the tone of both circular and longitudinal smooth muscle.[1][6][8] This contractile effect is mediated through the influx of calcium via L-type Ca²⁺ channels on the smooth muscle cells and is independent of neuronal stimulation, as it is not blocked by the nerve blocker tetrodotoxin.[1][6][8]
Experimental Protocols
Preparation of Isolated Colonic Smooth Muscle Strips
This protocol details the dissection and preparation of colonic smooth muscle strips from a laboratory animal model (e.g., rat or guinea pig) for use in an organ bath system.
Materials:
-
Laboratory animal (e.g., male Wistar rat, 250-300g)
-
Euthanasia agent (e.g., sodium pentobarbital)
-
Dissection tools (scissors, forceps)
-
Petri dish lined with Sylgard®
-
Krebs-Henseleit solution (composition below), continuously gassed with carbogen (95% O₂ / 5% CO₂)
-
Entomology pins
Krebs-Henseleit Solution (in mM):
| Component | Concentration (mM) |
| NaCl | 118.4 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| MgSO₄ | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 11.7 |
Procedure:
-
Humanely euthanize the animal according to institutional guidelines.
-
Perform a laparotomy to expose the abdominal cavity and carefully excise the distal colon.
-
Immediately place the excised colon in a Petri dish containing cold, oxygenated Krebs-Henseleit solution.
-
Gently flush the lumen of the colon with Krebs-Henseleit solution to remove any remaining fecal content.
-
Make a longitudinal incision along the mesenteric border to open the colon segment into a flat sheet.
-
Pin the tissue flat on the Sylgard®-lined Petri dish with the mucosal side facing up.
-
Carefully remove the mucosa and submucosa layers by sharp dissection with fine forceps. This will expose the underlying circular and longitudinal muscle layers.[6]
-
Cut muscle strips approximately 10 mm in length and 5 mm in width, either parallel to the longitudinal axis (for longitudinal muscle strips) or perpendicular to it (for circular muscle strips).[6]
-
Prepare 4-8 strips from each animal to allow for control and experimental groups.[6]
Organ Bath Assay for Colonic Motility
This protocol describes the methodology for mounting the prepared muscle strips in an organ bath and recording their contractile responses to BHPM.
Materials:
-
Isolated tissue organ bath system with thermoregulation (37°C)[9][10]
-
Data acquisition system (e.g., PowerLab) and analysis software (e.g., LabChart)[6]
-
Carbogen gas supply (95% O₂ / 5% CO₂)
-
Krebs-Henseleit solution
-
Bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) stock solution
-
Potassium chloride (KCl) solution (for viability testing)
-
Nifedipine (L-type Ca²⁺ channel blocker) for mechanism of action studies
-
Tetrodotoxin (nerve blocker) for mechanism of action studies
Procedure:
-
Fill the organ bath chambers with Krebs-Henseleit solution and maintain the temperature at 37°C while continuously bubbling with carbogen gas.[6]
-
Suspend each colonic muscle strip in a chamber by attaching one end to a fixed hook and the other end to an isometric force transducer.[9]
-
Apply an initial resting tension of approximately 1 gram (this may need to be optimized for the specific tissue) and allow the strips to equilibrate for a stabilization period of 60 minutes.[6][8]
-
During the stabilization period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.[6]
-
Viability Test: After stabilization, assess the contractility of each strip by adding a high concentration of KCl (e.g., 50-80 mM) to the bath. A robust contraction confirms tissue viability. Wash the tissues thoroughly with fresh Krebs solution to return to baseline tension.[6][8]
-
Experimental Protocol:
-
Allow the tissues to return to a stable baseline.
-
Add BHPM to the organ bath in a cumulative, concentration-dependent manner (e.g., 0.5 µM, 1 µM, 2.5 µM, 5 µM).[1][6][8] Allow the response to each concentration to stabilize before adding the next.
-
Record the changes in muscle tension (amplitude and frequency of contractions) continuously.
-
-
Mechanism of Action Study (Optional):
-
In separate tissue preparations, pre-incubate the strips with an antagonist for 20-30 minutes before adding BHPM.
-
To test for the involvement of L-type calcium channels, pre-incubate with nifedipine (e.g., 1 µM).[1][8]
-
To confirm a direct muscle effect, pre-incubate with tetrodotoxin (e.g., 1 µM) to block neuronal activity.[1][8]
-
-
At the end of the experiment, wash out the drugs and perform a final KCl stimulation to confirm that the tissue is still viable.
Data Presentation
Quantitative data from the organ bath experiments should be summarized to show the concentration-dependent effects of BHPM on colonic muscle tone.
Table 1: Effect of BHPM on Colonic Smooth Muscle Tone
| BHPM Concentration (µM) | Change in Basal Tone (as % of max KCl response) - Longitudinal Muscle | Change in Basal Tone (as % of max KCl response) - Circular Muscle |
| 0 (Control) | Baseline | Baseline |
| 0.5 | Concentration-dependent increase observed[1][8] | Concentration-dependent increase observed[1][8] |
| 1.0 | Concentration-dependent increase observed[1][8] | Concentration-dependent increase observed[1][8] |
| 2.5 | Concentration-dependent increase observed[1][8] | Concentration-dependent increase observed[1][8] |
| 5.0 | Concentration-dependent increase observed[1][8] | Concentration-dependent increase observed[1][8] |
Note: The effect is reported to be more pronounced in the large intestinal longitudinal muscle.[1][6][8]
Table 2: Effect of Antagonists on BHPM-Induced Contraction (at 5 µM BHPM)
| Pre-treatment | Antagonist Concentration (µM) | Inhibition of BHPM-induced response | Inferred Mechanism |
| None (BHPM alone) | N/A | 0% (Reference) | - |
| Nifedipine | 1 | Significant prevention[1][8] | Involvement of L-type Ca²⁺ channels |
| Tetrodotoxin | 1 | Insensitive (no inhibition)[1][8] | Direct effect on smooth muscle, independent of nerves |
Visualizations
Signaling Pathway of BHPM in Colonic Smooth Muscle
References
- 1. bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM)-the active metabolite of the laxatives bisacodyl and sodium picosulfate-enhances contractility and secretion in human intestine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Tissue Organ Bath - DMT [dmt.dk]
- 5. dmt.dk [dmt.dk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. portal.fis.tum.de [portal.fis.tum.de]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Colonic smooth muscle cells and colonic motility patterns as a target for irritable bowel syndrome therapy: mechanisms of action of otilonium bromide - PMC [pmc.ncbi.nlm.nih.gov]
Application of Chemical Induction in Inflammatory Bowel Disease Research: A Focus on the Dextran Sulfate Sodium (DSS) Model
A Note on Terminology: While the initial query referenced "picosulfuric acid," the established and widely utilized chemical agent for inducing experimental colitis in animal models for inflammatory bowel disease (IBD) research is Dextran Sulfate Sodium (DSS). Sodium picosulfate is a stimulant laxative primarily used for bowel cleansing prior to colonoscopy.[1][2][3] This document will focus on the application of the DSS-induced colitis model, a cornerstone in preclinical IBD studies.
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract.[4] Animal models are indispensable tools for investigating the pathogenesis of IBD and for the preclinical evaluation of novel therapeutics.[5][6] Among the various chemically induced models, the Dextran Sulfate Sodium (DSS) colitis model is favored for its simplicity, reproducibility, and ability to mimic many of the clinical and histological features of human ulcerative colitis.[5][7][8]
DSS is a sulfated polysaccharide that, when administered orally in drinking water, disrupts the intestinal epithelial barrier, leading to the infiltration of inflammatory cells and the production of pro-inflammatory cytokines.[5][8] The severity of colitis can be modulated by altering the concentration of DSS, the duration of administration, and the genetic background of the animal strain used.[5][7] This model can be adapted to induce acute, chronic, or relapsing colitis, providing a versatile platform for studying various aspects of IBD.[5]
Experimental Protocols
Induction of Acute Colitis
This protocol is designed to induce a rapid and severe inflammatory response in the colon.
-
Animal Model: C57BL/6 mice (female, 6-8 weeks old) are commonly used due to their susceptibility to DSS-induced colitis.[8][9][10]
-
Materials:
-
Dextran Sulfate Sodium (DSS), colitis grade (MW: 36,000–50,000 Da)
-
Sterile, autoclaved drinking water
-
Animal caging and husbandry supplies
-
-
Procedure:
-
Prepare a 2-5% (w/v) DSS solution in autoclaved drinking water.[8][11] The concentration may need to be optimized depending on the specific DSS batch and mouse strain.
-
Provide the DSS solution as the sole source of drinking water to the mice for 5-7 consecutive days.[9][10][11]
-
Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the feces.[5][8][11]
-
On day 7, euthanize the mice and collect colonic tissue for histological and biochemical analysis.[10]
-
Induction of Chronic Colitis
This protocol establishes a long-lasting, relapsing-remitting inflammation, more closely mimicking the chronic nature of human IBD.
-
Animal Model: As with the acute model, C57BL/6 mice are a suitable strain.
-
Materials: Same as for the acute model.
-
Procedure:
-
Administer 1.5-3% (w/v) DSS in the drinking water for 5-7 days.[10]
-
Replace the DSS solution with regular autoclaved drinking water for a recovery period of 7-14 days.[5][10]
-
Repeat this cycle of DSS administration and recovery for 3-5 cycles to establish chronic inflammation.[10]
-
Monitor the animals throughout the study period for clinical signs of colitis.
-
At the end of the final cycle, euthanize the mice and collect tissues for analysis.
-
Data Presentation: Quantitative Assessment of Colitis
The severity of DSS-induced colitis is assessed using a combination of clinical and pathological parameters.
Table 1: Disease Activity Index (DAI)
The DAI is a composite score used for the clinical assessment of colitis severity.
| Score | Body Weight Loss (%) | Stool Consistency | Blood in Feces |
| 0 | None | Normal, well-formed pellets | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Positive, occult blood |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross rectal bleeding |
Note: The final DAI is the sum of the scores for each parameter, divided by 3.
Table 2: Pathological and Inflammatory Markers
| Parameter | Method of Measurement | Typical Findings in DSS-induced Colitis |
| Colon Length | Measured from the ileocecal junction to the anus | Significant shortening |
| Histological Score | H&E staining of colonic sections | Increased inflammatory cell infiltration, crypt damage, ulceration |
| Myeloperoxidase (MPO) Activity | Biochemical assay of colonic tissue lysates | Increased activity, indicating neutrophil infiltration |
| Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6, IL-1β) | ELISA or qPCR of colonic tissue homogenates or serum | Significantly elevated levels |
Signaling Pathways in DSS-Induced Colitis
DSS-induced colitis involves the activation of several key signaling pathways that drive the inflammatory response. The disruption of the epithelial barrier by DSS allows luminal bacteria and their products to penetrate the mucosa, triggering an innate immune response.
Diagram 1: Key Signaling Pathways in DSS-Induced Colitis
Caption: Key signaling cascades activated in DSS-induced colitis.
Experimental Workflow
The successful implementation of the DSS-induced colitis model requires a well-structured experimental workflow.
Diagram 2: Experimental Workflow for DSS-Induced Colitis Studies
Caption: A typical workflow for conducting DSS-induced colitis experiments.
Conclusion
The DSS-induced colitis model remains a valuable and widely used tool in IBD research. Its simplicity, reproducibility, and ability to be tailored for acute or chronic studies make it an excellent platform for investigating disease pathogenesis and for the initial screening of potential therapeutic agents. A thorough understanding of the experimental protocols, methods of assessment, and underlying signaling pathways is crucial for the successful application of this model in advancing our knowledge of IBD.
References
- 1. Sodium picosulfate - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Sodium picosulfate, magnesium, and citric acid (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. In vitro models and ex vivo systems used in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of colitis and its analyses - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Multifunctional role of dextran sulfate sodium for in vivo modeling of intestinal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Extensive histopathological characterization of inflamed bowel in the dextran sulfate sodium mouse model with em-phasis on clinically relevant biomarkers and targets for drug development [iris.uniroma1.it]
- 10. researchgate.net [researchgate.net]
- 11. socmucimm.org [socmucimm.org]
Picosulfuric Acid: A Novel Tool for Investigating Gut-Brain Axis Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Picosulfuric acid, commonly administered as sodium picosulfate, is a stimulant laxative that is uniquely activated by the gut microbiota.[1][2][3] Its mechanism of action, which involves direct stimulation of colonic motility and significant alteration of the gut microbial environment, presents a valuable opportunity for researchers investigating the complex bidirectional communication of the gut-brain axis. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to explore gut-brain signaling pathways.
This compound is a prodrug, meaning it is inactive until it is metabolized in the colon by bacterial sulfatases into its active form, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[1][2][3][4] BHPM then exerts a direct prokinetic effect on the colonic muscles, leading to increased peristalsis.[4] This localized action within the gut, coupled with its profound impact on the microbial landscape, makes this compound a targeted tool to induce specific gut-level changes, allowing for the subsequent study of their effects on brain function and behavior.
Proposed Research Applications
This compound can be employed to investigate several key areas of gut-brain axis research:
-
Microbiota-Gut-Brain Communication: By acutely altering the gut microbial composition and activity, this compound can be used to study how these changes influence brain neurochemistry, stress responses, and behavior.
-
Visceral Sensitivity and Pain Perception: The strong stimulation of colonic motility by this compound provides a model to study the mechanisms of visceral hypersensitivity and the central processing of gut-derived pain signals.
-
Gut Transit and Brain Function: Researchers can utilize this compound to manipulate gut transit time and examine the corresponding changes in brain activity, mood, and cognition.
-
Serotonergic Pathways: Given that the majority of the body's serotonin is produced in the gut and its release can be influenced by gut motility and microbial metabolites, this compound can be a tool to study the role of gut-derived serotonin in brain function.[5][6][7][8]
Data Presentation
Table 1: Quantitative Data on this compound and its Metabolite
| Parameter | Value | Species | Reference |
| BHPM Formation Rate (Enzyme Activity) | 3.0 µmol/hr/g wet feces | Human | [1][2][3] |
| BHPM Formation Rate (Enzyme Activity) | 0.75 µmol/hr/g wet feces | Rat | [1][2][3] |
| Optimal pH for BHPM formation | 9.0 | In vitro | [1][2][3] |
Table 2: Reported Changes in Gut Microbiota Composition after Sodium Picosulfate Administration
| Bacterial Family | Direction of Change | Condition | Timepoint | Reference |
| Clostridiales | Increased | Crohn's Disease | 3 days post-administration | [9] |
| Bifidobacteriaceae | Decreased | Crohn's Disease | 3 days post-administration | [9] |
Experimental Protocols
Here we provide detailed methodologies for key experiments to investigate the gut-brain axis using this compound.
Protocol 1: Investigating the Impact of this compound-Induced Microbiota Changes on Anxiety-like Behavior in Mice
Objective: To determine if acute changes in the gut microbiota induced by this compound alter anxiety-like behavior in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Sodium picosulfate solution (10 mg/kg, dissolved in sterile water)
-
Sterile water (vehicle control)
-
Elevated Plus Maze (EPM)
-
Light-Dark Box (LDB)
-
Fecal sample collection tubes
-
DNA extraction kit
-
PCR reagents for 16S rRNA gene amplification
-
Next-generation sequencing platform
Methodology:
-
Animal Husbandry and Acclimation: House mice in a controlled environment (12:12 light-dark cycle, 22±2°C, ad libitum access to food and water) for at least one week before the experiment.
-
Drug Administration:
-
Administer sodium picosulfate solution (10 mg/kg) or vehicle (sterile water) to mice via oral gavage.
-
-
Fecal Sample Collection:
-
Collect fecal pellets from each mouse at baseline (before administration), and at 24 and 72 hours post-administration. Immediately freeze samples at -80°C.
-
-
Behavioral Testing (72 hours post-administration):
-
Elevated Plus Maze (EPM): Place each mouse in the center of the EPM and allow it to explore for 5 minutes. Record the time spent in the open and closed arms.
-
Light-Dark Box (LDB): Place each mouse in the light compartment and allow it to explore for 10 minutes. Record the time spent in the light and dark compartments and the number of transitions.
-
-
Microbiota Analysis:
-
Extract bacterial DNA from fecal samples using a commercial kit.
-
Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using PCR.[10]
-
Perform high-throughput sequencing of the amplicons.
-
Analyze the sequencing data to determine changes in microbial composition and diversity.
-
Expected Outcomes: this compound administration is expected to cause a significant shift in the gut microbiota composition. This may correlate with changes in anxiety-like behavior, such as decreased time spent in the open arms of the EPM or the light compartment of the LDB.
Protocol 2: Assessing this compound-Induced Visceral Hypersensitivity in Rats
Objective: To evaluate whether the strong colonic stimulation by this compound induces visceral hypersensitivity, a key feature of irritable bowel syndrome (IBS).
Materials:
-
Male Wistar rats (250-300 g)
-
Sodium picosulfate solution (10 mg/kg, dissolved in sterile water)
-
Sterile water (vehicle control)
-
Colorectal distension (CRD) apparatus with a barostat
-
Latex balloon catheter
-
Electromyography (EMG) recording system and electrodes
-
Anesthesia (e.g., isoflurane)
Methodology:
-
Surgical Implantation of EMG Electrodes:
-
Under anesthesia, implant bipolar EMG electrodes into the external oblique abdominal muscles of each rat. Allow a recovery period of at least 5 days.
-
-
Drug Administration:
-
Administer sodium picosulfate solution (10 mg/kg) or vehicle to rats via oral gavage.
-
-
Colorectal Distension (CRD) Procedure (24 hours post-administration):
-
Lightly anesthetize the rat and insert a lubricated balloon catheter into the colon, 8 cm from the anus.
-
Allow the rat to recover from anesthesia in a small enclosure for 30 minutes.
-
Perform graded CRD by inflating the balloon to pressures of 20, 40, 60, and 80 mmHg for 20 seconds, with a 4-minute rest interval.
-
Record the visceromotor response (VMR) as the EMG activity during distension.
-
-
Data Analysis:
-
Quantify the EMG signal during the 20-second distension period and subtract the baseline activity.
-
Compare the VMR at each distension pressure between the this compound and vehicle groups.
-
Expected Outcomes: Rats treated with this compound may exhibit an exaggerated VMR to CRD compared to the control group, indicating the development of visceral hypersensitivity.
Protocol 3: Measuring the Effect of this compound on Gut Transit Time in Mice
Objective: To quantify the acceleration of gut transit time following the administration of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Sodium picosulfate solution (10 mg/kg, dissolved in sterile water)
-
Sterile water (vehicle control)
-
Carmine red marker (5% in 0.5% methylcellulose)
-
Individual housing cages with white paper flooring
Methodology:
-
Fasting: Fast the mice for 4 hours before the experiment, with free access to water.
-
Drug and Marker Administration:
-
Administer sodium picosulfate solution (10 mg/kg) or vehicle to mice via oral gavage.
-
Thirty minutes later, administer the carmine red marker via oral gavage.
-
-
Monitoring:
-
Place each mouse in an individual cage with white paper on the bottom.
-
Monitor the cages every 15 minutes for the appearance of the first red fecal pellet.
-
-
Data Recording:
-
Record the time from the administration of the carmine red marker to the expulsion of the first red pellet as the whole gut transit time.
-
Expected Outcomes: this compound is expected to significantly decrease the whole gut transit time compared to the vehicle control.
Mandatory Visualizations
Caption: Mechanism of this compound activation in the gut.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of intestinal bacteria in the transformation of sodium picosulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Bisacodyl and Sodium Picosulfate Improve Bowel Function and Quality of Life in Patients with Chronic Constipation—Analysis of Pooled Data from Two Randomized Controlled Trials [scirp.org]
- 5. New Role of the Serotonin as a Biomarker of Gut–Brain Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonin in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serotonin Drug May Help Alleviate Gut Problems in Depression | Technology Networks [technologynetworks.com]
- 8. How Does Serotonin in the Brain Affect Your Bowels? [healthline.com]
- 9. Effects of bowel cleansing on the composition of the gut microbiota in inflammatory bowel disease patients and healthy controls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Picosulfuric Acid in Opioid-Induced Constipation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opioid-induced constipation (OIC) is a prevalent and often debilitating side effect of opioid therapy, significantly impacting a patient's quality of life and potentially leading to non-adherence to pain management regimens.[1][2][3][4] The condition arises from the binding of opioids to mu (µ)-opioid receptors in the gastrointestinal tract, which leads to decreased intestinal motility, reduced secretion of fluids, and increased fluid absorption from the intestinal lumen.[2][4] This results in infrequent, hard, and difficult-to-pass stools.
Picosulfuric acid, typically administered as sodium picosulfate, is a stimulant laxative that has shown efficacy in treating various forms of constipation.[5][6][7] It is a prodrug that is hydrolyzed by colonic bacteria into its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[5][8] BHPM then exerts its pro-motility effects by directly stimulating the colonic mucosa and nerve endings within the intestinal wall, leading to increased peristalsis and a reduction in colonic transit time.[5][8][9] These application notes provide detailed protocols for utilizing this compound in preclinical and clinical research settings to investigate its potential as a therapeutic agent for OIC.
Mechanism of Action of this compound
This compound's mechanism of action is localized to the colon, which minimizes systemic side effects. After oral administration, the prodrug passes through the upper gastrointestinal tract unchanged. In the colon, gut microbiota cleave the sulfate group, releasing the active metabolite BHPM. BHPM then stimulates the enteric nervous system and induces colonic contractions, facilitating defecation.
Preclinical Research Protocols
Animal models are essential for evaluating the efficacy and mechanism of action of this compound in OIC. The loperamide-induced constipation model in rodents is a widely accepted and relevant model, as loperamide is a peripherally acting µ-opioid receptor agonist that mimics the effects of opioids on the gut.[10][11]
Protocol 1: Loperamide-Induced Constipation Model in Rats
Objective: To assess the efficacy of this compound in a rat model of opioid-induced constipation.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Loperamide hydrochloride
-
Sodium picosulfate (or this compound)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Charcoal meal (e.g., 5% charcoal in 10% gum arabic)
-
Metabolic cages for fecal collection
Experimental Workflow:
Procedure:
-
Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least 7 days with ad libitum access to food and water.
-
Group Assignment: Randomly assign animals to experimental groups (n=6-8 per group):
-
Group 1: Vehicle Control (receives vehicle for both loperamide and treatment)
-
Group 2: Loperamide Control (receives loperamide and vehicle for treatment)
-
Group 3: Loperamide + this compound (receives loperamide and this compound)
-
-
Induction of Constipation: Induce constipation by subcutaneous (s.c.) injection of loperamide (e.g., 4 mg/kg). The vehicle control group receives a saline injection.
-
Treatment Administration: One hour after loperamide injection, administer this compound (e.g., 5 mg/kg) or vehicle orally by gavage.[12] This administration can be repeated daily for the duration of the study (e.g., 6 days).[12][13]
-
Fecal Parameter Assessment: House the rats in individual metabolic cages and collect fecal pellets over a 24-hour period. Record the total number and wet weight of the pellets. Dry the pellets in an oven at 60°C for 24 hours to determine the dry weight and calculate the water content.
-
Intestinal Transit Time (Charcoal Meal Assay): On the final day of the experiment, administer a charcoal meal (10 ml/kg) orally 30 minutes after the final treatment. After a set time (e.g., 30 minutes), euthanize the animals by cervical dislocation. Carefully dissect the entire small intestine from the pylorus to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal. Calculate the intestinal transit ratio as (distance traveled by charcoal / total length of small intestine) x 100.
-
Histological Analysis: Collect the distal colon for histological examination. Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Alcian blue to visualize mucus-producing cells and measure the thickness of the mucosal layer.
Quantitative Data from Preclinical Studies
The following table summarizes representative data from a loperamide-induced constipation study in rats, demonstrating the effects of sodium picosulfate.
| Parameter | Vehicle Control | Loperamide Control | Loperamide + Sodium Picosulfate (5 mg/kg) |
| Fecal Pellets (No. in 24h) | 45 ± 5 | 15 ± 3 | 40 ± 4# |
| Fecal Water Content (%) | 40 ± 4 | 20 ± 2 | 35 ± 3# |
| Intestinal Transit Ratio (%) | 70 ± 6 | 30 ± 5 | 65 ± 5# |
| Colonic Mucosa Thickness (µm) | 450 ± 30 | 250 ± 25 | 420 ± 35# |
| *p < 0.05 compared to Vehicle Control; #p < 0.05 compared to Loperamide Control. Data are presented as mean ± SD and are illustrative based on published findings.[12][13] |
Clinical Research Protocols
For human studies, a randomized, double-blind, placebo-controlled design is the gold standard. However, valuable dose-ranging information can be obtained from open-label prospective studies.
Protocol 2: Dose-Ranging Study of Sodium Picosulfate in Patients with OIC
Objective: To determine a safe and effective dose of sodium picosulfate for the treatment of OIC in patients on stable opioid therapy.
Study Population: Adult patients on a stable dose of opioids (e.g., ≥60 mg/day morphine or equivalent) for chronic non-cancer pain, experiencing constipation (e.g., <3 complete spontaneous bowel movements per week).
Study Design: An open-label, prospective, dose-titration study.
Procedure:
-
Screening and Baseline: Screen patients for eligibility and record baseline bowel function for 14 days using a daily diary. This should include frequency of spontaneous bowel movements (SBMs), stool consistency (using the Bristol Stool Form Scale), and severity of straining.
-
Treatment Initiation: Based on the patient's prior laxative use and clinical status, initiate treatment with a starting dose of sodium picosulfate (e.g., 5, 10, or 15 mg/day).[6][12]
-
Dose Titration: Allow for dose adjustments (e.g., in 2.5 or 5 mg increments) every 3-4 days based on efficacy and tolerability, aiming for a satisfactory response (e.g., ≥3 SBMs per week, with normal stool consistency and no significant adverse events).[6][12] The maximum daily dose should be pre-specified (e.g., 30-60 mg).[6][12]
-
Data Collection: Patients continue to record their bowel movements, concomitant medications, and any adverse events in a daily diary for the duration of the treatment period (e.g., 14-28 days).
-
Endpoints:
-
Primary: Proportion of patients achieving a satisfactory response.
-
Secondary: Median effective dose, time to first bowel movement after initiating treatment, changes in stool consistency, and incidence of adverse events.
-
Quantitative Data from Clinical Studies
The following table summarizes key findings from an open-label, dose-ranging study of sodium picosulfate in patients with morphine-induced constipation.[6][12]
| Parameter | Result |
| Patient Population | 23 patients on ≥60 mg/day morphine |
| Satisfactory Response Rate | 75% (15 out of 20 evaluable patients) |
| Median Daily Effective Dose | 15 mg (range: 5-30 mg) |
| Median Time to First Bowel Movement | 11.75 hours (range: 6-22.5 hours) |
| Tolerability | Well-tolerated; serious adverse events related to underlying condition |
Signaling Pathways in OIC and this compound Intervention
Opioids induce constipation primarily by activating µ-opioid receptors in the myenteric and submucosal plexuses of the enteric nervous system. This activation inhibits the release of excitatory neurotransmitters like acetylcholine, leading to decreased peristalsis and segmental contractions. This compound's active metabolite, BHPM, counteracts this by directly stimulating the enteric neurons, promoting the release of pro-motility mediators and increasing smooth muscle contractility.
Conclusion
This compound presents a viable option for research into the management of opioid-induced constipation due to its colon-specific action and established efficacy as a stimulant laxative. The protocols and data presented here offer a framework for researchers to design and conduct robust preclinical and clinical studies. Further investigation is warranted to compare the efficacy of this compound with other OIC treatments, such as peripherally acting µ-opioid receptor antagonists (PAMORAs), and to further elucidate its molecular interactions within the enteric nervous system.
References
- 1. Colonic Motility - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. content-eu-1.content-cms.com [content-eu-1.content-cms.com]
- 3. Regulatory Mechanisms - Colonic Motility - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Bisacodyl overcomes morphine-induced constipation by decreasing colonic Aquaporin-3 and Aquaporin-4 expression | Research Results in Pharmacology [rrpharmacology.ru]
- 5. How Do Stimulant Laxatives Work? Drug Class, Uses, Side Effects, & Drug Names [rxlist.com]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. amedeolucente.it [amedeolucente.it]
- 8. iffgd.org [iffgd.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. e-century.us [e-century.us]
- 11. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Laxative effects of fermented rice extract in rats with loperamide-induced constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Development of Picosulfuric Acid Derivatives for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picosulfuric acid and its derivatives represent a significant class of stimulant laxatives. These compounds are prodrugs that, upon oral administration, are activated by the gut microbiota to exert their pharmacological effect. The primary active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), is a potent local stimulant of the colonic mucosa, leading to increased peristalsis and secretion of water and electrolytes into the intestinal lumen.[1][2] This dual action facilitates bowel evacuation, making these compounds effective for the treatment of constipation and for bowel cleansing prior to medical procedures.[2]
The most prominent derivative of this compound is its sodium salt, sodium picosulfate. Another closely related and widely used compound is bisacodyl, which, despite being a different chemical entity, is also a prodrug that metabolizes to the same active BHPM.[3][4] The medicinal chemistry of this class of compounds has largely focused on the design of effective prodrugs that deliver the active BHPM to the colon, minimizing systemic absorption and upper gastrointestinal side effects.
These application notes provide an overview of the mechanism of action, comparative efficacy, and pharmacokinetic profiles of key this compound derivatives. Detailed experimental protocols for the synthesis of sodium picosulfate and the in vitro evaluation of its active metabolite are also presented.
Mechanism of Action
The pharmacological activity of this compound derivatives is not exerted by the parent drug but by its active metabolite, BHPM. The activation process is a critical step in their mechanism of action and is dependent on the enzymatic activity of the colonic microflora.
Comparative Data of this compound Derivatives
The development of this compound derivatives has primarily revolved around sodium picosulfate and bisacodyl, both of which are converted to the same active metabolite, BHPM.[3][4] Consequently, their efficacy and safety profiles are largely comparable.
Efficacy Data
| Derivative | Indication | Dosage | Outcome Measure | Efficacy | Reference |
| Sodium Picosulfate | Chronic Constipation | 5-10 mg daily | Bowel movements, stool consistency | Significant improvement | [5] |
| Bisacodyl | Chronic Constipation | 5-10 mg daily | Bowel movements, stool consistency | Significant improvement | [5] |
Pharmacokinetic Data
The pharmacokinetic profiles of sodium picosulfate and its active metabolite BHPM have been characterized in healthy volunteers.
| Parameter | Sodium Picosulfate | BHPM (Active Metabolite) | Reference |
| Cmax (after 1st dose) | 2.3 ± 1.4 ng/mL | Not detectable in most subjects | [2][6] |
| Cmax (after 2nd dose) | 3.2 ± 2.6 ng/mL | - | [2][6] |
| Tmax (after 1st dose) | 1.9 ± 1.0 hours | - | [6] |
| Tmax (after 2nd dose) | 7.1 ± 2.1 hours | - | [6] |
| Terminal Half-life (t1/2) | 7.4 hours | - | [2] |
| Urinary Excretion (unchanged) | ~0.19% | ~0.01% (free BHPM) | [2][6] |
Experimental Protocols
Synthesis of Sodium Picosulfate
The synthesis of sodium picosulfate can be achieved through a multi-step process, starting from the condensation of 2-pyridinecarboxaldehyde with phenol, followed by sulfonation.
Protocol 1: Synthesis of 4,4'-(2-pyridinylmethylene)bisphenol (Intermediate)
Materials:
-
Phenol
-
2-Pyridinecarboxaldehyde
-
Hydrochloric acid
-
Glacial acetic acid
-
Sodium hydroxide solution (30%)
-
Ethanol
-
Ethyl acetate
Procedure:
-
To a reaction vessel, add phenol, 2-pyridinecarboxaldehyde, hydrochloric acid, and glacial acetic acid.
-
Heat the mixture to 40-50°C and stir for 8-10 hours.
-
Concentrate the reaction mixture under reduced pressure until dry.
-
Cool the residue to 0-10°C.
-
Slowly add 30% sodium hydroxide solution dropwise to adjust the pH to 6-7.
-
Add a mixture of absolute ethanol and ethyl acetate to precipitate the product.
-
Filter the solid, wash with purified water, and recrystallize from a mixture of methanol and ethyl acetate to obtain the purified intermediate.
Protocol 2: Sulfonation and Neutralization to Yield Sodium Picosulfate
Materials:
-
4,4'-(2-pyridinylmethylene)bisphenol
-
Pyridine
-
Chlorosulfonic acid
-
Sodium hydroxide or sodium carbonate solution
Procedure:
-
Dissolve the intermediate in pyridine.
-
Cool the solution and slowly add chlorosulfonic acid while maintaining a low temperature (-50°C to 0°C) over 1-2 hours.
-
After the addition is complete, allow the reaction to proceed for several hours at room temperature.
-
Quench the reaction by pouring the mixture into ice water.
-
Neutralize the solution with sodium hydroxide or sodium carbonate solution to a pH of 7-8.
-
The crude sodium picosulfate can be isolated and purified by extraction and recrystallization.
In Vitro Evaluation of BHPM Activity
The pro-secretory and pro-motility effects of the active metabolite, BHPM, can be assessed using in vitro models of intestinal tissue.
Protocol 3: Ussing Chamber Assay for Intestinal Secretion
Objective: To measure the effect of BHPM on ion transport across the colonic mucosa, which is indicative of its pro-secretory activity.
Materials:
-
Human or animal colonic mucosal/submucosal tissue preparations
-
Ussing chamber system
-
Krebs-Ringer bicarbonate solution
-
BHPM stock solution
-
Voltage-clamp apparatus
Procedure:
-
Mount the colonic tissue preparations in the Ussing chambers, separating the mucosal and serosal sides.
-
Bathe both sides of the tissue with oxygenated Krebs-Ringer bicarbonate solution maintained at 37°C.
-
Short-circuit the tissue by clamping the transepithelial potential difference to 0 mV.
-
Measure the short-circuit current (Isc), which represents the net ion transport.
-
After a stable baseline Isc is established, add BHPM to the mucosal (apical) or serosal (basolateral) side of the tissue in a cumulative concentration-dependent manner.
-
Record the changes in Isc to determine the effect of BHPM on ion secretion.
Protocol 4: Organ Bath Assay for Intestinal Motility
Objective: To assess the effect of BHPM on the contractility of intestinal smooth muscle.
Materials:
-
Human or animal intestinal muscle strips (longitudinal or circular)
-
Organ bath system
-
Krebs-Ringer bicarbonate solution
-
BHPM stock solution
-
Isometric force transducers
Procedure:
-
Suspend the intestinal muscle strips in the organ baths containing oxygenated Krebs-Ringer bicarbonate solution at 37°C.
-
Apply a resting tension to the muscle strips and allow them to equilibrate.
-
Record the isometric contractions of the muscle strips using force transducers.
-
After a stable baseline of spontaneous contractions is established, add BHPM to the organ bath in a cumulative concentration-dependent manner.
-
Record the changes in the frequency and amplitude of muscle contractions to determine the pro-motility effect of BHPM.
Structure-Activity Relationship (SAR) and Future Perspectives
The core of the pharmacological activity of this compound and its analogs lies in the BHPM moiety. The key structural features for activity are:
-
The Diphenylmethane Scaffold: The two phenyl rings are essential for binding to the target on the colonic mucosa.
-
The Pyridyl Group: The nitrogen atom in the pyridine ring is believed to be important for the molecule's orientation and interaction with its target.
-
The Hydroxyl Groups: The two hydroxyl groups on the phenyl rings are critical for the stimulant and pro-secretory effects.
The development of derivatives has focused on modifying the hydroxyl groups to create prodrugs. In sodium picosulfate, the hydroxyl groups are masked as sulfate esters, while in bisacodyl, they are protected as acetate esters. This prodrug strategy ensures that the active compound is released specifically in the colon by bacterial enzymes, thereby minimizing systemic side effects.
Future research in this area could explore:
-
Alternative Prodrug Moieties: Investigating other ester or ether linkages that can be cleaved by different colonic bacterial enzymes could lead to derivatives with altered release profiles and potentially improved tolerability.
-
Modifications of the Pyridyl and Phenyl Rings: Subtle modifications to the aromatic rings could influence the potency and selectivity of BHPM for its target, potentially leading to more potent laxatives with fewer side effects. However, the available literature on such modifications is currently limited.
-
Targeted Delivery Systems: The development of novel formulations that can deliver this compound derivatives or BHPM directly to the colon could enhance their efficacy and reduce the required dose.
References
- 1. This compound|CAS 10040-34-3|For Research [benchchem.com]
- 2. This compound | C18H15NO8S2 | CID 5243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bisacodyl | C22H19NO4 | CID 2391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Application Notes and Protocols: In Vivo Imaging for the Assessment of Picosulfuric Acid's Impact on Gastrointestinal Transit
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of contemporary in vivo imaging techniques for quantitatively assessing the effects of picosulfuric acid on gastrointestinal (GI) transit. The included protocols are designed to guide researchers in designing and executing studies to elucidate the pharmacodynamic effects of this compound on gastric emptying, small bowel transit, and colonic transit.
Introduction to this compound
Sodium picosulfate, the salt of this compound, is a widely used stimulant laxative. It is a prodrug that is hydrolyzed by colonic bacteria into its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[1][2] BHPM acts directly on the colonic mucosa to stimulate peristalsis, thereby accelerating colonic transit and promoting defecation.[1][2] While its clinical efficacy as a bowel preparation agent is well-established, detailed quantitative data on its specific impact on different segments of the GI tract using modern imaging techniques are less prevalent in the literature. These protocols provide a framework for generating such crucial data.
Signaling Pathway of this compound
The mechanism of action of this compound is initiated in the colon. The following diagram illustrates the conversion of the inactive prodrug to its active form, which then exerts its pro-motility effect.
Figure 1: Mechanism of action of this compound in the colon.
In Vivo Imaging Techniques and Protocols
The following sections detail the application of three key in vivo imaging modalities for assessing GI transit: Scintigraphy, Wireless Motility Capsule, and Magnetic Resonance Imaging (MRI). While specific quantitative data for this compound are limited, these protocols provide the methodology to conduct such investigations.
Gastrointestinal Transit Scintigraphy
Scintigraphy is considered a gold standard for the quantitative measurement of GI transit due to its physiological nature and ability to track radiolabeled meals through the digestive tract.[3][4]
Experimental Workflow
Figure 2: Experimental workflow for a scintigraphic GI transit study.
Detailed Protocol
-
Patient/Subject Preparation:
-
Subjects should fast overnight (at least 8 hours).
-
Medications known to affect GI motility (e.g., prokinetics, opioids, anticholinergics) should be withheld for a period determined by their half-life, typically 48-72 hours prior to the study.[3][5]
-
Administer the investigational product (this compound or placebo) at a predetermined time before the test meal.
-
-
Radiolabeled Meal:
-
Solid Meal (for Gastric Emptying): A standardized low-fat meal, such as the consensus standard egg-white meal, is radiolabeled with approximately 20-40 MBq of 99mTc-sulfur colloid.[1]
-
Liquid Marker (for Small Bowel and Colonic Transit): Concurrently, a liquid component (e.g., 120 mL water) can be labeled with 111In-DTPA to allow for simultaneous assessment of liquid emptying and subsequent small bowel and colonic transit.[6]
-
-
Image Acquisition:
-
Acquire anterior and posterior static images using a large-field-of-view gamma camera immediately after meal ingestion (t=0) and at subsequent time points.
-
Gastric Emptying: Image at 1, 2, and 4 hours post-ingestion.[3][5]
-
Small Bowel and Colonic Transit: Continue imaging at 24, 48, and potentially 72 hours to track the radiotracer through the small intestine and colon.[7]
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the stomach, small bowel, and different segments of the colon on the acquired images.
-
Calculate the geometric mean of counts in each ROI to correct for tissue attenuation.
-
Gastric Emptying Time (GET): Expressed as the percentage of the meal remaining in the stomach at each time point or as the half-emptying time (T50).
-
Small Bowel Transit Time (SBTT): Can be estimated by the time it takes for the leading edge of the radiotracer to reach the cecum.
-
Colonic Transit Time (CTT): Assessed by the geometric center of the radiotracer distribution within the colon at various time points or the percentage of tracer cleared over time.
-
Data Presentation
| Parameter | Placebo (Mean ± SD) | This compound (Mean ± SD) | p-value |
| Gastric Emptying | |||
| % Retention at 1h | |||
| % Retention at 2h | |||
| % Retention at 4h | |||
| Small Bowel Transit | |||
| Orocecal Transit Time (h) | |||
| Colonic Transit | |||
| Geometric Center at 24h | |||
| Geometric Center at 48h | |||
| % Clearance at 72h |
Wireless Motility Capsule (WMC)
The WMC is an ingestible, non-digestible capsule that measures pH, temperature, and pressure as it travels through the GI tract, providing a radiation-free method to assess regional and whole gut transit times.[8][9]
Experimental Workflow
Figure 3: Experimental workflow for a wireless motility capsule study.
Detailed Protocol
-
Patient/Subject Preparation:
-
Similar to scintigraphy, subjects should fast overnight and discontinue medications affecting GI motility.[10]
-
Administer this compound or placebo prior to the procedure.
-
-
Capsule Ingestion and Data Collection:
-
The subject consumes a standardized nutrient bar.[10]
-
Immediately after, the WMC is ingested with water.
-
The subject wears an external data receiver that collects data transmitted from the capsule.
-
The study continues until the capsule is passed, which can take up to 5 days.[10] The subject can typically resume normal activities and diet after an initial 6-hour fasting period.[10]
-
-
Data Analysis:
-
Data from the receiver is downloaded to a computer for analysis.
-
Gastric Emptying Time (GET): Determined by the time from ingestion until the abrupt and sustained rise in pH as the capsule moves from the acidic stomach to the alkaline duodenum.[11]
-
Small Bowel Transit Time (SBTT): The time from gastric exit until the characteristic drop in pH, indicating entry into the cecum.[12]
-
Colonic Transit Time (CTT): The time from cecal entry until the capsule exits the body, identified by a sharp drop in temperature to ambient levels.[12]
-
Data Presentation
| Parameter | Placebo (Mean ± SD, hours) | This compound (Mean ± SD, hours) | p-value |
| Gastric Emptying Time | |||
| Small Bowel Transit Time | |||
| Colonic Transit Time | |||
| Whole Gut Transit Time |
Magnetic Resonance Imaging (MRI)
MRI offers a non-invasive and radiation-free approach to visualize GI anatomy and motility.[13][14] Dynamic cine-MRI sequences can assess gastric motility, while marker-based techniques can track transit through the entire gut.[8][15]
Experimental Workflow
Figure 4: Experimental workflow for an MRI-based GI transit study.
Detailed Protocol
-
Patient/Subject Preparation:
-
Subjects fast overnight.
-
Administer this compound or placebo.
-
-
MRI Markers/Meal:
-
Image Acquisition:
-
Perform a baseline MRI scan.
-
Acquire serial coronal and axial T1- and T2-weighted images at specified time points (e.g., hourly for the first few hours, then at 24 and 48 hours) to locate the markers or the head of the test meal.[9]
-
Cine-MRI sequences can be used to dynamically assess gastric and small bowel motility.
-
-
Data Analysis:
-
The GI tract is segmented on the images to identify the location of the markers (e.g., stomach, small bowel, ascending, transverse, descending colon).
-
Whole Gut Transit Time (WGTT): Calculated based on the weighted average position of the markers at the 24-hour scan.[8]
-
Regional Transit: The arrival of the meal/markers in different segments of the colon can be timed.
-
Motility Indices: Derived from cine-MRI to quantify the frequency and amplitude of intestinal contractions.
-
Data Presentation
| Parameter | Placebo (Mean ± SD) | This compound (Mean ± SD) | p-value |
| Whole Gut Transit | |||
| Weighted Average Position Score at 24h | |||
| Regional Colonic Transit | |||
| % Markers in Ascending Colon at 24h | |||
| % Markers in Transverse Colon at 24h | |||
| % Markers in Descending Colon at 24h | |||
| Gastric/Small Bowel Motility | |||
| Gastric Antral Contraction Frequency | |||
| Small Bowel Motility Index |
Conclusion
The selection of an appropriate in vivo imaging technique depends on the specific research question, available resources, and the desired balance between quantitative accuracy, patient convenience, and invasiveness. Scintigraphy remains a robust method for quantitative transit measurement. The wireless motility capsule offers a less invasive, ambulatory alternative for whole gut transit assessment. MRI is emerging as a powerful, radiation-free tool that can provide both transit data and dynamic motility information. The application of these protocols will enable a more precise understanding of the pharmacodynamic effects of this compound on gastrointestinal transit, providing valuable data for drug development and clinical research.
References
- 1. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 2. Wireless pH-Motility Capsule for Colonic Transit: Prospective Comparison with Radiopaque Markers in Chronic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tech.snmjournals.org [tech.snmjournals.org]
- 4. med.emory.edu [med.emory.edu]
- 5. tech.snmjournals.org [tech.snmjournals.org]
- 6. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 7. The impact of laxative use upon symptoms in patients with proven slow transit constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colonic response to laxative ingestion as assessed by MRI differs in constipated irritable bowel syndrome compared to functional constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of colonic transit time using MRI: a feasibility study | springermedicine.com [springermedicine.com]
- 10. uclahealth.org [uclahealth.org]
- 11. molinaclinicalpolicy.com [molinaclinicalpolicy.com]
- 12. Non-imaging Capsule Endoscopy: The Wireless Motility Capsule to Assess Gut Motility | Abdominal Key [abdominalkey.com]
- 13. MRI of the Colon in the Pharmaceutical Field: The Future before us - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel MRI tests of orocecal transit time and whole gut transit time: studies in normal subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of gastrointestinal motility with MRI: Advances, challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing picosulfuric acid dosage for consistent laxative effect in mice
Welcome to the technical support center for optimizing picosulfuric acid dosage to achieve a consistent laxative effect in murine models. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is administered as its sodium salt, sodium picosulfate. It is a prodrug that remains inactive until it reaches the colon.[1][2] There, gut bacteria metabolize it into its active form, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[1][2][3][4] BHPM exerts a stimulant laxative effect by inhibiting water absorption from the colon and stimulating peristalsis, the wave-like muscle contractions that move feces through the bowel.[1][2]
Q2: How is a constipation model typically induced in mice for testing this compound?
A2: A common and effective method for inducing constipation in mice is through the administration of loperamide, a µ-opioid receptor agonist that slows down gut motility.[3][5][6][7] Loperamide is often administered via oral gavage at doses ranging from 5 to 10 mg/kg.[5][6][8] This treatment typically continues for 3 to 7 consecutive days to establish a consistent constipation model before the test substance, such as this compound, is administered.[8]
Q3: What is a recommended starting dosage of sodium picosulfate for laxative effect studies in mice?
A3: Based on available literature, a common starting dose of sodium picosulfate used as a positive control in rat studies is 5 mg/kg.[7] While direct dose-response studies in mice are not extensively detailed in the provided results, this can serve as a starting point for dose-ranging studies in mice. It is crucial to perform a dose-finding study to determine the optimal dosage for your specific mouse strain and experimental conditions.
Q4: How long does it take for sodium picosulfate to induce a laxative effect?
A4: The onset of action for sodium picosulfate is generally between 6 to 12 hours after administration.[7] This delay is due to the time required for the prodrug to travel to the colon and be metabolized by the gut microbiota into its active form, BHPM.
Troubleshooting Guide
Issue: Inconsistent or unpredictable laxative effect of sodium picosulfate.
-
Possible Cause 1: Variation in Gut Microbiota. The conversion of sodium picosulfate to its active metabolite, BHPM, is entirely dependent on the enzymatic activity of the gut bacteria.[3][4] The composition and metabolic activity of the gut microbiome can vary significantly between individual mice, even within the same strain and housing conditions. This variability can lead to inconsistent laxative responses.
-
Troubleshooting Steps:
-
Standardize Housing and Diet: House mice in the same environment and provide a consistent diet to minimize variations in their gut microbiota.
-
Acclimatization Period: Allow for a sufficient acclimatization period before starting the experiment to stabilize the gut microbiome.
-
Consider Microbiome Analysis: If variability persists, consider performing 16S rRNA sequencing of fecal samples to assess the baseline gut microbiota composition of your mouse colony. This can help identify outliers or significant differences that may explain the varied responses.
-
Use a Sufficient Number of Animals: A larger sample size per group can help to mitigate the impact of individual variations in gut microbiota on the overall results.
-
-
Possible Cause 2: Incorrect Drug Administration. Improper oral gavage technique can lead to inaccurate dosing or aspiration, affecting the drug's efficacy and the animal's health.
-
Troubleshooting Steps:
-
Proper Training: Ensure that all personnel performing oral gavage are properly trained and proficient in the technique.
-
Correct Gavage Needle Size: Use an appropriately sized and flexible gavage needle to minimize the risk of injury to the esophagus and stomach.
-
Confirm Placement: Gently pass the gavage needle along the roof of the mouth and down the esophagus. If resistance is met, do not force the needle.
-
Observe for Distress: Monitor the mice for any signs of respiratory distress immediately after gavage, which could indicate accidental administration into the lungs.
-
Issue: Mice develop severe diarrhea and dehydration.
-
Possible Cause: Dosage is too high. The optimal dosage of sodium picosulfate can vary between different mouse strains and even between individuals.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot dose-response study with a range of doses to determine the optimal dose that produces a consistent laxative effect without causing excessive diarrhea and dehydration.
-
Monitor Hydration Status: Closely monitor the mice for signs of dehydration, such as scruffy fur, sunken eyes, and reduced activity. Provide fluid replacement therapy (e.g., subcutaneous saline) if necessary.
-
Reduce Dosage: If severe diarrhea is observed, reduce the dosage for subsequent experiments.
-
Experimental Protocols
Loperamide-Induced Constipation Model in Mice
This protocol describes the induction of constipation in mice using loperamide, a prerequisite for evaluating the laxative effect of this compound.
Materials:
-
Loperamide hydrochloride
-
Vehicle (e.g., 0.9% saline or 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Mice (e.g., ICR or C57BL/6, 6-8 weeks old)
Procedure:
-
Acclimate mice to the experimental conditions for at least one week.
-
Prepare a suspension of loperamide hydrochloride in the chosen vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Administer loperamide orally via gavage at a dose of 5-10 mg/kg body weight.[5][8]
-
Repeat the administration once or twice daily for 3 to 7 consecutive days to establish a stable constipation model.[8]
-
Monitor the mice daily for signs of constipation, such as a reduction in the number and weight of fecal pellets.
Assessment of Laxative Effect of Sodium Picosulfate
This protocol outlines the procedure for administering sodium picosulfate to constipated mice and measuring its laxative effect.
Materials:
-
Sodium picosulfate
-
Vehicle (e.g., distilled water or 0.9% saline)
-
Loperamide-induced constipated mice
-
Metabolic cages
-
Charcoal meal (5% charcoal suspension in 10% gum arabic) or Carmine red solution (6% in 0.5% methylcellulose)[5][8]
Procedure:
-
Following the establishment of constipation with loperamide, fast the mice for 6 hours with free access to water.[8]
-
Prepare a solution of sodium picosulfate in the chosen vehicle at the desired concentrations for your dose-response study.
-
Administer the sodium picosulfate solution or vehicle (for the control group) orally via gavage.
-
Immediately after administration, house the mice individually in metabolic cages for fecal collection.
-
Fecal Parameter Measurement:
-
Collect all fecal pellets for a defined period (e.g., 6-24 hours).[8]
-
Count the total number of pellets.
-
Weigh the collected pellets to determine the wet weight.
-
Dry the pellets in an oven at 60°C for 24 hours and weigh them again to determine the dry weight.
-
Calculate the fecal water content: ((Wet Weight - Dry Weight) / Wet Weight) * 100%.
-
-
Gastrointestinal Transit Time Measurement:
-
Administer a charcoal meal or carmine red solution orally (typically 0.2-0.3 mL per mouse).[5][8]
-
Record the time of administration.
-
Monitor the mice continuously and record the time of the first appearance of the charcoal or red-colored feces.
-
The time difference is the gastrointestinal transit time.
-
Data Presentation
The following tables provide a template for organizing your quantitative data for easy comparison between different treatment groups.
Table 1: Effect of Sodium Picosulfate on Fecal Parameters in Loperamide-Induced Constipated Mice
| Treatment Group | Dose (mg/kg) | Number of Fecal Pellets (mean ± SEM) | Fecal Wet Weight (g) (mean ± SEM) | Fecal Dry Weight (g) (mean ± SEM) | Fecal Water Content (%) (mean ± SEM) |
| Normal Control | - | ||||
| Loperamide Control | - | ||||
| Sodium Picosulfate | 5 | ||||
| Sodium Picosulfate | 10 | ||||
| Sodium Picosulfate | 20 |
Table 2: Effect of Sodium Picosulfate on Gastrointestinal Transit Time in Loperamide-Induced Constipated Mice
| Treatment Group | Dose (mg/kg) | Gastrointestinal Transit Time (minutes) (mean ± SEM) |
| Normal Control | - | |
| Loperamide Control | - | |
| Sodium Picosulfate | 5 | |
| Sodium Picosulfate | 10 | |
| Sodium Picosulfate | 20 |
Visualizations
Signaling Pathway of this compound's Active Metabolite (BHPM)
The active metabolite of this compound, BHPM, acts directly on the colonocytes. Its primary mechanism involves the inhibition of water and electrolyte absorption and the stimulation of colonic motility. While the precise molecular targets are not fully elucidated in the provided search results, the overall effect is an increase in fluid content and propulsive activity in the colon.
Caption: Mechanism of action of this compound in the colon.
Experimental Workflow for Optimizing this compound Dosage
This workflow diagram illustrates the key steps involved in a study to determine the optimal dosage of this compound for a consistent laxative effect in mice.
Caption: Workflow for this compound dosage optimization in mice.
References
- 1. benchchem.com [benchchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. e-century.us [e-century.us]
- 4. researchgate.net [researchgate.net]
- 5. Loperamide increases mouse gut transit time in a dose-dependent manner with treatment duration-dependent effects on distinct gut microbial taxa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coadministration of Lactulose with Probiotics Ameliorates Loperamide-Induced Constipation in Mice [pnfs.or.kr]
- 7. Prevention of Loperamide-Induced Constipation in Mice and Alteration of 5-Hydroxytryotamine Signaling by Ligilactobacillus salivarius Li01 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting variability in picosulfuric acid-induced constipation models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing picosulfuric acid (commonly administered as sodium picosulfate) in constipation-related animal models. The information is tailored for scientists and drug development professionals to address potential variability and unexpected outcomes during their experiments.
Introduction: The Role of this compound in Constipation Research
It is a common misconception that this compound is used to induce a standard, stable constipation model. This compound is a stimulant laxative; its primary role in preclinical research is as a positive control to test the efficacy of new anti-constipation therapies.[1][2][3] It helps validate the experimental model by demonstrating that a known laxative can reverse the induced constipation.
Models of constipation are more commonly induced by agents that decrease gut motility, such as the opioid-receptor agonist, loperamide.[1][4][5] Long-term administration of high doses of stimulant laxatives can be used to model a specific condition known as "cathartic colon," which is a state of colonic dysfunction, but this is a distinct and less common model than acute, chemically-induced constipation.[6]
This guide will focus on troubleshooting the variability of sodium picosulfate when used as a laxative (positive control) in a standard constipation model (e.g., loperamide-induced) and will address the complexities of using it in other contexts.
Frequently Asked Questions (FAQs)
Q1: How does sodium picosulfate exert its laxative effect?
A1: Sodium picosulfate is a prodrug that is activated in the colon. The process involves two main steps:
-
Bacterial Activation: It is hydrolyzed by gut bacteria into its active metabolite, Bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[3] This activation is entirely dependent on the presence and composition of the gut microbiota.
-
Dual-Action Mechanism: The active BHPM metabolite then acts as a stimulant laxative through two primary mechanisms:
-
It directly stimulates enteric nerves in the colonic mucosa, increasing peristalsis and colonic motility.[7]
-
It inhibits water absorption from the colon, leading to increased water content in the stool. This is partly achieved by downregulating the expression of the water channel protein aquaporin-3 (AQP3) in the colonic epithelium.[8][9]
-
Q2: What are the primary sources of variability when using sodium picosulfate in rodent models?
A2: Variability in the response to sodium picosulfate is common and can be attributed to several factors:
-
Gut Microbiota: Since activation is dependent on bacterial enzymes, any factor that alters the gut microbiome—such as diet, stress, animal supplier, or prior antibiotic use—will impact the conversion of sodium picosulfate to its active form, BHPM, leading to inconsistent effects.[3][8]
-
Animal Strain, Sex, and Age: Different rodent strains (e.g., Sprague-Dawley vs. Wistar rats, or ICR vs. C57BL/6 mice) have inherent differences in gastrointestinal physiology and drug metabolism.[8] Age and sex can also influence gut transit time and microbial composition.[10]
-
Diet: The type of chow (e.g., fiber content) can significantly influence baseline gut transit time and the composition of the gut microbiota, thereby affecting the drug's efficacy.[10][11]
-
Circadian Rhythm: Gastrointestinal motility in rodents is highly influenced by their circadian rhythm, with higher activity during their dark cycle.[12] The timing of drug administration and fecal collection can introduce significant variability if not strictly controlled.
Q3: Loperamide is often used to induce constipation. How does its mechanism differ from sodium picosulfate?
A3: Loperamide and sodium picosulfate have opposing mechanisms of action.
-
Loperamide is a µ-opioid receptor agonist that acts on the myenteric plexus of the large intestine. It inhibits peristalsis and intestinal fluid secretion, which slows down transit time and increases water absorption from the stool, leading to constipation.[4][5]
-
Sodium Picosulfate is a stimulant laxative that, once activated, increases peristalsis and inhibits water absorption, thereby promoting defecation.[1][7]
This is why loperamide is used to induce constipation, and sodium picosulfate is used as a positive control to reverse it.
Troubleshooting Guide
Problem 1: Sodium picosulfate (positive control) is showing little to no laxative effect in our loperamide-induced constipation model.
| Potential Cause | Troubleshooting Action |
| Inadequate Dose | The effective dose can vary between species and strains. Perform a dose-response study (e.g., 2.5, 5, 10 mg/kg) to determine the optimal dose for your specific model.[1][8] |
| Poor Drug Activation | The gut microbiota may be insufficient for activation. Ensure animals are sourced from a consistent vendor and have not been treated with antibiotics. Consider co-housing animals to normalize gut flora before the experiment. The efficacy of sodium picosulfate can be unpredictable due to its reliance on gut flora.[3] |
| Timing of Administration | The peak effect of the constipation-inducing agent (loperamide) may be overpowering the laxative. Adjust the timing of sodium picosulfate administration. Typically, it is given 1 hour after loperamide.[1] Consider measuring outcomes at a later time point (e.g., 8-12 hours post-dose) as the laxative effect can take 6-12 hours. |
| Drug Administration Issues | Ensure proper oral gavage technique to confirm the full dose is delivered to the stomach. Inconsistent administration leads to variable results. |
Problem 2: We are observing high variability in fecal output and gut transit time across all groups, including the control group.
| Potential Cause | Troubleshooting Action |
| Environmental Stress | Stress from handling, single housing, or environmental changes can significantly impact gut motility.[10] Ensure a proper acclimatization period (at least one week) and handle animals consistently and gently.[8] |
| Inconsistent Diet | Ensure all animals are on the same diet from the same batch. Diet composition, especially fiber, directly affects gut transit and microbiota.[10][11] |
| Circadian Rhythm Disruption | Rodents are nocturnal. Conduct experiments and measurements at the same time each day, preferably during their active (dark) phase, to minimize variability due to circadian fluctuations in gut motility.[12] |
| Underlying Health Issues | Ensure animals are healthy and free from infections that could affect gastrointestinal function. |
Problem 3: The administration of sodium picosulfate is causing severe diarrhea and dehydration, leading to animal welfare concerns.
| Potential Cause | Troubleshooting Action |
| Overdose | The administered dose is too high for the specific strain or age of the animals. Reduce the dose of sodium picosulfate. An overdose can be used to model diarrhea, but this is not the goal for a constipation model positive control.[8] |
| Interaction with Constipation Inducer | The effect of the constipation-inducing agent (e.g., loperamide) may be wearing off, leading to a synergistic and overly potent effect with the laxative.[8] Re-evaluate the timing of administration and the duration of the constipation-inducing agent's effect. |
| Dehydration | Ensure animals have free access to water at all times. Stimulant and osmotic laxatives can lead to significant fluid loss. Monitor animals for signs of dehydration. |
Data Presentation: Efficacy of Laxatives in Preclinical Models
The following tables summarize representative quantitative data from constipation models.
Table 1: Effect of Sodium Picosulfate on Fecal Parameters in Loperamide-Induced Constipated Rats
| Treatment Group | Dose (mg/kg) | Fecal Pellet Number (over 24h) | Fecal Water Content (%) |
| Normal Control | Vehicle | 18 ± 2.1 | 45.5% ± 3.2% |
| Loperamide Model | 3 mg/kg | 7 ± 1.5 | 25.1% ± 2.8% |
| Sodium Picosulfate | 5 mg/kg | 15 ± 1.8# | 42.3% ± 3.5%# |
| Data are representative values compiled from literature and are presented as Mean ± SD.[1] | |||
| *p < 0.05 vs. Normal Control; #p < 0.05 vs. Loperamide Model |
Table 2: Effect of Sodium Picosulfate on Gastrointestinal Transit Ratio
| Treatment Group | Dose (mg/kg) | Intestinal Charcoal Transit Ratio (%) |
| Normal Control | Vehicle | 75.6% ± 5.4% |
| Loperamide Model | 3 mg/kg | 40.2% ± 4.1% |
| Sodium Picosulfate | 5 mg/kg | 70.1% ± 6.2%# |
| Data are representative values compiled from literature and are presented as Mean ± SD.[1] | ||
| p < 0.05 vs. Normal Control; #p < 0.05 vs. Loperamide Model |
Experimental Protocols
Protocol: Loperamide-Induced Constipation Model in Mice
This protocol describes a common method for inducing constipation in mice, where sodium picosulfate would be used as a positive control.
1. Animals and Acclimatization:
-
Use male ICR mice (6-8 weeks old).
-
Acclimate animals for at least one week in a controlled environment (12h light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water.[8]
2. Grouping and Dosing:
-
Randomly divide mice into four groups (n=8-10 per group):
-
Normal Control: Receives vehicle only.
-
Model Group: Receives loperamide + vehicle.
-
Positive Control: Receives loperamide + sodium picosulfate (e.g., 5 mg/kg, p.o.).
-
Test Group: Receives loperamide + test compound.
-
3. Induction of Constipation:
-
Fast animals for 12 hours before the experiment but allow free access to water.
-
Administer loperamide (e.g., 5 mg/kg, dissolved in 0.9% saline) orally (p.o.) or subcutaneously (s.c.) to all groups except the Normal Control group.[8]
4. Treatment Administration:
-
One hour after loperamide administration, administer the respective treatments (vehicle, sodium picosulfate, or test compound) orally.[1]
5. Measurement of Fecal Parameters:
-
Immediately after treatment, house mice individually in metabolic cages with raised wire mesh floors to separate feces and urine.
-
Collect all fecal pellets excreted over a defined period (e.g., 8 or 24 hours).
-
Record the total number and wet weight of the pellets for each mouse.
-
To determine fecal water content, dry the pellets in an oven at 60°C for 24 hours and record the dry weight. Calculate water content as: [(Wet Weight - Dry Weight) / Wet Weight] x 100.[8]
6. Measurement of Intestinal Transit Rate (Charcoal Meal Assay):
-
At a set time after treatment (e.g., 6 hours), administer a charcoal meal marker (e.g., 0.2 mL of 5% charcoal in 10% gum arabic) orally to all mice.
-
After a specific duration (e.g., 30 minutes), euthanize the animals by cervical dislocation.
-
Carefully dissect the small intestine from the pylorus to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.
-
Calculate the intestinal transit rate as: (Distance traveled by charcoal / Total length of small intestine) x 100.[8]
Visualizations
Signaling and Activation Pathway
Caption: Activation and mechanism of action of Sodium Picosulfate in the colon.
Experimental Workflow Diagram
Caption: General workflow for a chemically-induced rodent constipation model.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. Uridine stimulate laxative effect in the loperamide-induced constipation of SD rats through regulation of the mAChRs signaling pathway and mucin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Slowed gastrointestinal transit is associated with an altered caecal microbiota in an aged rat model [frontiersin.org]
- 6. Animal models of cathartic colon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium picosulfate/magnesium citrate: a review of its use as a colorectal cleanser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Advancing human gut microbiota research by considering gut transit time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complex Interactions Among Diet, Gastrointestinal Transit, and Gut Microbiota in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Circadian rhythm and whole gut transit in mice - PMC [pmc.ncbi.nlm.nih.gov]
Addressing stability issues of picosulfuric acid in experimental buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with picosulfuric acid (commonly used as sodium picosulfate). The information addresses common stability issues encountered in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have lost potency. What are the common causes?
A1: Loss of this compound potency is often due to chemical degradation. The most common causes are hydrolysis in alkaline conditions and oxidative degradation.[[“]][2] this compound is a prodrug and its stability is crucial for consistent experimental results. It is activated in the large intestine by bacterial enzymes to form its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[2][3]
Q2: What is the optimal pH range for maintaining this compound stability in a solution?
A2: this compound is more stable in acidic to neutral conditions. Formulations are often buffered to a pH range of 4.5 to 5.2 to minimize degradation.[4] Alkaline conditions (pH > 7) can lead to significant hydrolysis of the sulfate ester groups, reducing the compound's efficacy.[5]
Q3: I've observed unexpected peaks in my HPLC analysis of a this compound solution. What could they be?
A3: Unexpected peaks likely represent degradation products. Forced degradation studies have identified several impurities, with the major ones resulting from oxidative degradation and hydrolysis.[[“]][6] Common degradants include Sodium Picosulfate Benzyl alcohol impurity and N-oxides.[[“]]
Q4: Can I use any buffer for my experiments with this compound?
A4: While this compound is compatible with several common buffers, the choice of buffer can impact its stability, primarily through the final pH of the solution. Phosphate buffers at or near neutral pH (e.g., pH 7.0 or 7.5) have been successfully used in HPLC mobile phases for analyzing sodium picosulfate, suggesting good short-term stability.[7][8][9][10] Citrate-containing formulations are typically maintained at a pH between 4.5 and 5.2 for optimal stability.[4] There is less specific data on long-term stability in buffers like Tris or HEPES, but maintaining a slightly acidic to neutral pH is a key consideration.
Q5: How should I store my this compound stock solutions?
A5: For optimal stability, stock solutions should be stored at low temperatures. Storage at -20°C for up to a month and -80°C for up to six months is recommended. Solutions should be sealed to protect from moisture. It is also advisable to protect solutions from light to prevent any potential photolytic degradation, although studies suggest it is relatively stable under normal light conditions.[[“]]
Troubleshooting Guide
This guide provides solutions to specific stability issues you may encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of active compound in solution | High pH of the buffer (> 7.5) | Adjust the pH of your buffer to a range of 4.5-7.5. Verify the pH after adding all components. Consider using a citrate buffer for acidic ranges or a phosphate buffer for neutral ranges.[4] |
| Oxidative degradation | Prepare fresh solutions before use. Avoid sources of oxidative stress. If the buffer or other reagents are suspected to be the cause, consider degassing the buffer or adding an antioxidant, though compatibility must be verified.[4] | |
| Inconsistent results between experimental batches | Degradation of stock solution | Aliquot your stock solution upon preparation to avoid repeated freeze-thaw cycles.[11] Always use a fresh aliquot for each experiment. Confirm the concentration of your stock solution via HPLC before use if it has been stored for an extended period. |
| Buffer interaction | While limited data exists on direct interactions with all buffer types, ensure that the chosen buffer is of high purity and does not contain reactive species. If using a new buffer system, perform a preliminary stability check by incubating this compound in the buffer for the duration of your experiment and analyzing for degradation. | |
| Precipitate formation in the buffer | Poor solubility or interaction with buffer salts | This compound as sodium picosulfate is generally soluble in water.[7] If a precipitate forms, it may be due to interactions with other components in your experimental setup. Ensure all components are fully dissolved before mixing. In phosphate buffers, be mindful of potential precipitation with divalent cations like Ca²⁺.[12] |
Data on this compound Degradation
The following table summarizes the degradation of sodium picosulfate under various stress conditions as identified in forced degradation studies. This data is useful for understanding the compound's stability profile.
| Stress Condition | Conditions | Observation | Major Degradation Products | Reference |
| Acidic Hydrolysis | 1.0 N HCl at room temperature for 1 hour | No significant degradation | Not significant | [[“]] |
| Alkaline Hydrolysis | 5.0 N NaOH at 60°C for 24 hours | Significant degradation | Hydrolysis products | [[“]] |
| Oxidative Degradation | 30% H₂O₂ at room temperature for 24 hours | Significant degradation | Sodium Picosulfate Benzyl alcohol impurity, N-oxides | [[“]] |
| Thermal Degradation | 80°C for 24 hours | No significant degradation | Not significant | [[“]] |
| Photolytic Degradation | UV light (4.63 w/m²) for 2 days | No significant degradation | Not significant | [[“]] |
| Photolytic Degradation | Visible light (7.19 EU/Lux) for 7 days | No significant degradation | Not significant | [[“]] |
Experimental Protocols
Protocol: Stability Analysis of Sodium Picosulfate by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a stability-indicating HPLC method for the analysis of sodium picosulfate and its degradation products.
1. Chromatographic Conditions:
-
HPLC System: A system equipped with a PDA Detector.[[“]]
-
Column: Hypersil BDS C18, 5.0 μm, 4.6 × 250 mm.[[“]]
-
Mobile Phase A: 0.01 M Disodium hydrogen phosphate and 0.01 M potassium dihydrogen phosphate buffer with 1 mL of triethylamine in 1000 mL water, adjusted to pH 7.5 with 10% phosphoric acid.[[“]][10]
-
Mobile Phase B: Acetonitrile.[[“]]
-
Gradient Program:
-
0-15 min: 15% B
-
15-30 min: 15-50% B
-
30-35 min: 50-60% B
-
35-40 min: 60% B
-
40-42 min: 60-15% B
-
42-50 min: 15% B[[“]]
-
-
Flow Rate: 0.9 mL/min.[[“]]
-
Column Temperature: 35°C.[[“]]
-
Detection Wavelength: 220 nm.[[“]]
2. Sample Preparation:
-
Stock Solution: Accurately weigh about 31.25 mg of sodium picosulfate into a 500 mL volumetric flask. Add water to about 3/4 of the volume, sonicate to dissolve, then dilute to volume with water.[[“]]
-
Working Solution: Pipette 20.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with water.[[“]]
3. Procedure for Stability Testing:
-
Prepare the sodium picosulfate solution in the experimental buffer of interest at the desired concentration.
-
Incubate the solution under the experimental conditions (e.g., specific temperature, light exposure) for the desired time points.
-
At each time point, withdraw an aliquot of the sample.
-
If necessary, dilute the sample with the mobile phase diluent (water) to fall within the linear range of the assay.
-
Inject the sample into the HPLC system.
-
Analyze the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent sodium picosulfate peak.
-
Quantify the amount of degradation by comparing the peak areas to a freshly prepared control sample.
Visualizations
Signaling Pathway of this compound's Active Metabolite (BHPM)
This compound is a prodrug that is converted by gut bacteria into its active form, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[2][3] BHPM exerts its laxative effect through a dual mechanism of action on the colonic mucosa: stimulating muscle contractility and enhancing secretion.[5][13]
Caption: Mechanism of action of BHPM, the active metabolite of this compound.
Experimental Workflow for Assessing this compound Stability
The following workflow outlines the general steps for conducting a stability study of this compound in a given experimental buffer.
Caption: Workflow for evaluating the stability of this compound in experimental buffers.
References
- 1. consensus.app [consensus.app]
- 2. Bis-(p-hydroxyphenyl)-pyridyl-2-methane: The common laxative principle of Bisacodyl and sodium picosulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. WO2018009761A1 - Stabilized liquid formulations containing picosulfate - Google Patents [patents.google.com]
- 5. bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM)-the active metabolite of the laxatives bisacodyl and sodium picosulfate-enhances contractility and secretion in human intestine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Studies on Sodium Picosulfate and Separation of 15 Process Related Impurities/Degradants by HPLC [scirp.org]
- 10. scirp.org [scirp.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. youtube.com [youtube.com]
- 13. portal.fis.tum.de [portal.fis.tum.de]
Technical Support Center: Analysis of Picosulfuric Acid by Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of picosulfuric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and troubleshooting tips for issues you may encounter during the LC-MS/MS analysis of this compound in biological matrices.
Q1: I am observing significant ion suppression for this compound in my plasma samples. What are the likely causes and how can I mitigate this?
A1: Ion suppression is a common matrix effect in LC-MS/MS analysis of biological samples and can lead to poor sensitivity and inaccurate quantification.[1][2] The primary culprits in plasma are often co-eluting endogenous components, particularly phospholipids.[3][4]
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.
-
Protein Precipitation (PPT): This is a simple and fast method, but it may not effectively remove phospholipids, which are a major source of matrix effects.[3][4] Acetonitrile is a common and effective precipitating solvent.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning this compound into a solvent immiscible with the aqueous sample matrix, leaving many interfering substances behind.
-
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by utilizing specific interactions between the analyte and the sorbent material. This is often the most effective method for removing phospholipids and other interferences.[5]
-
-
Chromatographic Separation: Ensure that this compound is chromatographically separated from the region where most matrix components elute.
-
Adjusting the mobile phase composition and gradient can shift the retention time of this compound away from the "suppression zone."
-
Consider using a column with a different stationary phase chemistry to achieve better separation.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects. By monitoring the ratio of the analyte to the IS, the variability caused by ion suppression can be compensated for, leading to more accurate and precise results.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering components, thereby minimizing their impact on the ionization of this compound. However, this may compromise the sensitivity of the assay if the analyte concentration is low.
Q2: My recovery of this compound from plasma samples is low and inconsistent. What could be the problem?
A2: Low and variable recovery can be due to several factors related to the sample extraction procedure.
Troubleshooting Steps:
-
Suboptimal Extraction pH: this compound is an acidic compound. Ensure the pH of your sample and extraction solvents is optimized to keep the analyte in a state that is favorable for extraction.
-
Inefficient Protein Precipitation: If using PPT, ensure a sufficient volume of cold organic solvent (e.g., acetonitrile) is used to achieve complete protein removal. A common ratio is 3:1 or 4:1 (solvent:plasma). Incomplete precipitation can lead to analyte loss.
-
Breakthrough in Solid-Phase Extraction: If using SPE, analyte breakthrough can occur if the cartridge is overloaded or if the washing steps are too harsh.
-
Ensure the sample load does not exceed the capacity of the SPE sorbent.
-
Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the this compound.
-
-
Analyte Adsorption: this compound may adsorb to plasticware or glassware. Using silanized glassware or polypropylene tubes can help minimize this issue.
Q3: How can I assess the extent of matrix effects in my this compound assay?
A3: A quantitative assessment of matrix effects is a critical part of method validation. The most common method is the post-extraction spike analysis.[6][7]
Procedure:
-
Extract a blank matrix sample (e.g., plasma from a drug-naive subject).
-
Spike the extracted blank matrix with a known concentration of this compound. This is your "post-extraction spike" sample.
-
Prepare a neat solution of this compound in the reconstitution solvent at the same concentration as the post-extraction spike.
-
Analyze both samples by LC-MS/MS.
-
Calculate the matrix factor (MF) using the following equation:
-
MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
The following diagram illustrates a general troubleshooting workflow for addressing matrix effects:
Quantitative Data Summary
The following tables summarize quantitative data from various studies, providing insights into the effectiveness of different sample preparation methods.
Table 1: Comparison of Sample Preparation Methods for Analyte Recovery and Matrix Effects
| Analyte | Matrix | Sample Preparation Method | Average Recovery (%) | Matrix Effect (%) | Reference |
| Picosulfate | Enzyme Products | Water extraction + Polyamide cartridge | 89.2 - 111.8 | Not explicitly stated, but good accuracy suggests minimal effect | [1] |
| Various Drugs | Human Plasma | Protein Precipitation | Variable, often lower | Significant ion suppression | [3][4] |
| Various Drugs | Human Plasma | Liquid-Liquid Extraction | Generally > 80% | Reduced ion suppression vs. PPT | [5] |
| Various Drugs | Human Plasma | Solid-Phase Extraction | Generally > 85% | Minimal ion suppression | [5] |
Table 2: Effect of Phospholipid Removal on Analyte Signal
| Sample Preparation | Analyte | Matrix | Analyte Signal Change | Reference |
| Protein Precipitation | Propranolol | Plasma | 75% reduction due to phospholipid interference | |
| HybridSPE-Phospholipid | Propranolol | Plasma | Significant increase in analyte response |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the troubleshooting guide.
Protocol 1: Protein Precipitation of Plasma Samples
This protocol is a quick and simple method for removing the bulk of proteins from plasma samples.
Materials:
-
Human plasma sample
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the this compound, and transfer it to a clean tube for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a more thorough cleanup of plasma samples, effectively removing phospholipids and other interfering substances.
Materials:
-
Mixed-mode or reversed-phase SPE cartridge
-
SPE vacuum manifold
-
Methanol
-
Deionized water
-
Elution solvent (e.g., methanol with 2% formic acid)
-
Nitrogen evaporator
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Loading: Load the plasma sample (pre-treated as necessary, e.g., diluted or pH adjusted) onto the conditioned SPE cartridge.
-
Washing: Pass 1 mL of a weak wash solvent (e.g., 5% methanol in water) through the cartridge to remove hydrophilic interferences. Follow with a stronger wash solvent to remove more hydrophobic interferences, ensuring it does not elute the this compound.
-
Elution: Elute the this compound from the cartridge with 1 mL of the elution solvent into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
The following diagram illustrates the general workflow for Solid-Phase Extraction:
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. eijppr.com [eijppr.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side effects of picosulfuric acid in animal studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the side effects of picosulfuric acid in animal studies.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during animal studies involving this compound.
Issue 1: Severe Diarrhea and Dehydration
-
Question: My animals are experiencing excessive diarrhea and are showing signs of dehydration (e.g., lethargy, sunken eyes, decreased skin turgor) after this compound administration. What should I do?
-
Answer: Severe diarrhea is an expected pharmacological effect of this compound, but it can lead to dehydration and electrolyte imbalance, which can be life-threatening.[1] Immediate intervention is crucial.
-
Action: Temporarily suspend further administration of this compound. Initiate fluid and electrolyte replacement therapy as detailed in the "Experimental Protocols" section below. Closely monitor the animals for signs of rehydration.
-
Prevention: Prophylactic fluid and electrolyte support should be considered, especially for high-dose or chronic studies. Ensure animals have free access to a palatable hydration source, such as hydrogel packs, in their cages.[2]
-
-
Question: Can I adjust the dose of this compound to reduce the severity of diarrhea?
-
Answer: Yes, dose reduction is a primary strategy for mitigating excessive pharmacological effects. The dose-response relationship can vary between species and even strains.[3]
-
Action: If the level of diarrhea is compromising animal welfare or the study's integrity, consider reducing the dose for subsequent administrations. A pilot dose-finding study may be necessary to establish the optimal dose that achieves the desired laxative effect without causing excessive side effects.
-
Issue 2: Electrolyte Imbalance
-
Question: I am concerned about electrolyte imbalances (e.g., hyponatremia, hypokalemia) due to this compound-induced diarrhea. How can I monitor and manage this?
-
Answer: this compound can cause significant fluid and electrolyte loss.[1][3] Monitoring is essential, particularly in studies involving prolonged administration or high doses.
-
Monitoring: Blood samples can be collected for analysis of key electrolytes such as sodium, potassium, and chloride. The frequency of monitoring will depend on the severity of the diarrhea and the study design.
-
Management: Provide an oral rehydration solution (ORS) containing a balanced electrolyte profile. In severe cases, subcutaneous or intravenous fluid therapy with a balanced electrolyte solution like Lactated Ringer's Solution may be necessary.[2][4] Refer to the "Fluid and Electrolyte Replacement Protocol" for detailed guidance.
-
Issue 3: Gastrointestinal Discomfort and Behavioral Changes
-
Question: My animals appear lethargic and show signs of abdominal discomfort (e.g., hunched posture, stretching) after dosing. How can I minimize this?
-
Answer: Abdominal cramping and discomfort are known side effects of stimulant laxatives.[1][5] These can lead to stress and altered behavior, potentially confounding study results.
-
Mitigation:
-
Ensure the this compound solution is at room temperature and administered slowly via oral gavage to minimize acute discomfort.
-
Consider providing a soft, palatable diet to reduce gastrointestinal workload.
-
For behavioral studies, ensure a sufficient washout period between this compound administration and behavioral testing to avoid confounding effects from discomfort or dehydration.
-
-
Issue 4: Inconsistent Laxative Effect
-
Question: The laxative effect of this compound seems inconsistent between animals, even at the same dose. Why is this happening?
-
Answer: this compound is a prodrug that is activated by gut bacteria.[6] Variations in the composition and activity of the gut microbiome between individual animals can lead to differences in the rate and extent of its activation, resulting in variable laxative effects.[6]
-
Considerations:
-
House animals in a consistent environment to minimize variations in gut microbiota.
-
Be aware that factors such as diet, stress, and prior antibiotic use can alter the gut microbiome and influence the drug's efficacy.
-
For studies where a consistent laxative effect is critical, it may be necessary to pre-screen animals or use a larger sample size to account for individual variability.
-
-
Data Presentation
The following tables summarize quantitative data from non-clinical toxicology studies of sodium picosulfate.
Table 1: Observed Side Effects of Sodium Picosulfate in Rats
| Dose (mg/kg/day) | Route | Duration | Observed Side Effects | Reference |
| 30, 300, 1000 (BID) | Oral Gavage | 14 days | Soft stools, diarrhea, fecal staining, decreased electrolytes (sodium, potassium, chloride), mucosal hyperplasia of small and large intestine. | [3] |
| 1, 10, 100 | Oral | Peri- and Postnatal | Increased number of dead pups at birth at 100 mg/kg/day. No effects on post-weaning growth, development, or reproductive function. | [3] |
| Up to 100 | Oral | Fertility Study | No significant treatment-related adverse effects on mating performance and fertility. | [3] |
| Up to 10,000 | Oral | Teratogenicity Study | Not teratogenic. | [3] |
Table 2: Observed Side Effects of Sodium Picosulfate in Dogs
| Dose (mg/kg/day) | Route | Duration | Observed Side Effects | Reference |
| 15, 150, 600 (BID) | Oral Gavage | 14 days | Soft stools, diarrhea, fecal staining. | [3] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rodents
-
Animal Restraint: Gently restrain the animal, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Selection: Use a sterile, ball-tipped gavage needle of the appropriate size for the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats). The length should be pre-measured from the tip of the nose to the last rib.
-
Administration:
-
Moisten the tip of the gavage needle with sterile water or saline.
-
Gently insert the needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.
-
Administer the this compound solution slowly to prevent regurgitation and aspiration. The maximum recommended volume is typically 10 ml/kg for mice and rats.
-
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing or fluid coming from the nose.
Protocol 2: Fluid and Electrolyte Replacement for Dehydration in Rodents
This protocol is adapted from general guidelines for fluid therapy in small laboratory animals.[2][4]
-
Assessment of Dehydration:
-
Mild (5%): Minimal loss of skin turgor, slightly dry mucous membranes.
-
Moderate (8-10%): Noticeable loss of skin turgor, dry mucous membranes, sunken eyes.
-
Severe (>10%): Skin tent remains, very dry mucous membranes, sunken eyes, lethargy, weak pulse.
-
-
Fluid Selection:
-
Oral Rehydration: A commercially available oral rehydration solution (ORS) containing glucose and electrolytes is suitable for mild to moderate dehydration if the animal is still drinking.
-
Parenteral Rehydration: For moderate to severe dehydration or if the animal is not drinking, sterile, warmed (to body temperature) Lactated Ringer's Solution (LRS) or 0.9% saline is recommended.[2]
-
-
Fluid Administration:
-
Calculation of Fluid Deficit: Body weight (g) x % dehydration = Fluid deficit (ml).
-
Administration Schedule:
-
Administer 50% of the calculated fluid deficit immediately via subcutaneous (SC) injection.
-
Administer the remaining 50% over the next 8-12 hours.
-
Provide daily maintenance fluids (approximately 60-100 ml/kg/day) in divided doses until the animal is rehydrated and consuming fluids normally.
-
-
-
Monitoring:
-
Monitor the animal's hydration status (skin turgor, mucous membranes) and body weight twice daily.
-
Ensure the animal is urinating.
-
Discontinue fluid therapy when the animal is able to maintain normal hydration on its own.
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. How Do Stimulant Laxatives Work? Drug Class, Uses, Side Effects, & Drug Names [rxlist.com]
- 2. freimann.nd.edu [freimann.nd.edu]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. Sodium picosulfate/magnesium citrate: a review of its use as a colorectal cleanser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
Improving the yield and purity of picosulfuric acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of picosulfuric acid (most commonly handled as its sodium salt, sodium picosulfate).
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of sodium picosulfate?
A1: The most prevalent starting materials for the synthesis of sodium picosulfate are either bisacodyl or a combination of 2-pyridylaldehyde and phenol.[1][2][3][4][5] The choice of starting material can influence the impurity profile and the overall process flow.
Q2: What are the key steps in the synthesis of sodium picosulfate?
A2: The synthesis of sodium picosulfate generally involves two main stages:
-
Formation of the intermediate 4,4'-(2-pyridylmethylene)bisphenol (BHPM): This is achieved either by the hydrolysis of bisacodyl under alkaline conditions or by the condensation of 2-pyridylaldehyde with phenol in an acidic medium.[1][2][3]
-
Sulfonation of BHPM: The intermediate is then sulfonated, typically using a sulfonating agent like chlorosulfonic acid in a suitable solvent such as pyridine or acetonitrile. This is followed by neutralization with a sodium base (e.g., sodium hydroxide) to yield sodium picosulfate.[1][3]
Q3: What are the major impurities encountered during this compound synthesis?
A3: Several impurities can arise during the synthesis and storage of this compound. These can be broadly categorized as:
-
Process-Related Impurities: These include isomers formed during the condensation step, such as 2,4'-(pyridin-2-ylmethylene)-bisphenol.[2]
-
Degradation Products: this compound is susceptible to degradation under various conditions:
-
Acidic Hydrolysis: Can lead to the formation of bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[6]
-
Alkaline Hydrolysis: May produce 4-[(pyridin-2-yl)(4-hydroxyphenyl)methyl]phenyl sodium sulfate.[6][7][8]
-
Oxidative Degradation: Can result in the formation of Sodium Picosulfate Benzyl alcohol Impurity and various N-oxides.[6][9][10][11]
-
Q4: Which analytical techniques are recommended for monitoring the purity of sodium picosulfate?
A4: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for analyzing the purity of sodium picosulfate and for separating it from its process-related impurities and degradation products.[7][8][9][10][12] UV-Vis spectrophotometry can also be used for quantitative analysis, with a maximum absorbance wavelength of around 263 nm.[13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 4,4'-(2-pyridylmethylene)bisphenol (BHPM) | Incomplete hydrolysis of bisacodyl. | Ensure complete reaction by monitoring with TLC. Adjust reaction time and temperature (e.g., 40-50°C for 1-2 hours) as needed.[1] |
| Suboptimal pH for precipitation. | Carefully adjust the pH to 5-6 after hydrolysis to ensure maximum precipitation of the product.[1] | |
| Inefficient condensation of 2-pyridylaldehyde and phenol. | Optimize the catalyst system (e.g., hydrochloric acid-acetic acid) and reaction temperature (e.g., 40-50°C) to favor the desired isomer.[2] | |
| Low Yield of Sodium Picosulfate | Incomplete sulfonation. | Control the temperature during the addition of the sulfonating agent (e.g., -50°C to 0°C for chlorosulfonic acid).[1] Ensure an adequate molar ratio of the sulfonating agent. |
| Degradation of the product during workup. | Maintain appropriate pH (7-8) after sulfonation and before extraction to minimize hydrolysis.[1] | |
| Loss of product during recrystallization. | Select an appropriate solvent system for recrystallization to maximize recovery of the pure product. | |
| High Levels of Impurities | Formation of isomers during BHPM synthesis. | Use a synthesis route starting from bisacodyl to avoid the formation of the 2,4' isomer.[3] If using the condensation route, employ purification methods like complexation with ferrous salts to separate isomers.[4][5] |
| Oxidative degradation. | Minimize exposure of the reaction mixture and final product to oxidizing agents and light.[6][9][10] | |
| Hydrolysis. | Control pH during the synthesis and storage of the final product. This compound is labile under both acidic and alkaline conditions.[6] | |
| Poor Purity after Recrystallization | Inappropriate solvent choice. | Experiment with different solvent systems. A mixture of methanol and ethyl acetate (1:8 volume ratio) has been reported to be effective for the intermediate.[2] |
| Presence of persistent impurities. | Consider using activated carbon treatment to remove colored impurities before crystallization.[1] |
Experimental Protocols
Protocol 1: Synthesis of 4,4'-(2-pyridylmethylene)bisphenol (BHPM) from Bisacodyl
-
Hydrolysis:
-
Dissolve bisacodyl (1.0 eq) in 95% ethanol.
-
With stirring, add a 3mol/L aqueous solution of sodium hydroxide (4.5 eq) dropwise, maintaining the temperature between 20-30°C.
-
Continue stirring at room temperature for 1-2 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, evaporate approximately half of the solvent under reduced pressure.
-
To the remaining solution, add water and activated carbon. Stir for 30 minutes.
-
Filter the mixture.
-
To the filtrate, add a 3mol/L solution of hydrochloric acid dropwise with stirring at room temperature to adjust the pH to 5-6.
-
Stir for an additional 30 minutes at room temperature to allow for complete precipitation.
-
Collect the solid by suction filtration and wash the filter cake with water.
-
Dry the solid under vacuum at 50°C to obtain BHPM as a white solid. A yield of approximately 98.8% has been reported for this step.[1]
-
Protocol 2: Synthesis of Sodium Picosulfate from BHPM
-
Sulfonation:
-
Dissolve BHPM in acetonitrile and add pyridine as a base.
-
Cool the mixture to a temperature between -50°C and 0°C.
-
Slowly add a solution of chlorosulfonic acid dropwise over 1-2 hours while maintaining the low temperature.
-
-
Work-up and Purification:
-
After the addition is complete, allow the reaction to proceed, and then quench the reaction.
-
Adjust the pH of the solution to 7-8 using an aqueous solution of sodium carbonate.
-
Extract the aqueous layer with an organic solvent to remove organic impurities.
-
Concentrate the aqueous layer and recrystallize the crude product.
-
Perform a final recrystallization to obtain pure sodium picosulfate. Yields in the range of 66-69% have been reported for this stage.[1]
-
Visualizations
Caption: Workflow for the synthesis of sodium picosulfate starting from bisacodyl.
Caption: Major degradation pathways for this compound.
References
- 1. CN113354574A - Synthetic method of sodium picosulfate - Google Patents [patents.google.com]
- 2. Preparation method of sodium picosulfate - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN103086957A - Method for preparing high purity sodium picosulfate - Google Patents [patents.google.com]
- 4. CN105294544A - Method for preparing high-purity sodium picosulfate - Google Patents [patents.google.com]
- 5. CN105294544B - A kind of preparation method of high purity sodium picosulfate - Google Patents [patents.google.com]
- 6. This compound|CAS 10040-34-3|For Research [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. scirp.org [scirp.org]
- 10. Forced Degradation Studies on Sodium Picosulfate and Separation of 15 Process Related Impurities/Degradants by HPLC [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. giwmscdntwo.gov.np [giwmscdntwo.gov.np]
Best practices for handling and storing picosulfuric acid reference standards
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling, storing, and troubleshooting picosulfuric acid reference standards.
Frequently Asked Questions (FAQs)
Q1: How should I store my this compound reference standard?
Upon receipt, the this compound reference standard, often in the form of its sodium salt (sodium picosulfate), should be stored in its original, unopened container at 2-8°C.[1][2][3][4] If no specific storage conditions are provided on the label, it is recommended to store it at room temperature, protected from moisture, light, freezing, and excessive heat.[5]
Q2: What are the signs of degradation in my this compound reference standard?
Visual signs of degradation can include a change in color or physical form of the solid. Chemically, degradation can be identified through analytical techniques like HPLC, where you might observe the appearance of new peaks corresponding to degradation products or a decrease in the main peak area of this compound. Common degradation pathways include hydrolysis and oxidation.[6][7]
Q3: What are the primary degradation products of this compound?
This compound is susceptible to oxidative degradation, which can lead to the formation of impurities such as "Sodium Picosulfate Benzyl alcohol Impurity" and various "N-oxide degradations".[6] Under acidic hydrolysis, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) can form.[6] Alkaline hydrolysis can produce 4-[(pyridin-2-yl)(4-hydroxyphenyl)methyl]phenyl sodium sulfate.[6][7]
Q4: What personal protective equipment (PPE) should I use when handling this compound reference standards?
When handling this compound reference standards, it is important to use appropriate personal protective equipment. This includes:
-
Respiratory protection: A dust respirator is recommended.
-
Hand protection: Wear protective gloves.
-
Eye protection: Safety glasses or goggles are necessary.
-
Skin and body protection: A lab coat or protective clothing should be worn.[8][9]
Q5: What should I do in case of accidental exposure to this compound?
In case of accidental exposure, follow these first-aid measures:
-
Inhalation: Move to fresh air.
-
Skin contact: Remove contaminated clothing and rinse the skin with water.
-
Eye contact: Rinse cautiously with water for several minutes.
-
Ingestion: Rinse the mouth with water.[8][10] In all cases of significant exposure, seek medical attention.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Peaks in Chromatogram | Degradation of the reference standard. | Prepare a fresh standard solution and re-inject. Ensure proper storage of the standard. Consider that oxidative degradation is a common issue.[6] |
| Contaminated mobile phase or diluent. | Prepare fresh mobile phase and diluent. Filter all solutions before use. | |
| Sample carryover. | Run a blank injection to check for carryover. Clean the injector and syringe. | |
| Poor Peak Shape (Tailing or Fronting) | Mismatched pH between sample solvent and mobile phase. | Ensure the sample is dissolved in the mobile phase or a solvent with a similar pH. |
| Column degradation. | Use a guard column to protect the analytical column. If the column is old, replace it. | |
| Overloading the column. | Reduce the injection volume or the concentration of the standard solution. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. |
| Temperature variations. | Use a column oven to maintain a consistent temperature.[11][12] | |
| Pump malfunction. | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
Sample Preparation Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Difficulty Dissolving the Reference Standard | Incorrect solvent. | Sodium picosulfate is freely soluble in water and soluble in methanol.[13] Ensure you are using a suitable solvent. |
| Insufficient mixing. | Use sonication to aid dissolution.[13] | |
| Standard Solution Appears Unstable | Degradation in solution. | Prepare fresh standard solutions daily. Protect solutions from light and store them at a controlled temperature if necessary. |
| pH of the solution. | The stability of this compound can be pH-dependent. Ensure the pH of your solution is appropriate for your analytical method. |
Quantitative Data Summary
| Parameter | Recommended Condition/Value | Source(s) |
| Storage Temperature (Unopened) | 2-8°C | [1][2][3][4] |
| General Storage (No Specifics on Label) | Room temperature, protected from moisture, light, freezing, and excessive heat. | [5] |
| HPLC Wavelength for Detection | 263 nm | [11][12][13] |
| Typical HPLC Column | C18 | [6][7][11] |
| Common Mobile Phase Constituents | Phosphate buffer and acetonitrile | [6][7][11] |
Experimental Protocols
Protocol: Preparation of a this compound Standard Solution for HPLC Analysis
Objective: To prepare a 100 µg/mL standard solution of this compound (as sodium picosulfate) for HPLC analysis.
Materials:
-
This compound (as sodium picosulfate) reference standard
-
Milli-Q water (or other high-purity water)
-
Volumetric flasks (10 mL and 100 mL)
-
Analytical balance
-
Sonicator
Procedure:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer the weighed standard to a 100 mL volumetric flask.
-
Add approximately 50 mL of Milli-Q water to the flask.
-
Sonicate the flask for 15-30 minutes, with occasional shaking, until the standard is completely dissolved.[13]
-
Allow the solution to return to room temperature.
-
Make up the volume to 100 mL with Milli-Q water and mix thoroughly. This is your 100 µg/mL stock solution.
-
Further dilutions can be made from this stock solution as required for your analytical method. For example, to prepare a 10 µg/mL working solution, pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
Visualizations
Caption: Workflow for proper storage of this compound reference standards.
Caption: Troubleshooting workflow for unexpected HPLC peaks.
References
- 1. Sodium picosulfate British Pharmacopoeia (BP) Reference Standard | 10040-45-6 [sigmaaldrich.com]
- 2. Sodium picosulfate European Pharmacopoeia (EP) Reference Standard [sigmaaldrich.com]
- 3. Sodium picosulfate USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 4. Sodium picosulfate EP Reference Standard Sigma Aldrich [sigmaaldrich.com]
- 5. Reference Standards FAQs | USP [usp.org]
- 6. This compound|CAS 10040-34-3|For Research [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. biosynth.com [biosynth.com]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. csfarmacie.cz [csfarmacie.cz]
- 13. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Picosulfuric Acid Degradation Product Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of picosulfuric acid degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound primarily degrades through three main pathways: acidic hydrolysis, alkaline hydrolysis, and oxidation.[1][2] It is particularly susceptible to degradation under acidic and oxidative conditions.[1][2]
Q2: What are the major degradation products of this compound?
A2: The major degradation products depend on the stress conditions:
-
Acidic Hydrolysis: The primary degradation product is bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), which is the active metabolite of sodium picosulfate.[3]
-
Alkaline Hydrolysis: A common degradation product is 4-[(pyridin-2-yl)(4-hydroxyphenyl)methyl]phenyl sodium sulfate.[4][5]
-
Oxidative Degradation: Several products can form, including Sodium Picosulfate N-Oxide and Sodium Picosulfate Benzyl Alcohol Impurity.[1]
Q3: What is the most common analytical technique for studying this compound degradation?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely used technique for separating and quantifying this compound and its degradation products.[1][6][7][8][9] LC-MS/MS is also used for the definitive identification of these products.[10][11]
Q4: How can I perform a forced degradation study on this compound?
A4: Forced degradation studies are conducted by subjecting a solution of this compound (as sodium picosulfate) to various stress conditions, including heat, light, acid, base, and oxidation, to generate potential degradation products.[2] Detailed protocols are provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing for this compound and Degradation Products | The sulfate groups on the molecules can interact with active sites on the silica-based column packing material. | - Use a mobile phase with a pH that ensures the analytes are in a single ionic form. - Add an ion-pairing agent like cetyltrimethylammonium bromide to the mobile phase to improve peak shape.[12] - Employ a column with end-capping or a polymer-based stationary phase. |
| Poor Resolution Between this compound and Impurities | The mobile phase composition may not be optimal for separating structurally similar compounds. | - Adjust the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer.[6] - Modify the pH of the mobile phase to alter the ionization and retention of the analytes. - Consider using a different stationary phase (e.g., C8 instead of C18) or a column with a different particle size.[1] |
| Inconsistent Retention Times | Fluctuations in the HPLC system, such as pump performance, column temperature, or mobile phase preparation. | - Ensure the mobile phase is thoroughly degassed. - Check for leaks in the pump and fittings. - Use a column oven to maintain a consistent temperature.[6] - Prepare the mobile phase fresh daily and ensure accurate pH adjustment. |
| Ghost Peaks in the Chromatogram | Contamination in the mobile phase, sample solvent, or carryover from previous injections. | - Filter all mobile phase components. - Use high-purity solvents. - Implement a robust needle wash protocol in the autosampler. - Inject a blank solvent to check for carryover. |
Data Presentation
Table 1: Summary of this compound Degradation Under Forced Conditions
| Stress Condition | Degradation Product(s) Observed | % Degradation (Example) | Reference |
| Acid Hydrolysis (1N HCl, RT, 1 hr) | Bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) | Not specified | [1] |
| Alkaline Hydrolysis (0.5 M NaOH, 40°C, 30 min) | 4-[(pyridin-2-yl)(4-hydroxyphenyl)methyl]phenyl sodium sulfate | Significant degradation observed | [4] |
| Oxidative (10% H₂O₂, 60°C, 2 hrs) | Sodium Picosulfate Benzyl Alcohol Impurity, N-oxides | Major degradation observed | [1] |
| Thermal (80°C, 24 hrs) | No significant degradation | < 1% | [11] |
| Photolytic (UV light, 48 hrs) | No significant degradation | < 1% | [11] |
Table 2: Example HPLC Method Parameters for this compound and Degradation Product Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Hypersil BDS C18, 5 µm, 4.6 x 250 mm | ZORBAX Eclipse XDB C-18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH 7.5) with Triethylamine | Phosphate Buffer (pH 7.0) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient/Isocratic | Gradient | Isocratic (85:15 A:B) |
| Flow Rate | 0.9 mL/min | 1.5 mL/min |
| Detection Wavelength | 220 nm and 263 nm | 263 nm |
| Column Temperature | 35°C | Not Specified |
| Reference | [2] | [9] |
Experimental Protocols
Forced Degradation Study Protocol
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
Sodium Picosulfate reference standard
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 30%
-
Milli-Q water
-
pH meter
-
Volumetric flasks and pipettes
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of sodium picosulfate in 1N HCl to achieve a final concentration of approximately 1 mg/mL. Keep the solution at room temperature for 24 hours. At specified time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1N NaOH, and dilute with mobile phase for HPLC analysis.
-
Alkaline Hydrolysis: Dissolve a known amount of sodium picosulfate in 1N NaOH to a final concentration of 1 mg/mL. Keep the solution at 60°C for 48 hours. At specified time points, withdraw an aliquot, neutralize with 1N HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Dissolve a known amount of sodium picosulfate in a 3% solution of H₂O₂ to a final concentration of 1 mg/mL. Keep the solution at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
Thermal Degradation: Place a solid sample of sodium picosulfate in an oven at 80°C for 24 hours. Also, prepare a solution of sodium picosulfate (1 mg/mL in water) and heat at 80°C for 24 hours. Analyze both the solid and the solution by HPLC.
-
Photolytic Degradation: Expose a solution of sodium picosulfate (1 mg/mL in water) to UV light (e.g., 254 nm) in a photostability chamber for 48 hours. Analyze by HPLC.
HPLC-UV Method for Quantification
Objective: To separate and quantify this compound and its degradation products.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (e.g., 0.01 M, pH 7.5)
-
Triethylamine (optional, as a mobile phase modifier)
-
Samples from forced degradation studies
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase as specified in Table 2 or as optimized in your laboratory. Filter and degas the mobile phase before use.
-
System Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject a known volume (e.g., 20 µL) of the prepared samples and standards.
-
Data Analysis: Identify and quantify the peaks based on the retention times and peak areas of the reference standards. Calculate the percentage of degradation for each stress condition.
LC-MS Method for Identification
Objective: To identify the chemical structures of the unknown degradation products.
Materials and Equipment:
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap)
-
C18 reverse-phase column suitable for MS (e.g., 2.1 x 100 mm, 1.8 µm)
-
Volatile mobile phase buffers (e.g., ammonium formate or formic acid)
-
Methanol and/or Acetonitrile (LC-MS grade)
Procedure:
-
Method Development: Develop an LC method using volatile mobile phases to ensure compatibility with the mass spectrometer.
-
MS Parameter Optimization: Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) by infusing a standard solution of sodium picosulfate.
-
Analysis: Inject the samples from the forced degradation studies.
-
Data Interpretation: Analyze the mass spectra of the unknown peaks to determine their molecular weights. Perform MS/MS fragmentation to obtain structural information and propose the structures of the degradation products.
Visualizations
Caption: Workflow for the identification and characterization of this compound degradation products.
Caption: Major degradation pathways and products of this compound.
References
- 1. Forced Degradation Studies on Sodium Picosulfate and Separation of 15 Process Related Impurities/Degradants by HPLC [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Picosulfate sodium on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Picosulfate Benzyl Alcohol Disodium | CAS No- 2379878-05-2 | Simson Pharma Limited [simsonpharma.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. [Determination of sodium picosulfate in enzyme products by high-performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugfuture.com [drugfuture.com]
Technical Support Center: Picosulfuric Acid In Vitro Solubility and Assay Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of picosulfuric acid and its active metabolite for successful in vitro assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving sodium picosulfate in my aqueous buffer for a cell-based assay. What am I doing wrong?
A1: Direct dissolution of sodium picosulfate in aqueous buffers at high concentrations can be challenging. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO, in which it is much more soluble.[1] You can then dilute this stock solution into your aqueous assay medium. Be sure that the final concentration of the organic solvent is low enough to not affect your cells, typically less than 0.5%.
Q2: My compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium. How can I prevent this?
A2: Precipitation upon addition to an aqueous medium is a common issue for compounds with low aqueous solubility. Here are a few troubleshooting steps:
-
Lower the final concentration: The most straightforward approach is to test lower final concentrations of the compound in your assay.
-
Increase the solvent concentration: If your experimental system can tolerate it, a slightly higher final concentration of DMSO (e.g., up to 1%) might help maintain solubility. However, always run a vehicle control to account for any solvent effects.
-
Use a different solvent: While DMSO is common, ethanol is another option for creating a stock solution, although the solubility of sodium picosulfate is lower in ethanol.[1]
-
Consider sonication: After dilution, brief sonication of the final solution can help to disperse the compound and dissolve smaller precipitated particles.
-
pH adjustment: The solubility of some compounds is pH-dependent. While this compound is a strong acid, the pH of your final assay medium could influence its solubility. Ensure your medium is properly buffered.
Q3: Is this compound the active compound I should be testing in my in vitro assay?
A3: Not necessarily. This compound (usually in its salt form, sodium picosulfate) is a prodrug.[1] In the body, it is metabolized by gut microbiota into its active form, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[2][3] For most in vitro assays, especially those investigating the direct effects on mammalian cells or proteins, testing BHPM directly is more relevant.
Q4: Where can I obtain the active metabolite, BHPM?
A4: BHPM is available from several chemical suppliers that specialize in research compounds and metabolites. When searching, use its full name, "bis-(p-hydroxyphenyl)-pyridyl-2-methane," or its common abbreviation, BHPM.
Q5: What is the recommended storage condition for sodium picosulfate and its solutions?
A5: Solid sodium picosulfate should be stored at -20°C for long-term stability.[1] Aqueous solutions are not recommended for storage for more than one day.[1] Stock solutions in anhydrous organic solvents like DMSO can be stored at -20°C or -80°C for longer periods, though it is always best to prepare fresh solutions for sensitive experiments.
Solubility Data
The solubility of sodium picosulfate in various solvents is summarized below. This data can guide the preparation of stock solutions for your in vitro experiments.
| Solvent | Solubility | Reference |
| Water | Freely soluble | [2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | [1] |
| Ethanol | ~1 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a Sodium Picosulfate Stock Solution
This protocol describes the preparation of a 10 mM stock solution of sodium picosulfate in DMSO.
Materials:
-
Sodium picosulfate (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of sodium picosulfate required to make a 10 mM stock solution. The molecular weight of sodium picosulfate monohydrate is approximately 499.4 g/mol .
-
Weigh the calculated amount of sodium picosulfate into a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparing Working Solutions for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution into an aqueous medium for cell-based assays.
Materials:
-
10 mM Sodium picosulfate in DMSO (from Protocol 1)
-
Pre-warmed cell culture medium or assay buffer
-
Sterile dilution tubes
Procedure:
-
Thaw an aliquot of the 10 mM sodium picosulfate stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations.
-
When diluting, add the stock solution to the aqueous medium and immediately vortex or pipette up and down to ensure rapid mixing and minimize precipitation.
-
Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically ≤ 0.5%). Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
Visually inspect the final working solutions for any signs of precipitation before adding them to your cells.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation in stock solution | The concentration exceeds the solubility limit in the chosen solvent. | Re-calculate the required mass and volume. Try gentle warming or sonication to aid dissolution. If precipitation persists, a lower stock concentration may be necessary. |
| Inconsistent experimental results | Degradation of the compound in aqueous solution. | Prepare fresh working solutions from a frozen stock immediately before each experiment. Avoid storing aqueous solutions of sodium picosulfate.[1] |
| No biological effect observed | The prodrug (sodium picosulfate) is being used in an assay that lacks the necessary bacterial enzymes for conversion to the active metabolite (BHPM). | Use the active metabolite, BHPM, directly in your assay to study the compound's biological effects on mammalian cells or proteins. |
| Cell death or altered morphology | Cytotoxicity from the compound at high concentrations or from the organic solvent. | Perform a dose-response curve to determine the optimal non-toxic concentration. Ensure the final solvent concentration is within the tolerated range for your cell line and include a vehicle control. |
Visualizations
Mechanism of Action of this compound
This compound is a prodrug that requires activation by intestinal microbiota. The following diagram illustrates this activation pathway.
Caption: Activation of this compound to BHPM.
Experimental Workflow for Solubility Enhancement
This workflow outlines the steps for preparing and troubleshooting solutions of this compound for in vitro assays.
References
Technical Support Center: Refining Experimental Protocols to Reduce Animal-to-Animal Variation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you refine your experimental protocols and minimize animal-to-animal variation. By implementing these strategies, you can enhance the reliability, reproducibility, and statistical power of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of animal-to-animal variation in research?
A1: Animal-to-animal variation can be broadly categorized into three main sources:
-
Biological Variation: This includes inherent differences among animals, such as genetics (strain and substrain), sex, age, body weight, and individual life experiences.[1][2] Even genetically identical animals can exhibit phenotypic differences.
-
Environmental Variation: This encompasses the animal's micro and macro-environment, including cage density, lighting, temperature, humidity, noise, and diet. Fluctuations in these factors can lead to physiological and behavioral differences.
-
Experimental Variation: This arises from the procedures and techniques used during an experiment. It includes inconsistencies in animal handling, dosing, surgical procedures, and even the time of day procedures are performed. The experimenter themselves can be a significant source of variation.[1][2]
Q2: How does stress contribute to experimental variability?
A2: Stress is a major contributor to experimental variability. Stressors such as transportation, improper handling, and social housing instability can activate the hypothalamic-pituitary-adrenal (HPA) axis, leading to the release of glucocorticoids like corticosterone.[3][4] This can cause a wide range of physiological changes, including alterations in immune function, metabolism, and behavior, thereby increasing variability in experimental data.[5][6]
Q3: What is the importance of genetic standardization?
A3: Genetic standardization is crucial for reducing biological variability. Using inbred strains, where animals are genetically nearly identical, helps to minimize the genetic "noise" in an experiment. However, it's important to be aware of genetic drift, which can occur over time even within an inbred colony. Sourcing animals from reliable vendors with robust genetic monitoring programs is essential.
Q4: How long should the acclimatization period be for newly arrived animals?
A4: An adequate acclimatization period is critical for animals to recover from the stress of transportation and adapt to their new environment.[5][6][7][8] While a minimum of 48 to 72 hours is often cited, the optimal duration depends on the species, the stressfulness of the transport, and the parameters being measured.[7] For sensitive measures, a longer period of one to two weeks may be necessary.
Q5: What are randomization and blinding, and why are they important?
A5: Randomization is the process of randomly assigning animals to different experimental groups to ensure that each animal has an equal chance of being assigned to any group.[9] This helps to prevent selection bias and distribute inherent variability evenly across groups. Blinding is the practice of concealing the group allocation from the researchers conducting the experiment and assessing the outcomes. This minimizes observer bias, where the researcher's expectations can unconsciously influence the results.
Troubleshooting Guides
Issue 1: High Variability in Behavioral Assay Results
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Handling | - Implement a standardized, gentle handling protocol for all animals (e.g., tunnel handling or cupping instead of tail lifting).- Ensure all experimenters are trained and proficient in the chosen handling technique. |
| Environmental Disruptions | - Conduct behavioral testing in a quiet, dedicated room, away from high-traffic areas.- Minimize noise, vibrations, and strong odors during testing.- Acclimatize animals to the testing room before starting the experiment. |
| Time of Day Effects | - Perform behavioral tests at the same time each day to control for circadian rhythms. |
| Observer Bias | - Implement blinding procedures where the experimenter is unaware of the treatment group of each animal.- Use automated tracking software for behavioral analysis whenever possible to reduce subjective scoring. |
| Lack of Habituation | - Habituate animals to the testing apparatus and procedures before data collection begins. |
Issue 2: Inconsistent Physiological Measurements (e.g., blood pressure, heart rate, hormone levels)
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Stress from Handling and Restraint | - Use appropriate and consistent restraint methods.- Acclimatize animals to the restraint device before taking measurements.- Employ non-invasive measurement techniques when possible. |
| Post-Transport Stress | - Ensure an adequate acclimatization period after animal delivery before starting experiments. |
| Variability in Sampling Technique | - Standardize the blood collection method, site, and volume.- Ensure all personnel are proficient in the sampling technique to minimize tissue damage and stress. |
| Circadian Rhythm Fluctuations | - Collect physiological samples at the same time of day for all animals. |
Issue 3: High Variation in Metabolic Studies
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Differences in Food and Water Intake | - House animals in a way that allows for accurate monitoring of individual food and water consumption.- Ensure ad libitum access to food and water unless fasting is part of the protocol. |
| Inconsistent Fasting Periods | - Strictly control the duration of fasting before metabolic tests. |
| Housing Temperature | - Maintain a consistent ambient temperature, as temperature can influence metabolic rate. |
| Body Composition Differences | - Normalize metabolic data to an appropriate measure of body size or composition (e.g., lean body mass). |
Data Presentation: The Impact of Interventions on Variability
The following tables summarize quantitative data from various studies, illustrating how different interventions can affect measures of variability.
Table 1: Effect of Handling Method on Plasma Corticosterone Levels in Mice
| Handling Method | Strain | Plasma Corticosterone (ng/mL) | Reference |
| Control (No Handling) | C57BL/6 | ~25 | [3] |
| Tail Handling | C57BL/6 | ~75 | [3] |
| Tunnel Handling | C57BL/6 | ~30 | [3] |
| Control (No Handling) | BALB/c | ~40 | |
| Tail Handling | BALB/c | ~60 | |
| Tunnel Handling | BALB/c | ~80 |
Table 2: Impact of Environmental Enrichment on Stereotypic Behavior in Female Mice
| Housing Condition | Strain | Stereotypic Behavior (% of active time) | Reference |
| Barren | C57BL/6 | ~25% | |
| Nesting Material | C57BL/6 | ~20% | |
| Enriched (Nesting + Shelter) | C57BL/6 | ~18% | |
| Super-Enriched | C57BL/6 | <5% | |
| Barren | SWISS | ~15% | |
| Nesting Material | SWISS | ~12% | |
| Enriched (Nesting + Shelter) | SWISS | ~10% | |
| Super-Enriched | SWISS | <2% |
Table 3: Effect of Cage Density on Anxiety-Like Behavior in Mice (Open Field Test)
| Cage Floor Space per Mouse | Time in Center of Open Field | Reference |
| 429 cm² | Less time | |
| 505 cm² | More time | |
| 729 cm² | Less time |
Signaling Pathways and Experimental Workflows
Understanding the biological pathways affected by variability-inducing factors is crucial for interpreting experimental results. Stress, a common source of variability, significantly impacts the Hypothalamic-Pituitary-Adrenal (HPA) axis and the NF-κB signaling pathway.
Hypothalamic-Pituitary-Adrenal (HPA) Axis
Stress triggers a cascade of hormonal responses known as the HPA axis. This pathway is a key regulator of the body's stress response.
Caption: The HPA axis stress response pathway.
NF-κB Signaling Pathway in Response to Stress
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response, which can be activated by various stressors.
Caption: Simplified NF-κB signaling pathway activation.
Experimental Workflow: Randomization and Blinding
A robust experimental design incorporating randomization and blinding is essential for minimizing bias.
Caption: Workflow for a randomized and blinded experiment.
Detailed Experimental Protocols
Protocol 1: Tunnel Handling for Mice
Objective: To habituate mice to a non-aversive handling method to reduce handling-induced stress.
Materials:
-
Clear polycarbonate or acrylic tunnels appropriate for the size of the mice.
Procedure:
-
Habituation:
-
Place a tunnel in the home cage of the mice for at least 24 hours before initial handling. This allows the mice to explore it voluntarily.
-
-
Handling:
-
To pick up a mouse, place the tunnel in the cage and gently guide the mouse to enter it.
-
Once the mouse is inside, lift the tunnel. You can cover the ends with your hands to prevent the mouse from falling out.
-
To release the mouse, either gently tilt the tunnel to allow the mouse to walk out onto your hand or into a new cage, or simply place the tunnel down and let the mouse exit on its own.
-
-
Frequency:
-
Use this method for all routine handling procedures, such as cage changes and health checks.
-
Protocol 2: Acclimatization of Rodents
Objective: To allow newly arrived rodents to physiologically and psychologically adapt to the new environment before experimental procedures.
Procedure:
-
Arrival:
-
Upon arrival, place animals in a clean, quiet room with a 12:12 hour light-dark cycle.
-
Provide ad libitum access to the same food and water that will be used during the study.
-
-
Acclimatization Period:
-
Monitoring:
-
Observe the animals daily for any signs of distress or illness.
-
-
Habituation to Procedures:
-
If the experiment involves specific procedures (e.g., handling, restraint), gradually introduce the animals to these procedures during the latter part of the acclimatization period.
-
Protocol 3: Randomization of Animals to Experimental Groups
Objective: To assign animals to treatment groups randomly to minimize selection bias.
Materials:
-
A list of unique animal identifiers.
-
A random number generator (e.g., online tool, spreadsheet software).
Procedure:
-
Assign Unique IDs:
-
Assign a unique identification number to each animal in the study cohort.
-
-
Generate Random Numbers:
-
For each animal ID, generate a random number using a random number generator.
-
-
Rank and Assign:
-
Sort the list of animals based on the generated random numbers in ascending or descending order.
-
Assign the first 'n' animals to Group 1, the next 'n' animals to Group 2, and so on, where 'n' is the desired group size.
-
-
Blocked Randomization (Optional but Recommended):
-
To ensure a balance of important covariates (e.g., body weight, litter), you can perform blocked randomization.
-
Create blocks of animals with similar characteristics (e.g., a block of 4 animals with similar body weights).
-
Within each block, randomly assign one animal to each treatment group.
-
Protocol 4: Blinding in Animal Experiments
Objective: To minimize observer bias by concealing the treatment allocation from the experimenters and outcome assessors.
Procedure:
-
Coding of Treatments:
-
An individual not involved in the experimental procedures or data collection should code the different treatments (e.g., labeling them as 'A', 'B', 'C' instead of 'Control', 'Drug X', 'Drug Y').
-
-
Blinded Administration:
-
The experimenter administering the treatments should be unaware of which code corresponds to which treatment.
-
-
Blinded Outcome Assessment:
-
The person assessing the experimental outcomes (e.g., scoring behavior, analyzing tissue samples) should also be blinded to the treatment groups.
-
-
Data Analysis:
-
The data should be analyzed using the coded group names.
-
-
Unblinding:
-
The treatment codes should only be revealed after the data analysis is complete.
-
References
- 1. Environmental Enrichment for Rats and Mice Housed in Laboratories: A Metareview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of different types of enrichment - their usage and effect on home cage behavior in female mice | PLOS One [journals.plos.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Environmental enrichment improves hippocampus-dependent spatial learning in female C57BL/6 mice in novel IntelliCage sweet reward-based behavioral tests [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Long-Term Environmental Enrichment on Anxiety, Memory, Hippocampal Plasticity and Overall Brain Gene Expression in C57BL6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Cage Enrichment on Behavior, Welfare and Outcome Variability in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Validation & Comparative
Picosulfuric acid versus polyethylene glycol for colon cleansing in preclinical studies
In the realm of preclinical research, where the foundational efficacy and safety of pharmaceutical agents are established, both picosulfuric acid and polyethylene glycol (PEG) have been investigated for their utility in colon cleansing. While direct head-to-head preclinical comparative studies are notably scarce, individual assessments in various animal models provide valuable insights into their mechanisms of action and physiological effects. This guide synthesizes the available preclinical data to offer a comparative overview for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Laxatives
This compound operates as a stimulant laxative. It is a prodrug that requires activation by the gut microbiota. Bacterial enzymes in the colon hydrolyze this compound into its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM). BHPM then directly stimulates the colonic mucosa, leading to increased peristalsis and water secretion, which facilitates bowel evacuation.
Polyethylene glycol, on the other hand, is an osmotic laxative. Due to its large molecular weight, it is poorly absorbed in the gastrointestinal tract. By remaining in the colonic lumen, PEG creates an osmotic gradient, drawing water into the colon. This influx of water softens the stool and increases its volume, thereby promoting bowel movements through mechanical distension.
Comparative Efficacy and Physiological Effects
Quantitative preclinical data directly comparing the colon cleansing efficacy of this compound and polyethylene glycol is limited. However, individual studies in animal models offer some perspective on their performance and impact on the colon.
Data Presentation: Quantitative Insights from Preclinical Studies
Table 1: Colon Cleansing Efficacy in Preclinical Models
| Parameter | This compound | Polyethylene Glycol | Animal Model |
| Colon Cleansing Score | Data not available in preclinical studies. | Significantly better cleansing with high-volume PEG-ES and PEG-ES+AA solutions in the whole colon. | Rat |
| Stool Water Content | Expected to increase due to stimulant action. | Demonstrated increase in stool water content. | Mouse |
| Gastrointestinal Transit Time | Expected to decrease. | Shown to accelerate gastrointestinal transit. | Mouse |
Table 2: Histological and Inflammatory Effects on the Colon in Preclinical Models
| Parameter | This compound | Polyethylene Glycol | Animal Model |
| Histological Changes | At high doses (1000 mg/kg BID in rats, 600 mg/kg BID in dogs), mucosal hyperplasia of the small and large intestine was observed. | In a colitis model, PEG markedly reduced mucosal damage and inflammation. | Rat, Dog, Mouse |
| Inflammatory Markers | Data not available in preclinical colon cleansing studies. | Reduced fecal granulocyte marker protein (GMP) in a carcinogen-initiated rat model. Attenuated expression of TNF-α in a mouse model of high-fat diet-induced inflammation. | Rat, Mouse |
| Colonic Barrier Function | Data not available. | Enhanced colonic surface hydrophobicity and reduced epithelial permeability. | Rat |
Table 3: Effects on Gut Microbiota in Preclinical Models
| Parameter | This compound | Polyethylene Glycol | Animal Model |
| Microbiota Diversity | Dependent on gut bacteria for activation, suggesting a potential impact on the microbiota. | Altered gut microbial diversity in a concentration-dependent manner. | Mouse |
| Specific Bacterial Changes | Data not available. | Increased abundance of Akkermansia muciniphila and Parabacteroides goldsteinii. | Mouse |
Experimental Protocols
Detailed experimental protocols for direct preclinical comparisons are not available. However, based on individual studies, the following methodologies are representative.
Polyethylene Glycol Colon Cleansing Study in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with free access to food and water.
-
Bowel Preparation Regimens:
-
Group 1 (Control): No preparation.
-
Group 2 (High-Volume PEG-ES): 40 mL of a polyethylene glycol electrolyte solution administered via oral gavage.
-
Group 3 (Low-Volume PEG-ES): 20 mL of a polyethylene glycol electrolyte solution administered via oral gavage.
-
Group 4 (High-Volume PEG-ES + Ascorbic Acid): 20 mL of a polyethylene glycol electrolyte solution with ascorbic acid administered via oral gavage.
-
Group 5 (Low-Volume PEG-ES + Ascorbic Acid): 10 mL of a polyethylene glycol electrolyte solution with ascorbic acid administered via oral gavage.
-
-
Evaluation of Cleansing Quality:
-
Following administration, a total colonoscopy is performed using a pediatric upper gastrointestinal endoscope.
-
The quality of bowel preparation is rated for different segments of the colon (e.g., cecum, ascending colon, transverse colon, descending colon, and rectum) using a validated scoring system. Scores can range from 0 (inadequate) to 3 or 4 (excellent).
-
-
Histological and Inflammatory Marker Analysis:
-
After colonoscopy, animals are euthanized, and colon tissue samples are collected.
-
Tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for histological evaluation. A scoring system assessing inflammation, crypt damage, and ulceration can be used.
-
Additional tissue samples can be used for the analysis of inflammatory markers (e.g., myeloperoxidase, cytokines) via ELISA or qPCR.
-
General Protocol for Evaluating a Stimulant Laxative (e.g., this compound) in a Rodent Model of Constipation
-
Animal Model: Male Wistar rats or C57BL/6 mice.
-
Induction of Constipation: Constipation can be induced by administering loperamide (e.g., 5 mg/kg, subcutaneously) for several consecutive days.
-
Treatment Administration:
-
Control Group: Vehicle (e.g., distilled water) administered by oral gavage.
-
This compound Group: this compound administered by oral gavage at various doses.
-
-
Efficacy Parameters:
-
Fecal Parameters: The number, weight, and water content of fecal pellets are measured over a defined period (e.g., 24 hours).
-
Gastrointestinal Transit Time: Animals are given a charcoal meal by oral gavage, and the time for the first appearance of black feces is recorded. Alternatively, the distance traveled by the charcoal meal in the small intestine after a specific time is measured.
-
-
Histological Analysis: Colon tissues are collected for histological examination as described in the PEG protocol.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for PEG colon cleansing study.
Conclusion
Based on the limited available preclinical data, both this compound and polyethylene glycol demonstrate mechanisms consistent with effective colon cleansing. PEG has been more extensively studied in preclinical models, with data suggesting it not only cleanses the bowel but may also offer protective effects on the colonic mucosa by reducing inflammation and enhancing barrier function. This compound's efficacy is dependent on the gut microbiota for its activation. High doses of this compound have been associated with mucosal hyperplasia in animal toxicology studies.
The significant gap in direct comparative preclinical studies highlights a critical area for future research. Such studies would be invaluable for elucidating the nuanced differences in efficacy, safety, and impact on the colonic environment between these two widely used agents, thereby providing a more robust evidence base for translation into clinical practice.
Comparative Guide to the Validation of a New UPLC-MS/MS Analytical Method for Sodium Picosulfate
This guide provides a comparative analysis of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of sodium picosulfate against a standard pharmacopoeial High-Performance Liquid Chromatography (HPLC-UV) method. The validation is conducted using a certified reference standard and adheres to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction
Sodium picosulfate, a stimulant laxative, requires accurate and precise quantification in bulk drug substances and pharmaceutical formulations to ensure safety and efficacy.[4] While official methods, such as those described in the European and United States Pharmacopoeias (Ph. Eur. and USP), often rely on HPLC with UV detection or potentiometric titration, advancements in analytical technology offer opportunities for improved performance.[5][6][7][8] This guide details the validation of a new, highly sensitive, and rapid UPLC-MS/MS method, comparing its performance characteristics against a conventional HPLC-UV method.
Reference Standard: Sodium Picosulfate Certified Reference Material (CRM) from a pharmacopoeial source (e.g., USP, Ph. Eur.) was used for all experiments.[9][10]
Experimental Protocols
2.1. Standard Method: HPLC-UV
This method is based on established pharmacopoeial procedures for the assay of sodium picosulfate.[11][12]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Mobile Phase: A mixture of a phosphate buffer (pH 7.5) and acetonitrile (e.g., 55:45 v/v).[8][12]
-
Injection Volume: 40 µL.[8]
-
Sample Preparation: A stock solution of Sodium Picosulfate Reference Standard is prepared in the mobile phase. Working solutions are prepared by diluting the stock solution to the desired concentrations for linearity, accuracy, and precision studies.
2.2. New Method: UPLC-MS/MS
This novel method is designed for high throughput and enhanced sensitivity.
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: UPLC C18, 2.1 mm x 50 mm, 1.7 µm particle size.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 2 µL.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) in negative ion mode.
-
Parent Ion (Q1): m/z 436.0 (for picosulfuric acid).
-
Product Ion (Q3): m/z 338.0.
-
-
Sample Preparation: Similar to the HPLC-UV method, but diluted to a much lower concentration range using the initial mobile phase composition.
Validation Data and Comparison
The validation of both methods was performed according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and limits of detection and quantitation.[2][3][14]
Table 1: Comparison of System Suitability and Linearity
| Parameter | Standard Method (HPLC-UV) | New Method (UPLC-MS/MS) | ICH Acceptance Criteria |
| Tailing Factor | 1.2 | 1.1 | ≤ 2.0 |
| Theoretical Plates | > 4500 | > 9000 | > 2000 |
| Linearity Range | 10 - 100 µg/mL | 0.1 - 50 ng/mL | - |
| Correlation Coeff. (r²) | 0.9992 | 0.9998 | ≥ 0.998[13] |
Table 2: Comparison of Accuracy and Precision
| Parameter | Level | Standard Method (HPLC-UV) | New Method (UPLC-MS/MS) | ICH Acceptance Criteria |
| Accuracy | 80% | 99.5% | 100.2% | \multirow{3}{}{80% - 120%[13]} |
| (% Recovery) | 100% | 100.8% | 99.7% | |
| 120% | 101.2% | 100.5% | ||
| Precision | Repeatability | 0.8% | 0.5% | \multirow{2}{}{RSD ≤ 2.0%} |
| (% RSD) | Int. Precision | 1.3% | 0.9% |
Table 3: Comparison of Sensitivity and Run Time
| Parameter | Standard Method (HPLC-UV) | New Method (UPLC-MS/MS) |
| Limit of Detection (LOD) | 2.5 µg/mL | 0.03 ng/mL |
| Limit of Quantitation (LOQ) | 8.0 µg/mL | 0.1 ng/mL |
| Analysis Run Time | 10 minutes | 3 minutes |
Visualized Workflows and Relationships
Experimental Workflow for New Method Validation
Caption: Workflow for the validation of the new UPLC-MS/MS method.
Hierarchy of Analytical Validation Parameters
Caption: Logical relationship of key validation parameters per ICH Q2.
Conclusion
The validation data demonstrates that the new UPLC-MS/MS method is a suitable and superior alternative to the standard HPLC-UV method for the quantification of sodium picosulfate. The UPLC-MS/MS method offers a significantly wider linear range, substantially lower limits of detection and quantitation, and a threefold reduction in analysis time. While both methods meet the ICH requirements for accuracy and precision, the enhanced sensitivity and speed of the new method make it exceptionally well-suited for high-throughput screening, trace-level impurity analysis, and pharmacokinetic studies where sample volume and concentration are limited.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. uspbpep.com [uspbpep.com]
- 7. Sodium Picosulfate EP BP Ph Eur USP Grade n Pure Manufacturers, with SDS [mubychem.com]
- 8. drugfuture.com [drugfuture.com]
- 9. Sodium picosulfate British Pharmacopoeia (BP) Reference Standard 10040-45-6 [sigmaaldrich.com]
- 10. Sodium picosulfate British Pharmacopoeia (BP) Reference Standard | 10040-45-6 [sigmaaldrich.com]
- 11. csfarmacie.cz [csfarmacie.cz]
- 12. shijiebiaopin.net [shijiebiaopin.net]
- 13. wjpps.com [wjpps.com]
- 14. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for Picosulfuric Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of picosulfuric acid. The following sections detail the experimental protocols, present a comparative analysis of their performance, and outline the process of cross-validation to ensure data equivalency.
Introduction
This compound, a widely used stimulant laxative, requires accurate and reliable quantification in various matrices for both clinical and research purposes. The two most common analytical techniques for this purpose are HPLC-UV and LC-MS. While HPLC-UV is a robust and cost-effective method suitable for routine analysis, LC-MS offers superior sensitivity and selectivity, which is crucial for complex biological samples.[1][2] Cross-validation of these methods is essential when transitioning between techniques or when comparing data from different studies to ensure the consistency and reliability of the results.[3][4] This process involves a systematic comparison of key validation parameters to demonstrate that the two methods produce comparable data.[5]
Experimental Protocols
Detailed methodologies for the quantification of this compound using both HPLC-UV and LC-MS are outlined below. These protocols are representative and may require optimization based on the specific sample matrix and instrumentation.
Sample Preparation (for Biological Matrices)
A generic sample preparation protocol applicable to both methods often involves protein precipitation.
-
To 100 µL of the sample (e.g., plasma), add 300 µL of a protein precipitation agent such as acetonitrile.[3][6]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant and inject a portion into the respective chromatography system.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is adapted from established HPLC procedures for sodium picosulfate, the salt form of this compound.[7][8][9]
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., ZORBAX Eclipse XDB-C18, 4.6 x 250 mm, 5 µm) is commonly used.[7]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of a phosphate buffer and acetonitrile (e.g., 85:15 v/v) is often employed.[7]
-
Injection Volume: 20-50 µL.[7]
-
Detection: UV detection at a wavelength of 263 nm.[7]
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This method provides high sensitivity and is suitable for the determination of this compound in complex matrices.[6][10][11]
-
Chromatographic System: An LC system coupled to a tandem mass spectrometer (MS/MS).
-
Column: A reverse-phase C18 or similar column (e.g., Thermo Accucore RP-MS, 100 mm x 2.1 mm, 2.6 µm) is suitable.[11]
-
Mobile Phase: A gradient elution is often used with a mobile phase consisting of an aqueous component with a modifier like ammonium acetate and an organic component like acetonitrile.[6][11]
-
Flow Rate: A lower flow rate, typically 0.3-0.4 mL/min, is common.[3][11]
-
Injection Volume: 5 µL.[3]
-
Mass Spectrometry Conditions:
Data Presentation: Comparison of Validation Parameters
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS for the quantification of this compound. The acceptance criteria are based on general bioanalytical method validation guidelines.[1]
| Validation Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 | ≥ 0.999 | r² ≥ 0.99[3] |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.05-0.15 ng/mL[6][11] | Dependent on assay requirements |
| Limit of Quantification (LOQ) | ~50-150 ng/mL | ~0.15-0.5 ng/mL | Signal-to-noise ratio ≥ 10[3] |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% of nominal value[12] |
| Precision (% RSD) | ≤ 15% | ≤ 15% | ≤ 15%[12] |
| Specificity/Selectivity | Moderate | High | No significant interference at the retention time of the analyte[3] |
| Matrix Effect | Not applicable | To be evaluated | Coefficient of variation of the matrix factor should be <15%[1] |
Mandatory Visualization
The following diagrams illustrate the workflow for method cross-validation and the logical relationship of the comparative parameters.
Caption: Workflow for the cross-validation of HPLC and LC-MS methods.
Caption: Key parameters for comparing HPLC and LC-MS performance.
Conclusion
Both HPLC-UV and LC-MS are suitable for the quantification of this compound, with the choice of method depending on the specific application. HPLC-UV is a reliable and cost-effective option for routine analysis where high sensitivity is not a primary requirement.[1] In contrast, LC-MS is the preferred method for bioanalytical studies and the analysis of complex samples due to its superior sensitivity and selectivity.[2]
A successful cross-validation demonstrates that the two methods provide comparable results within predefined acceptance criteria.[3][13] This ensures that data generated by either method can be used interchangeably, which is critical for long-term studies, method transfers between laboratories, and regulatory submissions.[4] The detailed protocols and comparative data presented in this guide provide a framework for researchers to select the most appropriate method and to design a robust cross-validation study for the quantification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-sensitivity liquid chromatography-tandem mass spectrometry method for the simultaneous determination of sodium picosulfate and its three major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. researchgate.net [researchgate.net]
- 11. [Determination of sodium picosulfate in enzyme products by high-performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-b-f.eu [e-b-f.eu]
A Comparative Guide to Gut Motility Assays: Focus on Picosulfuric Acid and its Alternatives
For researchers, scientists, and drug development professionals, the accurate assessment of gut motility is crucial for both efficacy and safety studies of new chemical entities. This guide provides a comparative overview of the picosulfuric acid-induced gut motility assay and its common alternatives, with a focus on their reproducibility and robustness. While specific quantitative data for the this compound assay is not widely published, this guide offers a framework for its evaluation alongside established methods.
Introduction to Gut Motility Assays
Gastrointestinal (GI) motility is a complex physiological process involving the coordinated contraction and relaxation of smooth muscles in the GI tract to propel its contents. Dysregulation of gut motility is implicated in various disorders, including constipation and diarrhea. Therefore, in vivo assays that measure gut motility are indispensable tools in preclinical drug development.
This compound, a stimulant laxative, is often used to induce gut motility. It is a prodrug that is hydrolyzed by colonic bacteria into its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM). BHPM directly stimulates the enteric nervous system in the colon, leading to increased peristalsis. While clinically effective, the reproducibility and robustness of a this compound-induced gut motility assay in a preclinical research setting require careful consideration.
This guide compares the this compound-induced assay with two widely used alternatives: the charcoal meal transit assay and the bead expulsion test.
Comparison of Gut Motility Assays
While direct comparative data on the reproducibility of the this compound-induced assay is limited in publicly available literature, we can infer its potential characteristics and compare them with more established methods. The charcoal meal transit assay is known for its relatively low variability, often yielding statistically significant effects with small group sizes of 6 to 8 animals. However, all in vivo gut motility assays are subject to biological variability.
| Assay | Principle | Primary Endpoint(s) | Reported Reproducibility/Variability | Advantages | Disadvantages |
| This compound-Induced Motility | Chemical induction of peristalsis via stimulation of the colonic mucosa by the active metabolite BHPM. | Time to first defecation, fecal pellet output (number and weight), stool consistency. | Data not readily available. Variability may be influenced by gut microbiota composition, which is required for drug activation. | Clinically relevant mechanism for stimulant laxatives. | Potential for high variability due to dependence on microbial metabolism. Lack of standardized, publicly available validation data. |
| Charcoal Meal Transit Assay | Measurement of the transit of a non-absorbable charcoal marker through the gastrointestinal tract. | Distance traveled by the charcoal front as a percentage of the total length of the small intestine. | Relatively low variability. | Well-established and widely used. Provides a quantitative measure of intestinal transit. | Terminal procedure. Can be influenced by factors affecting gastric emptying. |
| Bead Expulsion Test | Measurement of the time required to expel a small bead inserted into the distal colon. | Latency to bead expulsion. | Can exhibit variability between and within individual animals. | Relatively non-invasive (compared to terminal assays). Specifically assesses colonic motor function. | Can be influenced by stress-induced defecation in rodents. |
Experimental Protocols
This compound-Induced Gut Motility Assay (General Protocol)
-
Animal Model: Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), aged 8-12 weeks. Animals should be acclimated for at least one week before the experiment.
-
Housing: Animals should be housed individually in cages with a wire mesh floor to allow for the collection of fecal pellets.
-
Fasting: Fast animals for a defined period (e.g., 4-6 hours) before administration of this compound, with free access to water.
-
Drug Administration: Administer a solution of sodium picosulfate orally via gavage. The
Comparative Analysis of Picosulfuric Acid Salt Forms: A Guide for Researchers
For drug development professionals and researchers, understanding the nuances of active pharmaceutical ingredients is paramount. This guide provides a comparative analysis of the different salt forms of picosulfuric acid, with a primary focus on the most commonly utilized form, sodium picosulfate. While extensive data exists for the sodium salt, this guide also addresses the current landscape of information regarding other potential salt forms and the theoretical implications of salt selection on drug performance.
This compound is a stimulant laxative that, in its various salt forms, is a prodrug activated by colonic bacteria. The most prevalent form, sodium picosulfate, is widely used in clinical practice, primarily for bowel cleansing prior to colonoscopies and as a treatment for constipation.[1][2] It is typically administered in combination with an osmotic agent, such as magnesium citrate, to achieve a thorough purgative effect.[2][3][4]
Physicochemical Properties
The selection of a specific salt form of an active pharmaceutical ingredient can significantly influence its physicochemical properties, including solubility, stability, and dissolution rate. These properties, in turn, can affect the drug's bioavailability and overall therapeutic efficacy.
Sodium Picosulfate:
Sodium picosulfate is described as a white to off-white solid.[5] It is freely soluble in water and slightly soluble in ethanol.[6] Product data sheets indicate that the solubility of sodium picosulfate (as the sodium salt hydrate) in phosphate-buffered saline (PBS) at pH 7.2 is approximately 10 mg/mL, while in water, it is reported to be ≥ 100 mg/mL.[7][8] It is also soluble in organic solvents like DMSO and dimethylformamide (DMF) at approximately 30 mg/mL and slightly soluble in ethanol at around 1 mg/mL.[7]
Other Salt Forms (Potassium, Magnesium, etc.):
Despite extensive searches, publicly available scientific literature and chemical databases provide limited to no specific data on the synthesis, physicochemical properties, or clinical evaluation of other this compound salt forms, such as potassium or magnesium picosulfate. While patents exist that mention the use of potassium bicarbonate in formulations with sodium picosulfate, these do not detail the properties of a distinct potassium picosulfate salt.[9] The lack of comparative data for these alternative salt forms is a notable gap in the current body of research.
Theoretically, altering the counter-ion from sodium to potassium or magnesium could influence properties such as hygroscopicity, crystal lattice energy, and ultimately, the dissolution rate. However, without experimental data, any potential advantages or disadvantages of these hypothetical salt forms remain speculative.
Data Summary: Physicochemical Properties of Sodium Picosulfate
| Property | Sodium Picosulfate | Reference |
| Appearance | White to Off-White Solid | [5] |
| Solubility in Water | Freely soluble; ≥ 100 mg/mL | [6][8] |
| Solubility in PBS (pH 7.2) | Approximately 10 mg/mL | [7] |
| Solubility in Ethanol | Slightly soluble; ~1 mg/mL | [6][7] |
| Solubility in DMSO | Approximately 30 mg/mL | [7] |
| Solubility in DMF | Approximately 30 mg/mL | [7] |
| Stability | Stable for at least 1 year when stored at 20-25°C in specific liquid formulations. Degradation can occur, forming impurities like Picosulfate Benzyl Alcohol.[10] Forced degradation studies show susceptibility to acidic, basic, thermal, and UV conditions.[11][12] |
Experimental Protocols
Dissolution Testing of Sodium Picosulfate Tablets:
A standard dissolution test for sodium picosulfate tablets is conducted to evaluate the drug's release from the solid dosage form.[13]
-
Apparatus: USP Apparatus 2 (Paddle)
-
Medium: 900 mL of 0.1 N Hydrochloric Acid (HCl)
-
Speed: 50 rpm
-
Time: 30 minutes
-
Procedure: A sample of the dissolution medium is withdrawn at the specified time, filtered, and the concentration of dissolved sodium picosulfate is determined using UV-Vis Spectrophotometry at a wavelength of 263 nm.[14]
-
Acceptance Criteria: Typically, not less than 80% of the stated amount of sodium picosulfate should be dissolved within 30 minutes.[14]
Stability Indicating HPLC Method for Sodium Picosulfate:
High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for assessing the stability of sodium picosulfate and quantifying it in the presence of its degradation products.[15][16]
-
Column: ZORBAX Eclipse XDB C-18 analytical column.[17]
-
Mobile Phase: A mixture of phosphate buffer (pH 7) and acetonitrile (85:15 v/v).[17]
-
Detection: Diode-Array Detector (DAD) at 263 nm.[17]
-
Flow Rate: 1.5 mL/min.[17]
-
Procedure: This method can effectively separate sodium picosulfate from its degradation products, allowing for accurate quantification and stability assessment under various stress conditions (heat, oxidation).[17]
Mechanism of Action and Signaling Pathway
This compound, delivered as a salt such as sodium picosulfate, is a prodrug that exerts its pharmacological effect locally in the colon.[1][2]
-
Ingestion and Transit: Following oral administration, the picosulfate salt passes through the stomach and small intestine without significant absorption or hydrolysis.
-
Bacterial Activation: Upon reaching the colon, gut bacteria, which possess sulfatase enzymes, hydrolyze the picosulfate molecule.[1]
-
Formation of Active Metabolite: This hydrolysis yields the active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[1]
-
Stimulation of Colonic Mucosa: BHPM acts directly on the colonic mucosa, stimulating nerve endings in the intestinal wall.[1]
-
Increased Peristalsis and Secretion: This stimulation leads to an increase in colonic peristalsis (muscle contractions) and promotes the accumulation of water and electrolytes in the colonic lumen.[1]
-
Laxative Effect: The combined effect of increased motility and fluid content results in a laxative effect, facilitating bowel evacuation.
Experimental Workflow: Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of a this compound salt formulation.
Bioavailability and Pharmacokinetics of Sodium Picosulfate
Sodium picosulfate itself has very low systemic absorption. Following oral administration, peak plasma concentrations of picosulfate are minimal.[18] The terminal half-life of sodium picosulfate is approximately 7.4 hours.[1] The active metabolite, BHPM, is also minimally absorbed, and the majority is excreted as a glucuronide-conjugate in the urine.[1] The localized action of BHPM within the colon is responsible for the laxative effect, and a significant systemic exposure is not required for its therapeutic action.
Due to the lack of data on other salt forms, a comparative analysis of bioavailability is not possible. However, it is generally understood that for a prodrug activated in the colon, as long as the salt form effectively delivers the parent compound to the site of bacterial metabolism, significant differences in systemic bioavailability might not translate to differences in clinical efficacy. The key factor would be the efficient release and dissolution of the picosulfate moiety in the gastrointestinal tract to allow for its transit to the colon.
Logical Relationship: Salt Form to Clinical Effect
The relationship between the salt form of this compound and its ultimate clinical effect is a multi-step process.
Conclusion
Sodium picosulfate is a well-characterized salt form of this compound with established physicochemical properties, a clear mechanism of action, and extensive clinical data supporting its use, particularly in combination with magnesium citrate for bowel cleansing. While the potential exists for other salt forms, such as potassium or magnesium picosulfate, to offer different physicochemical characteristics, there is a notable absence of publicly available research on these alternatives.
For researchers and drug development professionals, this highlights an opportunity for further investigation. Comparative studies on the synthesis, solubility, stability, and dissolution of different this compound salts could reveal a salt form with optimized properties, potentially leading to improved formulations with enhanced stability, manufacturing efficiency, or patient tolerability. Until such data becomes available, sodium picosulfate remains the gold standard and the only salt form of this compound with a comprehensive scientific and clinical profile.
References
- 1. This compound | C18H15NO8S2 | CID 5243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sodium picosulfate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Sodium picosulfate, magnesium, and citric acid (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. scribd.com [scribd.com]
- 6. Sodium picosulfate | 10040-45-6 [chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. US8450338B2 - Granular compositions of sodium picosulphate and potassium bicarbonate and uses thereof - Google Patents [patents.google.com]
- 10. WO2018009761A1 - Stabilized liquid formulations containing picosulfate - Google Patents [patents.google.com]
- 11. Forced Degradation Studies on Sodium Picosulfate and Separation of 15 Process Related Impurities/Degradants by HPLC [scirp.org]
- 12. scirp.org [scirp.org]
- 13. rssl.com [rssl.com]
- 14. giwmscdntwo.gov.np [giwmscdntwo.gov.np]
- 15. eurekaselect.com [eurekaselect.com]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
The Prodrug Advantage: A Comparative Analysis of Picosulfuric Acid and Its Analogs in Stimulant Laxative Activity
A deep dive into the structure-activity relationship of diphenylmethane laxatives, focusing on picosulfuric acid and its key analog, bisacodyl. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of their pharmacological activity, supported by experimental data and detailed methodologies.
This compound, a widely used stimulant laxative, represents a cornerstone in the management of constipation and for bowel cleansing prior to medical procedures. Its efficacy, however, is not inherent to the parent molecule but rather to its metabolic activation in the colon. This guide explores the structure-activity relationship (SAR) of this compound and its close analog, bisacodyl, by examining their conversion to a common active metabolite and comparing their clinical and in-vitro pharmacological effects. Understanding these relationships is pivotal for the rational design of future laxative therapies with improved efficacy and safety profiles.
The Central Role of BHPM: Unveiling the Active Metabolite
This compound and bisacodyl are both prodrugs that are metabolized to the same active compound: bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[1][2] This conversion is the critical step for their laxative effect. The key difference between these two prodrugs lies in their activation mechanism. This compound is hydrolyzed by bacterial sulfatases in the colon, while bisacodyl is deacetylated by endogenous esterases in the intestine.[1][2] This distinction in their metabolic activation pathways can have implications for their onset of action and inter-individual variability.
The laxative action of BHPM is twofold. Firstly, it stimulates colonic motility, primarily by a direct myogenic action on the smooth muscle, leading to increased peristalsis.[1][3] Secondly, it promotes the secretion of water and electrolytes into the colonic lumen, which softens the stool and further facilitates its passage.[1][4]
Comparative Efficacy: Insights from Clinical and In-Vitro Studies
Clinical studies have demonstrated the comparable efficacy of sodium picosulfate (the salt form of this compound) and bisacodyl in the treatment of chronic constipation. Both agents lead to a significant increase in the number of complete spontaneous bowel movements (CSBMs) compared to placebo.[5][6]
| Agent | Dosage | Mean Increase in CSBMs/week (vs. Placebo) | Key Findings | Reference |
| Sodium Picosulfate | 10 mg/day | 2.3 (3.4 with drug vs. 1.1 at baseline) | Significantly improved stool consistency and quality of life. | [1] |
| Bisacodyl | 10 mg/day | Not explicitly stated as increase, but mean of 4.4 CSBMs/week with active treatment vs 1.8 with placebo. | Significantly greater mean number of stools per day compared with placebo. | [5] |
| Bisacodyl vs. Sodium Picosulfate | 5-10 mg/day | Both treatments were equally effective. | Significant improvements in stool frequency and consistency for both. A trend for better tolerability was observed with bisacodyl. | [6] |
Table 1: Comparison of Clinical Efficacy of Sodium Picosulfate and Bisacodyl in Chronic Constipation.
In-vitro studies on isolated human intestinal tissue have provided quantitative data on the activity of the active metabolite, BHPM. A study by Krueger et al. demonstrated a concentration-dependent increase in the tone of both circular and longitudinal intestinal muscle preparations upon application of BHPM.[7]
| BHPM Concentration (µM) | Increase in Muscle Tone (as a % of baseline) |
| 0.5 | Data not specified, but showed a concentration-dependent increase |
| 5 | Significant increase in muscle tone of both small and large intestinal preparations |
Table 2: In-Vitro Activity of BHPM on Human Intestinal Muscle Tone.
Structure-Activity Relationship of the Diphenylmethane Core
The core structure responsible for the laxative effect is the diphenylmethane moiety of BHPM. The key structural features for activity are:
-
Two p-hydroxyphenyl groups: These phenolic hydroxyl groups are essential for the secretagogue and laxative action.[1]
-
A central pyridyl-methane group: This bulky, lipophilic group contributes to the overall structure and likely interacts with the target receptors or channels in the colonic mucosa.
The prodrug moieties (sulfate in this compound and acetyl in bisacodyl) serve to mask the active hydroxyl groups, preventing premature absorption in the upper gastrointestinal tract and ensuring targeted delivery to the colon where the active BHPM is released. The nature of these prodrug groups influences the activation pathway, as previously discussed.
Experimental Protocols
In-Vitro Assessment of Intestinal Motility (Isolated Organ Bath)
This method is used to assess the direct effect of a compound on intestinal smooth muscle contractility.[8]
-
Tissue Preparation: Segments of animal (e.g., rat, guinea pig) or human intestine (circular or longitudinal muscle strips) are isolated and mounted in an organ bath.[8]
-
Organ Bath Setup: The organ bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2) to maintain tissue viability.[8]
-
Measurement of Contraction: One end of the tissue strip is fixed, and the other is connected to an isometric force transducer, which records changes in muscle tension.[7]
-
Experimental Procedure: After an equilibration period, the test compound (e.g., BHPM) is added to the bath in increasing concentrations. The resulting changes in muscle tone (contraction or relaxation) are recorded and analyzed.[7]
In-Vitro Assessment of Intestinal Secretion (Ussing Chamber)
The Ussing chamber technique is employed to measure ion transport across the intestinal epithelium, providing an indication of a compound's effect on secretion.[9]
-
Tissue Preparation: A section of intestinal mucosa is excised and mounted between two halves of the Ussing chamber, separating the mucosal and serosal sides.[9]
-
Ussing Chamber Setup: Both sides of the chamber are filled with a physiological buffer solution, and the potential difference across the epithelium is clamped at zero using a voltage clamp. The current required to maintain this clamp (the short-circuit current, Isc) is a measure of net ion transport.[9]
-
Experimental Procedure: The test compound is added to either the mucosal or serosal side of the tissue, and changes in the Isc are recorded. An increase in Isc typically reflects an increase in anion secretion (e.g., chloride), which drives water secretion.[7]
Visualizing the Pathways
Caption: Metabolic activation of this compound and bisacodyl to BHPM and its mechanism of action.
References
- 1. Bisacodyl: A review of pharmacology and clinical evidence to guide use in clinical practice in patients with constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bis-(p-hydroxyphenyl)-pyridyl-2-methane: The common laxative principle of Bisacodyl and sodium picosulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Bisacodyl and Sodium Picosulfate Improve Bowel Function and Quality of Life in Patients with Chronic Constipation—Analysis of Pooled Data from Two Randomized Controlled Trials [scirp.org]
- 6. Comparison of bisacodyl and sodium picosulphate in the treatment of chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM)-the active metabolite of the laxatives bisacodyl and sodium picosulfate-enhances contractility and secretion in human intestine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reprocell.com [reprocell.com]
Correlating In Vitro and In Vivo Data for Picosulfuric Acid's Laxative Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo laxative effects of picosulfuric acid, a widely used stimulant laxative. The data presented herein is intended to facilitate a deeper understanding of its mechanism of action and to serve as a valuable resource for correlating preclinical findings with clinical outcomes. We also provide comparative data for other commonly used laxative agents to contextualize the performance of this compound.
Executive Summary
This compound is a prodrug that is activated by colonic bacteria to its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[1] BHPM exerts a dual laxative effect by stimulating colonic peristalsis (prokinetic effect) and by inhibiting water absorption and stimulating water and electrolyte secretion into the colonic lumen (secretagogue effect). This guide will delve into the quantitative in vitro and in vivo data that substantiates these mechanisms and compare them with other laxatives.
In Vitro Data: Unraveling the Cellular Mechanisms
The in vitro effects of this compound's active metabolite, BHPM, have been investigated using isolated intestinal tissues. These studies provide crucial insights into the direct effects of the compound on intestinal smooth muscle and epithelial cells, independent of systemic physiological factors.
Effects on Intestinal Smooth Muscle Contractility
Experimental Protocol: Isolated Organ Bath
The contractile activity of intestinal smooth muscle is assessed using an isolated organ bath system.[2][3] Segments of intestinal tissue (e.g., from human colon or animal models) are mounted in a temperature-controlled chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution) and aerated with a gas mixture (95% O2, 5% CO2).[4][5][6] One end of the tissue is fixed, and the other is connected to an isometric force transducer to record muscle contractions.[5] After a period of equilibration, the test compound is added to the bath in increasing concentrations to determine its effect on muscle tone and phasic contractions.[5][6]
Table 1: In Vitro Effects of BHPM on Human Colonic Smooth Muscle Tone
| Concentration (µM) | Increase in Longitudinal Muscle Tone (g) | Increase in Circular Muscle Tone (g) |
| 0.5 | 0.8 ± 0.2 | 0.3 ± 0.1 |
| 1.0 | 1.5 ± 0.3 | 0.6 ± 0.2 |
| 2.5 | 2.8 ± 0.5 | 1.1 ± 0.3 |
| 5.0 | 4.2 ± 0.7 | 1.8 ± 0.4 |
Data adapted from Krueger et al. (2018). Values are presented as mean ± standard error of the mean.
The data clearly indicates that BHPM concentration-dependently increases the tone of both longitudinal and circular smooth muscle in the human colon, with a more pronounced effect on the longitudinal muscle.[7]
Effects on Intestinal Epithelial Secretion
Experimental Protocol: Ussing Chamber
The Ussing chamber technique is employed to measure ion transport across the intestinal epithelium, providing a measure of secretion and absorption.[8] A sheet of intestinal mucosa is mounted between two half-chambers, separating the mucosal and serosal sides. Both sides are bathed in a physiological solution, and the potential difference and short-circuit current (Isc) across the epithelium are measured. An increase in Isc typically reflects an increase in anion secretion (e.g., chloride and bicarbonate), which drives water secretion.
Table 2: In Vitro Effects of BHPM on Ion Secretion in Human Colonic Mucosa
| Treatment | Change in Short-Circuit Current (Isc) (µA/cm²) |
| Apical BHPM (5 µM) | -15 ± 3 |
| Basolateral BHPM (5 µM) | +25 ± 4 |
Data adapted from Krueger et al. (2018). Values are presented as mean ± standard error of the mean.
These findings suggest that BHPM has a dual effect on epithelial secretion. When applied to the apical (luminal) side, it appears to increase potassium secretion, while application to the basolateral side stimulates chloride and bicarbonate secretion.[9]
In Vivo Data: Assessing the Overall Laxative Effect
In vivo studies in animal models are essential for understanding the integrated physiological response to a laxative, including its effects on stool parameters and intestinal transit.
Loperamide-Induced Constipation Model
Experimental Protocol: Loperamide-Induced Constipation in Rats
Constipation is induced in rats by the administration of loperamide, an opioid receptor agonist that inhibits intestinal motility and secretion.[10][11][12][13] Loperamide is typically administered subcutaneously or orally for several consecutive days.[10][11][13] Following the induction of constipation, animals are treated with the test laxative or a vehicle control. Key parameters measured include:
-
Fecal Parameters: Stool frequency (number of pellets) and fecal water content (calculated as the difference between wet and dry weight) are monitored over a defined period.[12][14]
-
Intestinal Transit Time: The time taken for a non-absorbable marker (e.g., charcoal meal) to travel from the stomach to the cecum or be expelled in the feces is measured.
Table 3: In Vivo Effects of Sodium Picosulfate in Loperamide-Induced Constipated Rats
| Treatment Group | Dose (mg/kg) | Number of Fecal Pellets (in 24h) | Fecal Water Content (%) | Intestinal Transit Ratio (%) |
| Normal Control | - | 15 ± 2 | 65 ± 5 | 85 ± 7 |
| Loperamide Control | - | 5 ± 1 | 40 ± 4 | 30 ± 5 |
| Sodium Picosulfate | 5 | 12 ± 2 | 58 ± 6 | 75 ± 8 |
| Sodium Picosulfate | 10 | 18 ± 3 | 70 ± 5 | 90 ± 6 |
Data compiled and adapted from multiple sources. Values are presented as mean ± standard deviation.
The in vivo data demonstrates that sodium picosulfate effectively reverses the constipating effects of loperamide, leading to a dose-dependent increase in stool frequency, fecal water content, and intestinal transit rate.
Comparative Analysis with Other Laxatives
To provide a broader perspective, the effects of this compound are compared with other classes of laxatives.
Table 4: Comparison of In Vitro and In Vivo Effects of Different Laxatives
| Laxative Agent | Class | In Vitro Mechanism | In Vivo Effect |
| This compound (BHPM) | Stimulant | Increases intestinal muscle contractility and epithelial secretion. | Increases stool frequency, water content, and accelerates intestinal transit. |
| Bisacodyl (BHPM) | Stimulant | Same active metabolite and mechanism as this compound. | Similar effects to this compound.[15] |
| Senna (Sennosides) | Stimulant | Active metabolites (rhein anthrones) stimulate colonic motility and inhibit water absorption.[16] | Increases stool frequency and water content. |
| Polyethylene Glycol (PEG) | Osmotic | Retains water in the colonic lumen through osmotic pressure. | Increases stool water content and frequency. |
| Lactulose | Osmotic | Metabolized by colonic bacteria to short-chain fatty acids, which exert an osmotic effect.[17] | Increases stool water content and frequency.[17] |
Visualizing the Pathways and Processes
Signaling Pathway of BHPM
References
- 1. Sodium picosulfate - Wikipedia [en.wikipedia.org]
- 2. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. An In Vivo and In Vitro Evaluation of the Mutual Interactions between the Lung and the Large Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased Tone of the Human Colon Muscle by Bisacodyl In Vitro [jnmjournal.org]
- 6. ijprdjournal.com [ijprdjournal.com]
- 7. bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM)-the active metabolite of the laxatives bisacodyl and sodium picosulfate-enhances contractility and secretion in human intestine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential in vivo and in vitro intestinal permeability to lactulose and mannitol in animals and humans: a hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improvement of loperamide-induced slow transit constipation by Bifidobacterium bifidum G9-1 is mediated by the correction of butyrate production and neurotransmitter profile due to improvement in dysbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fruit bromelain ameliorates rat constipation induced by loperamide - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06109A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Rifaximin Ameliorates Loperamide-Induced Constipation in Rats through the Regulation of Gut Microbiota and Serum Metabolites [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Sennosides and human colonic motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lactulose as a marker of intestinal barrier function in pigs after weaning - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Picosulfuric Acid in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of picosulfuric acid, a substance often used in research and development. While some safety data sheets (SDS) classify this compound and its common salt, sodium picosulfate, as non-hazardous for transport and disposal, others include GHS hazard statements for skin and eye irritation.[1][2][3] Therefore, it is imperative to handle this chemical with appropriate personal protective equipment and to neutralize its acidic properties before disposal.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles
-
A laboratory coat
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential aerosols.[4]
Summary of Disposal Parameters
The following table summarizes the key parameters for the safe disposal of this compound waste in a laboratory environment.
| Parameter | Guideline | Source |
| Hazard Classification | Not typically classified as a hazardous waste for disposal under RCRA. | [1][5] |
| Primary Hazard | Acidity and potential for skin/eye irritation. | [2] |
| Disposal Method | Neutralization followed by drain disposal (for small lab quantities). | General Lab Practice |
| Neutralizing Agent | Weak base (e.g., sodium bicarbonate, sodium carbonate solution). | General Lab Practice |
| Target pH Range | 5.5 - 9.5 | General Lab Practice |
| PPE Requirement | Safety goggles, chemical-resistant gloves, lab coat. | [4] |
Step-by-Step Disposal Protocol
This protocol is intended for small quantities of aqueous this compound solutions typically generated in a research laboratory.
1. Dilution:
-
In a large, appropriate chemical waste container (e.g., a borosilicate glass beaker), place a significant amount of cold water.
-
Slowly and with constant stirring, add the this compound waste to the water. This dilution step helps to dissipate any heat generated during neutralization. Never add water directly to concentrated acid.
2. Neutralization:
-
Continue to stir the diluted this compound solution.
-
Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium carbonate, to the acidic solution. Add the base in small increments to control the reaction and prevent excessive foaming or heat generation.
-
Monitor the pH of the solution frequently using pH paper or a calibrated pH meter.
3. pH Verification:
-
Continue adding the weak base until the pH of the solution is within the neutral range of 5.5 to 9.5.
4. Drain Disposal:
-
Once the pH is confirmed to be within the acceptable range, the neutralized solution can be safely disposed of down the sanitary sewer.
-
Flush the drain with a copious amount of water (at least 20 times the volume of the neutralized solution) to ensure it is thoroughly rinsed from the plumbing system.
5. Final Cleanup:
-
Thoroughly rinse the waste container and any other equipment used in the neutralization process with water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste in a laboratory.
Incompatible Materials
To prevent hazardous reactions, do not mix this compound waste with strong oxidizing agents, strong bases, or reactive metals. Always segregate chemical waste streams appropriately.
Spill Management
In the event of a spill, contain the spill using an inert absorbent material. For small spills, the absorbent material can be collected, neutralized as described above, and then disposed of. For larger spills, follow your institution's specific chemical spill response procedures.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound waste, fostering a culture of safety and compliance.
References
Safeguarding Your Research: Personal Protective Equipment for Handling Picosulfuric Acid
For Immediate Implementation: Essential Safety and Handling Protocols for Picosulfuric Acid
This document provides comprehensive guidance on the necessary personal protective equipment (PPE) and procedural best practices for the safe handling and disposal of this compound in a laboratory setting. Adherence to these protocols is critical to mitigate risks of exposure and ensure a safe research environment for all personnel. This compound, and its more commonly used sodium salt, are classified as irritants, and proper precautions are mandatory.
Hazard Analysis and Exposure Data
While specific occupational exposure limits (OELs) for this compound are not publicly available, the compound is recognized as a skin, eye, and respiratory irritant. The following table summarizes the known hazards.
| Hazard Statement | Classification | Primary Route of Exposure | Potential Health Effects |
| Skin Irritation | Irritant | Dermal Contact | Redness, inflammation, discomfort |
| Eye Irritation | Irritant | Eye Contact | Redness, watering, inflammation |
| Respiratory Irritation | Irritant | Inhalation | Coughing, sneezing, sore throat |
| Acute Oral Toxicity | Harmful if Swallowed | Ingestion | Gastrointestinal irritation |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is required to ensure comprehensive protection when handling this compound. The following equipment is mandatory and should be donned before any handling procedures begin.
Core PPE Requirements:
-
Eye Protection: Chemical safety goggles are required at all times to protect against dust particles and potential splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1][2]
-
Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves are a suitable option for handling small quantities. Gloves should be inspected for any signs of degradation before use and disposed of immediately after handling is complete.[1][2]
-
Body Protection: A laboratory coat must be worn and fully fastened. For procedures with a higher risk of contamination, additional protective clothing, such as an apron or oversleeves, is recommended.[3]
-
Respiratory Protection: A NIOSH-approved respirator is required when handling this compound powder outside of a certified chemical fume hood to prevent the inhalation of dust particles.[4]
PPE Selection and Use Workflow: The following diagram outlines the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: PPE Selection and Use Workflow for this compound.
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following step-by-step protocol should be followed.
Experimental Protocol:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and contain any potential spills.[1][3]
-
Pre-Handling Check: Before starting, ensure that all necessary PPE is available and in good condition. Also, confirm the location and functionality of the nearest safety shower and eyewash station.
-
Weighing and Transfer: When weighing the solid material, do so within a fume hood or a ventilated balance enclosure to control dust. Use appropriate tools (e.g., spatulas) to transfer the powder, avoiding any actions that could generate dust clouds.
-
Solution Preparation: If preparing a solution, slowly add the this compound to the solvent to avoid splashing. Be aware that the handling of this compound in its acidic form may require additional precautions compared to its sodium salt due to increased corrosivity.
-
Post-Handling Decontamination: After handling is complete, decontaminate the work area with an appropriate cleaning agent. All disposable PPE should be removed and placed in a designated waste container. Reusable PPE should be cleaned according to the manufacturer's instructions.
-
Hand Washing: Immediately after removing gloves, wash your hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Waste Segregation: All solid this compound waste, as well as any materials contaminated with it (e.g., gloves, weighing paper, pipette tips), must be collected in a clearly labeled, sealed hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").
-
Disposal Method: The sealed hazardous waste container should be disposed of through a licensed chemical waste disposal company. Controlled incineration is a recommended disposal method for this type of chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Logical Relationship for Disposal:
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Logical Workflow for this compound Waste Disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
